Mnk-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H17N5/c1-5-16-6-2-10(1)13-9-14(20-19-13)11-3-7-17-15-12(11)4-8-18-15/h3-4,7-10,16H,1-2,5-6H2,(H,17,18)(H,19,20) |
InChI Key |
KAVINHSQSZLJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=C4C=CNC4=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Mnk-IN-4: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mnk-IN-4 (also known as MNK-I1) is a potent and selective, cell-permeable inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). As a thieno[2,3-d]pyrimidine derivative, it represents a class of compounds under investigation for their therapeutic potential in oncology and inflammatory diseases. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on the MNK signaling pathway, quantitative biochemical and cellular activity data, and detailed experimental protocols for its characterization.
Introduction: The MNK-eIF4E Signaling Axis
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are a family of serine/threonine kinases that are key regulators of protein synthesis.[1] There are two main isoforms, MNK1 and MNK2, which are activated through phosphorylation by upstream MAPKs, namely ERK and p38.[1] Once activated, MNKs phosphorylate a limited number of downstream targets, the most critical of which is the eukaryotic translation initiation factor 4E (eIF4E).[1]
eIF4E is a cap-binding protein that plays a pivotal role in the initiation of cap-dependent mRNA translation. Phosphorylation of eIF4E at Serine 209 by MNKs is a crucial event that is thought to promote the translation of a specific subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[1] Dysregulation of the MNK-eIF4E axis, leading to elevated levels of phosphorylated eIF4E (p-eIF4E), is frequently observed in various cancers and is associated with poor prognosis. Consequently, the development of selective MNK inhibitors like this compound has emerged as a promising therapeutic strategy to target these malignancies.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of both MNK1 and MNK2. By binding to the ATP-binding pocket of the kinases, it prevents the phosphorylation of their downstream substrate, eIF4E. This leads to a reduction in the levels of p-eIF4E, thereby attenuating the translation of oncogenic proteins and suppressing cancer cell migration and survival.
The MNK Signaling Pathway and the Point of Intervention for this compound
The following diagram illustrates the canonical MNK signaling pathway and highlights the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and other notable MNK inhibitors against MNK1 and MNK2, as well as the cellular activity of this compound.
| Compound | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Reference |
| This compound (MNK-I1) | 23 | 16 | [2] |
| Tomivosertib (eFT-508) | 1-2 | 1-2 | [3] |
| SEL-201 | 10.8 | 5.4 | [4] |
| ETC-206 | 64 | 86 | [4] |
| CGP 57380 | 2200 | - | [4] |
| EB1 | 690 | 9400 | [5] |
Table 1: In vitro kinase inhibitory activity of this compound and other MNK inhibitors.
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Western Blot | ~1 µM | Strong inhibition of eIF4E phosphorylation | [2] |
| SSC25 (Squamous Cell Carcinoma) | Western Blot | ~1 µM | Strong inhibition of eIF4E phosphorylation | [2] |
| TS543 (Glioblastoma) | riboPLATE-seq | 100 nM | Inhibition of MNK1/2 activity | [2] |
Table 2: Cellular activity of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on established methodologies and the specific details reported in the literature for similar compounds.
In Vitro MNK1/2 Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MNK1 and MNK2 kinases.
Materials:
-
Recombinant human MNK1 and MNK2 (activated)
-
Recombinant human eIF4E (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
[γ-32P]ATP
-
ATP solution
-
This compound (dissolved in DMSO)
-
96-well plates
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant MNK1 or MNK2 to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of recombinant eIF4E, unlabeled ATP, and [γ-32P]ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the amount of 32P incorporated into eIF4E using a phosphorimager.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for eIF4E Phosphorylation (Western Blot)
This protocol is used to assess the ability of this compound to inhibit the phosphorylation of endogenous eIF4E in a cellular context.
Materials:
-
MDA-MB-231 or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF4E (Ser209), anti-total eIF4E, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 1, 4, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total eIF4E and a loading control (e.g., β-actin) to ensure equal protein loading.
Kinase Selectivity Profile
While a comprehensive kinase selectivity profile specifically for this compound is not publicly available in detail, it is described as a "selective" inhibitor. A typical approach to determine kinase selectivity is to screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is then determined.
Conclusion
This compound is a potent and selective inhibitor of MNK1 and MNK2, effectively targeting the MNK-eIF4E signaling axis. By reducing the phosphorylation of eIF4E, it demonstrates significant potential in preclinical models for the treatment of cancers characterized by the dysregulation of this pathway. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and other MNK inhibitors. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Energetics of charge-charge interactions between residues adjacent in sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Mnk-IN-4: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Mnk-IN-4, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This compound, also identified as compound D25, belongs to the thieno[2,3-d]pyrimidine class of MNK inhibitors and has shown potential in the treatment of sepsis-related acute splenic injury.[1][2] This document details the core mechanism of action of this compound, focusing on its primary target, the MNK-eIF4E axis, and explores its influence on interconnected signaling cascades, including the mTORC1 and β-catenin pathways. Quantitative data for representative thieno[2,3-d]pyrimidine MNK inhibitors are presented to offer a comparative context for the potency of this class of compounds. Furthermore, detailed experimental protocols for key biochemical and cellular assays are provided to facilitate further research and drug development efforts centered on this compound and related molecules.
Introduction: The MNK Kinases as Therapeutic Targets
The Mitogen-Activated Protein Kinase (MAPK)-interacting kinases, MNK1 and MNK2, are serine/threonine kinases that function as crucial downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[3] These pathways are frequently dysregulated in various diseases, including cancer and inflammatory conditions, making the MNK kinases attractive therapeutic targets. The primary and most well-characterized substrate of the MNKs is the eukaryotic translation initiation factor 4E (eIF4E).[4] Upon activation by upstream MAPKs, MNK1 and MNK2 phosphorylate eIF4E at serine 209 (Ser209). This phosphorylation event is a critical regulatory step in cap-dependent mRNA translation, promoting the synthesis of a specific subset of proteins involved in cell growth, proliferation, survival, and metastasis.
The Core Signaling Pathway: Inhibition of the MNK-eIF4E Axis
The principal mechanism of action of this compound is the competitive inhibition of the ATP-binding site of MNK1 and MNK2. This direct inhibition prevents the phosphorylation of eIF4E at Ser209. The dephosphorylation of eIF4E leads to a reduction in the translation of mRNAs containing complex 5' untranslated regions (UTRs), which often encode for proteins critical for tumorigenesis and inflammation.
Caption: The core signaling pathway inhibited by this compound.
Quantitative Data: Potency of Thieno[2,3-d]pyrimidine MNK Inhibitors
While specific IC50 values for this compound are not publicly available, data from closely related thieno[2,3-d]pyrimidine compounds provide a strong indication of the potency of this chemical class.
| Compound Name | Target | IC50 (nM) | Reference |
| MNK Inhibitor IV (Mnk-I1) | MNK1 | 23 | [5] |
| MNK2 | 16 | [5] | |
| MNK-7g | MNK1 | Potent | [1][6][7] |
| MNK2 | Substantially more potent than against MNK1 | [1][6][7] | |
| Compound 25a | MNK1 | 650 | [8] |
Interconnected Signaling Pathways
The effects of this compound extend beyond the linear MNK-eIF4E axis, influencing other critical cellular signaling networks.
The mTORC1 Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. There is significant crosstalk between the MNK and mTORC1 pathways. MNK activity can contribute to mTORC1 signaling, and conversely, mTORC1 can regulate MNK2 activity. Inhibition of MNK can therefore have downstream effects on mTORC1-mediated processes.
Caption: Crosstalk between the MNK and mTORC1 signaling pathways.
The β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Recent evidence has linked the MNK-eIF4E axis to the regulation of β-catenin. Inhibition of MNK and the subsequent dephosphorylation of eIF4E can lead to a decrease in β-catenin levels and activity.
Caption: Regulation of the β-catenin pathway by the MNK-eIF4E axis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the downstream effects of this compound.
In Vitro MNK Kinase Assay (ATP Competition)
This assay measures the ability of this compound to inhibit the enzymatic activity of MNK1 and MNK2 in a cell-free system.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
eIF4E (recombinant) as substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound (dissolved in DMSO)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MNK1 or MNK2 enzyme, and the eIF4E substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (to a final concentration typically at or below the Km for ATP).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated eIF4E by autoradiography or quantify the incorporated radioactivity using a phosphorimager or by excising the eIF4E band and using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro MNK kinase assay.
Western Blot Analysis of eIF4E Phosphorylation
This cellular assay determines the effect of this compound on the phosphorylation of endogenous eIF4E in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with activated MAPK signaling)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit or mouse anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control protein.[9][10]
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the impact of this compound on the migratory capacity of cells.
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane)
-
Cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., fetal bovine serum or a specific growth factor)
-
This compound (dissolved in DMSO)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the Boyden apparatus.
-
Place the transwell inserts into the lower chambers.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the migrated cells with a staining solution.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migratory capacity of cells treated with this compound to the control group.[11][12]
Caption: Workflow for a Boyden chamber cell migration assay.
Conclusion
This compound is a potent and selective inhibitor of the MNK1 and MNK2 kinases, targeting a key regulatory node in cellular signaling. Its primary mechanism of action involves the inhibition of eIF4E phosphorylation, which in turn modulates the translation of proteins critical for cell proliferation, survival, and inflammation. The influence of this compound extends to the interconnected mTORC1 and β-catenin signaling pathways, highlighting its potential for broad therapeutic applications. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and the development of novel therapeutics targeting the MNK signaling axis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of Mnk-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mnk-IN-4, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MNK inhibition.
Introduction: The Role of MNK Kinases in Disease
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) are serine/threonine kinases that are activated by the p38 and Erk MAPK pathways.[1] They are key regulators of protein synthesis through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[2][3] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for protein synthesis.[2]
The MNK-eIF4E signaling axis is implicated in a variety of cellular processes, including cell growth, proliferation, and survival.[2] Overactivation of this pathway is frequently observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapies.[2] Consequently, the development of small molecule inhibitors targeting MNK1 and MNK2 has emerged as a promising therapeutic strategy in oncology.[1][4] this compound, also known as SEL201-88, is a potent, ATP-competitive inhibitor of both MNK1 and MNK2.[5]
This compound: Quantitative Biological Data
The following tables summarize the key quantitative data for this compound (SEL201-88).
| Parameter | Value | Assay Type |
| MNK1 IC50 | 10.8 nM | Cell-free kinase assay |
| MNK2 IC50 | 5.4 nM | Cell-free kinase assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound (SEL201-88)[5]
Signaling Pathway and Experimental Workflow
MNK Signaling Pathway
The following diagram illustrates the central role of MNK1/2 in the MAPK signaling cascade, leading to the phosphorylation of eIF4E.
Caption: MNK Signaling Pathway and the inhibitory action of this compound.
Synthetic Workflow for this compound
The synthesis of this compound can be logically broken down into the formation of key intermediates followed by a final coupling step.
Caption: High-level synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves the preparation of two key intermediates, which are then coupled to form the final product.
Step 1: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
-
Oxidation: 2-Fluoro-4-bromotoluene is oxidized to 2-fluoro-4-bromobenzenesulfonyl chloride.
-
Sulfonamide Formation: The sulfonyl chloride is reacted with an amine source to form the corresponding sulfonamide.
-
Thiol Reaction: The sulfonamide is then reacted with a methylthiolate source to introduce the methylsulfonyl group.
-
Hofmann Rearrangement: A Hofmann rearrangement of the corresponding amide yields 2-fluoro-4-(methylsulfonyl)aniline.
Step 2: Synthesis of 2-Fluoro-4-(methylsulfonyl)phenyl isocyanate
-
A solution of 2-fluoro-4-(methylsulfonyl)aniline in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0°C.
-
Triphosgene (or a similar phosgenating agent) is added portion-wise to the cooled solution.
-
A non-nucleophilic base, such as triethylamine, is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then worked up and purified to yield the isocyanate.
Step 3: Synthesis of tert-Butyl 3-(6-aminobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate
-
A multi-step synthesis starting from tert-butyl 4-oxopiperidine-1-carboxylate is performed to construct the 6-aminobenzo[d]isoxazol-3-yl-piperidine core. This typically involves the formation of the benzo[d]isoxazole ring system followed by introduction of the amino group at the 6-position.
Step 4: Final Coupling to form this compound
-
Equimolar amounts of tert-butyl 3-(6-aminobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate and 2-fluoro-4-(methylsulfonyl)phenyl isocyanate are dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The inhibitory activity of this compound against MNK1 and MNK2 can be determined using the ADP-Glo™ Kinase Assay.
-
Kinase Reaction:
-
Recombinant MNK1 or MNK2 enzyme is pre-incubated with serial dilutions of this compound (or DMSO as a control) in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate for MNK).
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
The plate is incubated at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a plate reader.
-
The data is normalized to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay: Western Blot for Phospho-eIF4E
The effect of this compound on the MNK signaling pathway in cells can be assessed by measuring the phosphorylation of eIF4E.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phospho-eIF4E (Ser209) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control, such as total eIF4E or GAPDH, should also be probed on the same membrane to ensure equal protein loading.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the phospho-eIF4E bands is quantified and normalized to the loading control to determine the effect of this compound on eIF4E phosphorylation.
-
Conclusion
This compound is a potent and selective dual inhibitor of MNK1 and MNK2. Its ability to effectively block the phosphorylation of eIF4E makes it a valuable tool for studying the MNK signaling pathway and a promising candidate for further development as a therapeutic agent, particularly in the context of cancer. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and other similar MNK inhibitors.
References
Chemical properties of Mnk-IN-4
An In-depth Technical Guide on the Chemical Properties of Mnk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also referred to as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These serine/threonine kinases are key nodes in cellular signaling, integrating inputs from the RAS/MAPK and PI3K/AKT/mTOR pathways.[4][5] A primary and well-characterized substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E).[4][6] Phosphorylation of eIF4E at Serine 209 is a critical event for the translation of a specific subset of mRNAs that encode proteins involved in cell growth, proliferation, and survival.[4][5] Dysregulation of the MNK-eIF4E axis has been implicated in various pathologies, including cancer and inflammatory diseases.[1][4][7] this compound has been identified as a promising therapeutic agent, particularly in the context of sepsis-associated acute spleen injury, where it has been shown to modulate inflammatory responses.[1][8]
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its inhibitory activity, selectivity, and effects in cellular and in vivo models. Detailed experimental protocols are provided to enable researchers to replicate and build upon the existing findings.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(3-(piperidin-4-yl)-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine | [1] |
| Synonyms | Compound D25 | [1][2] |
| Molecular Formula | C15H17N5 | |
| Molecular Weight | 267.33 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO for in vitro assays. Formulation for in vivo use may require specific vehicles. See solubility protocol for more details. | |
| Storage and Stability | Store as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for 1 month, protected from light. Stability in aqueous solutions is limited and should be prepared fresh. |
Biological Activity and Selectivity
This compound is a potent inhibitor of both MNK1 and MNK2, with comparable activity against both isoforms. Its selectivity has been profiled against a broad panel of kinases, demonstrating a high degree of specificity for the MNK kinases.
Inhibitory Activity
| Target | IC50 (nM) | Reference |
| MNK1 | 120.6 | [1][8] |
| MNK2 | 134.7 | [1][8] |
Kinase Selectivity Profile
A kinase selectivity panel of 70 kinases was utilized to assess the specificity of this compound. At a concentration of 1 µM, this compound exhibited the following inhibitory profile:[1]
| Kinase Target Group | Inhibition | Notes |
| MNK1, MNK2 | >80% | Primary targets, demonstrating potent inhibition. |
| IKKα, QIK, HGK, CHK2, AMPKα1/β1/γ1 | 50-70% | Moderate off-target activity observed at 1 µM. |
| Other 63 kinases in the panel | <50% | Indicates good selectivity against a broad range of other kinases. |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream substrate, eIF4E. This leads to a reduction in the translation of specific mRNAs involved in inflammatory and proliferative processes.
Caption: MNK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and general laboratory practices.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 values of this compound against MNK1 and MNK2 kinases.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Recombinant MNK1 or MNK2 enzyme
-
LANCE Ultra Kinase Assay components (PerkinElmer) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) based assay system.
-
This compound
-
DMSO
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute these into the appropriate kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the MNK1 or MNK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate (e.g., ULight™-eIF4E peptide). The final ATP concentration should be at or near the Km for the respective enzyme.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection mix containing a europium-labeled anti-phospho-eIF4E antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Assay for MNK Inhibition (Western Blot)
This protocol is used to assess the ability of this compound to inhibit the phosphorylation of eIF4E in a cellular context.
Materials:
-
RAW264.7 cells or other suitable cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF4E (Ser209), anti-eIF4E, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce MNK activity.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF4E, total eIF4E, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-eIF4E to total eIF4E.[1]
Protocol 3: General Protocol for Stock Solution Preparation and Solubility Assessment
This protocol provides a general method for preparing stock solutions and assessing the solubility of small molecule inhibitors like this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly and sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.
-
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS) in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes, followed by careful collection of the supernatant. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The measured concentration represents the equilibrium solubility in that specific medium.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the MNK-eIF4E signaling axis in various biological processes. Its potency and selectivity make it a suitable probe for cellular and in vivo studies of inflammation and potentially other diseases where this pathway is implicated. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other novel MNK inhibitors.
References
- 1. ruixinbio.com [ruixinbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MNK Inhibitor(Shandong First Medical University & Shandong Academy of Medical Sciences) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Mnk-IN-4: A Technical Guide to Solubility and Stability for the Research Professional
Introduction: Mnk-IN-4 is a potent and selective, cell-permeable inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). As a thieno[2,3-d]pyrimidine compound, it has garnered significant interest in cancer research and other fields due to its ability to modulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis.[1] This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and a summary of the relevant signaling pathways to aid researchers in its effective use.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings. This section details its known solubility and stability characteristics.
Solubility
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Currently, detailed aqueous solubility data for this compound is limited in publicly available literature. The most commonly cited solubility is in dimethyl sulfoxide (DMSO).
Table 1: Known Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 25 mg/mL |
Stability
The stability of this compound is essential for ensuring the reproducibility and accuracy of experimental results. Stability can be affected by temperature, light, and repeated freeze-thaw cycles.
Table 2: Known Stability of this compound
| Form | Storage Conditions | Stability | Source |
| Solid | 2-8°C | Not specified | |
| DMSO Stock Solution | -20°C, protected from light | Up to 3 months |
Recommendations for Handling and Storage:
-
Solid Form: Store the solid compound at 2-8°C.
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. Based on data for similar compounds, protection from light is recommended.
-
Aqueous Solutions: It is best practice to prepare fresh dilutions of this compound in aqueous buffers immediately before use. The stability of this compound in aqueous solutions has not been extensively reported and may be limited.
Biological Activity and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of Mnk1 and Mnk2. These kinases are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. The primary and most well-characterized substrate of Mnk1 and Mnk2 is eIF4E. Phosphorylation of eIF4E at Ser209 is a critical event in the regulation of cap-dependent translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and metastasis.
Experimental Protocols
This section provides detailed protocols for key experiments relevant to the study of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a general method for determining the equilibrium solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials (glass or other non-leaching material)
-
Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., validated HPLC-UV method)
Procedure:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker/rotator at a constant temperature.
-
Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the sample to confirm the presence of undissolved solid.
-
Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect the supernatant. For further clarification, the supernatant can be filtered through a syringe filter. Note: It is important to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter material.
-
Quantify the concentration of this compound in the clear supernatant using a suitable analytical method.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Protocol 2: Assessment of Stability by Forced Degradation and HPLC Analysis
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Oven
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat this compound solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by HPLC.
-
-
Method Development:
-
Develop an HPLC method (e.g., a gradient method with a C18 column) that can separate the intact this compound peak from all degradation product peaks.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Protocol 3: Western Blot Analysis of eIF4E Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on eIF4E phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known active MAPK signaling)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies against total eIF4E and a loading control to ensure equal protein loading.
-
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices. Researchers should always consult the manufacturer's product information sheet and perform their own validation experiments to ensure the suitability of this compound for their specific applications.
References
In Vitro Activity of Mnk-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (Mnk1 and Mnk2) are serine/threonine kinases that represent a critical node in the MAPK signaling pathway. They are the sole known kinases that phosphorylate eukaryotic initiation factor 4E (eIF4E) on Ser209, a key event in the regulation of cap-dependent mRNA translation. Dysregulation of the Mnk-eIF4E axis has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Mnk-IN-4 (also known as compound D25) is a potent and selective inhibitor of both Mnk1 and Mnk2, and has demonstrated significant therapeutic potential in preclinical models of sepsis-associated acute spleen injury.[1][2][3][4] This document provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory potency, kinase selectivity, and cellular effects, along with the experimental protocols used for its characterization.
Quantitative In Vitro Activity
The inhibitory activity of this compound was assessed in both biochemical and cellular assays. The compound exhibits potent and balanced inhibition against the two Mnk isoforms.
| Target | Assay Type | Metric | Value (nM) | Reference |
| Mnk1 | Biochemical | IC50 | 120.6 | [1][2][3] |
| Mnk2 | Biochemical | IC50 | 134.7 | [1][2][3] |
Kinase Selectivity Profile
To evaluate the specificity of this compound, its activity was profiled against a panel of 70 different kinases. At a concentration of 1 µM, this compound demonstrated high selectivity for Mnk1 and Mnk2.
-
High Potency Inhibition (>80% at 1 µM): Mnk1 (88.34%), Mnk2 (85.85%)[1]
-
Moderate Inhibition (50-70% at 1 µM): IKKα, QIK, HGK, CHK2, AMPKα1/β1/γ1[1]
This profile indicates that this compound is a highly selective inhibitor of the Mnk kinases.
Signaling Pathway and Mechanism of Action
Mnk kinases are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK pathways. Once activated, Mnks phosphorylate eIF4E, which promotes the translation of specific mRNAs involved in cell proliferation, survival, and inflammation. This compound exerts its effect by directly inhibiting the kinase activity of Mnk1 and Mnk2, thereby preventing the phosphorylation of eIF4E and downregulating the expression of pro-inflammatory proteins.
Figure 1: Mnk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Mnk1 and Mnk2 Kinase Assays
The biochemical potency of this compound was determined using in vitro kinase assays for Mnk1 and Mnk2. The following protocol outlines the general procedure:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human Mnk1 or Mnk2 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide derived from eIF4E), and ATP is prepared.
-
Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the kinase in the reaction mixture.
-
Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is terminated, typically by the addition of a stop solution containing a chelating agent like EDTA.
-
Signal Detection: The extent of substrate phosphorylation is quantified. The specific method depends on the assay format and can include technologies like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric analysis.
-
IC50 Determination: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then determined by fitting the dose-response data to a sigmoidal curve.
Figure 2: General Workflow for In Vitro Kinase Inhibition Assay.
Cellular Assay for Inhibition of eIF4E Phosphorylation
The ability of this compound to inhibit Mnk activity within a cellular context was evaluated by measuring the phosphorylation of its primary substrate, eIF4E, in RAW264.7 macrophage cells.
-
Cell Culture and Treatment: RAW264.7 cells are cultured in appropriate media. The cells are then treated with varying concentrations of this compound for a specified period.
-
LPS Stimulation: To induce a pro-inflammatory response and activate the MAPK/Mnk pathway, cells are stimulated with lipopolysaccharide (LPS).[3]
-
Cell Lysis: Following stimulation, the cells are washed and lysed to extract total cellular proteins.
-
Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated eIF4E (p-eIF4E) and total eIF4E. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the p-eIF4E bands is quantified and normalized to the intensity of the total eIF4E bands to determine the dose-dependent effect of this compound on eIF4E phosphorylation.[1]
Conclusion
This compound is a potent and highly selective inhibitor of Mnk1 and Mnk2 kinases. Its in vitro profile demonstrates direct target engagement and functional inhibition of the Mnk signaling pathway in a cellular context. These findings, particularly the inhibition of eIF4E phosphorylation, provide a strong rationale for its further investigation as a therapeutic agent for diseases driven by dysregulated Mnk activity, such as sepsis and other inflammatory conditions. The detailed methodologies provided herein serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and inflammation research.
References
Unveiling the Cellular Landscape of Mnk-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mnk-IN-4, also identified as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases (Mnks). This technical guide provides a comprehensive overview of the known cellular targets and mechanism of action of this compound, with a focus on its potential therapeutic application in sepsis-related acute splenic injury. Due to the limited publicly available data on this compound, this document serves as a foundational resource, highlighting the established role of Mnk inhibition and providing a framework for future research and drug development efforts.
Introduction to Mnk Kinases and Their Role in Cellular Signaling
MAP kinase-interacting kinases (Mnk1 and Mnk2) are key downstream effectors of the p38 MAPK and ERK signaling pathways. These serine/threonine kinases play a crucial role in the regulation of protein synthesis and cellular proliferation through their primary substrate, the eukaryotic initiation factor 4E (eIF4E). Phosphorylation of eIF4E by Mnk kinases is a critical step in the initiation of cap-dependent translation, a process frequently dysregulated in cancer and inflammatory diseases. The strategic position of Mnk kinases at the convergence of major signaling pathways makes them attractive targets for therapeutic intervention.
This compound: A Selective Inhibitor
This compound has been identified as a potent and selective inhibitor of Mnk kinases.[1][2][3][4][5] While specific quantitative data on the binding affinity or IC50 values for this compound against Mnk1 and Mnk2 are not yet publicly available, its description as "potent and selective" suggests a high degree of specificity for these kinases over other cellular kinases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.
The Mnk Signaling Pathway: A Target for this compound
The primary cellular target of this compound is the Mnk signaling pathway. By inhibiting Mnk1 and Mnk2, this compound is expected to block the phosphorylation of eIF4E, thereby downregulating the translation of key proteins involved in cell growth, proliferation, and inflammation.
Figure 1. The Mnk signaling pathway and the inhibitory action of this compound.
Therapeutic Potential in Sepsis-Related Acute Splenic Injury
The investigation of this compound for the treatment of sepsis-related acute splenic injury suggests a role for Mnk kinases in the inflammatory processes associated with this condition.[1][3][4][5] Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The spleen plays a critical role in the immune response, and its injury during sepsis can exacerbate the inflammatory cascade. By inhibiting Mnk, this compound may mitigate the excessive production of inflammatory cytokines and other mediators that contribute to splenic damage.
Future Directions and Experimental Protocols
To further elucidate the cellular targets and mechanism of action of this compound, a series of key experiments are required. The following provides a general framework for the necessary experimental protocols.
Kinase Profiling
A comprehensive kinase profiling study is essential to confirm the selectivity of this compound.
Experimental Workflow:
References
Mnk-IN-4: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnk1 and Mnk2) represent a critical node in cellular signaling, integrating inputs from the Ras/Raf/MEK/ERK and p38 MAPK pathways. A key downstream substrate of Mnk kinases is the eukaryotic translation initiation factor 4E (eIF4E).[1] Phosphorylation of eIF4E at Serine 209 is a crucial event for its oncogenic activity, promoting the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[2][3] Notably, while the Mnk-eIF4E axis is essential for malignant transformation, it appears to be dispensable for normal development, making Mnk kinases attractive therapeutic targets in oncology.[1]
This technical guide focuses on Mnk-IN-4 (also known as compound D25), a potent and selective inhibitor of Mnk1 and Mnk2. While initial research has centered on its role in inflammatory conditions such as sepsis-related acute splenic injury, its biochemical profile suggests significant potential for investigation in cancer research.[4] This document provides a comprehensive overview of this compound's known characteristics, alongside detailed protocols for its evaluation as a potential anti-cancer agent.
Mechanism of Action
This compound, like other Mnk inhibitors, exerts its effects by blocking the catalytic activity of Mnk1 and Mnk2. This inhibition prevents the phosphorylation of their primary downstream target, eIF4E, at Serine 209.[4] The abrogation of eIF4E phosphorylation disrupts the cap-dependent translation of oncogenic proteins, thereby impeding tumor growth and progression.[5][6] The central role of the Mnk/eIF4E axis in cancer signaling is a point of convergence for both the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide a comparative landscape with other well-characterized Mnk inhibitors.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 (nM) |
| Mnk1 | 120.6[4] |
| Mnk2 | 134.7[4] |
Table 2: Comparative In Vitro Kinase Inhibition of Various Mnk Inhibitors
| Inhibitor | Mnk1 IC50 (nM) | Mnk2 IC50 (nM) |
| This compound (D25) | 120.6 [4] | 134.7 [4] |
| eFT508 (Tomivosertib) | 1-2[7] | 1-2[7] |
| Cercosporamide | 116[8] | 11[8] |
| CGP57380 | 2200[7] | - |
| EB1 | 690[7] | 9400[7] |
| QL-X-138 | 107.4[7] | 26[7] |
| DS12881479 | 21[7] | - |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental procedures is crucial for understanding the context of this compound's application in cancer research. The following diagrams, generated using Graphviz (DOT language), illustrate these key relationships.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate the anti-cancer potential of this compound.
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Mnk1 and Mnk2 kinases.
Methodology (Adapted from ADP-Glo™ Kinase Assay):
-
Reagents and Materials:
-
Recombinant human Mnk1 and Mnk2 enzymes
-
RS peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or below the Km for each enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Phospho-eIF4E Western Blot Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of eIF4E in cancer cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MDA-MB-231 for breast cancer, MV4-11 for AML) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total eIF4E and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines and calculate the GI50 (concentration for 50% growth inhibition).
Methodology (using Resazurin Assay):
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
-
Incubation and Assay:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the dose-response curve and determine the GI50 value using non-linear regression.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., MV4-11) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, or at specified time points, euthanize a subset of mice and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-eIF4E).
-
Analyze the remaining mice for tumor growth inhibition.
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Assess the tolerability of the treatment by monitoring body weight and any signs of toxicity.
-
Conclusion
This compound is a potent and selective inhibitor of Mnk1 and Mnk2 with a clear mechanism of action that is highly relevant to cancer biology. While its initial characterization has been in the context of inflammation, the data presented in this guide, along with the provided experimental protocols, establish a strong rationale for its comprehensive evaluation as a novel therapeutic agent for cancer. The successful execution of these studies will be critical in determining the preclinical efficacy of this compound and its potential for translation into clinical development for the treatment of various malignancies.
References
- 1. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mnk earmarks eIF4E for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of MNK Inhibitors in Immunology
This technical guide provides a comprehensive overview of the role of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) and their inhibitors in the field of immunology. It details the core signaling pathways, summarizes key quantitative data, outlines experimental methodologies, and explores the therapeutic potential in areas such as immuno-oncology and autoimmune diseases.
Core Concepts: The MNK Signaling Axis
MAPK-interacting serine/threonine-protein kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways.[1][2] They are activated through phosphorylation by extracellular signal-regulated kinase (ERK) and p38 MAPK in response to various extracellular signals, including cytokines, growth factors, and stress stimuli.[2][3][4]
The primary and most-studied function of MNKs is the regulation of protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[1][5][6] Phosphorylated eIF4E enhances the cap-dependent translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, survival, and inflammation.[1][2] MNKs are the only known kinases to phosphorylate eIF4E, making them a critical control point in this process.[7]
Beyond eIF4E, MNKs phosphorylate other substrates that are crucial for immune regulation, including:
-
Heterogeneous Nuclear Ribonucleoprotein A1 (hnRNP A1): Phosphorylation of hnRNP A1 by MNK relieves its binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of certain mRNAs, such as TNF-α. This de-repression allows for the translation of these key inflammatory cytokines.[4][7]
-
Sprouty (Spry) 1/2: These proteins are negative regulators of the ERK/MAPK pathway.[7]
Due to their central role in controlling the synthesis of inflammatory mediators, MNK kinases have emerged as attractive therapeutic targets for a range of conditions, from cancer to autoimmune disorders.[1][3]
MNK Signaling Pathway Diagram
The following diagram illustrates the canonical MNK signaling cascade, from upstream MAPK activation to the downstream phosphorylation of key substrates and their functional consequences.
Caption: The MNK signaling pathway, activated by MAPK cascades, leads to the phosphorylation of eIF4E and hnRNP A1, promoting the translation of key immune and pro-survival proteins.
Role of MNK in Key Immune Cell Populations
MNK activity is integral to the function of both the innate and adaptive immune systems. Inhibition of this pathway can profoundly alter the behavior of various immune cells.
Macrophages
In macrophages, MNK kinases are critical regulators of the inflammatory response. Pharmacological inhibition of MNKs consistently attenuates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) following stimulation with Toll-like receptor (TLR) agonists.[7][8] Concurrently, MNK inhibition has been shown to increase the production of the potent anti-inflammatory cytokine IL-10.[7][8]
However, in the context of the tumor microenvironment (TME), this effect can be detrimental. Studies have shown that MNK inhibitors can polarize tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, characterized by increased Arginase-1 expression.[9] These M2-polarized TAMs are more potent at suppressing T cell proliferation, which can hinder anti-tumor immunity.[9]
T-Lymphocytes
The role of MNKs in T-cells is complex, with some conflicting data from pharmacological versus genetic studies.
-
Cytokine Production: The MNK-hnRNP A1 axis is a key regulator of TNF-α production in T-cells.[4][7] Pharmacological inhibition has also been linked to decreased production of IL-17 and IFN-γ.[5]
-
Chemokine Regulation: The MNK-eIF4E pathway controls the translation of RFLAT-1, a transcriptional regulator of the crucial T-cell chemokine RANTES (CCL5). Inhibition of MNK activity can therefore reduce RANTES expression, potentially impairing T-cell mediated immune responses.[7]
-
Development and Activation: Genetic studies using MNK1/2 double-deficient mice show that while TCR-induced eIF4E phosphorylation is completely abolished, the overall development and activation of conventional T-cells are not significantly affected.[5][10] This suggests that while MNKs are involved in T-cell effector functions, they may be dispensable for their fundamental development.
-
Autoimmunity: In a mouse model of multiple sclerosis, experimental autoimmune encephalitis (EAE), MNK1/2 deficiency led to milder disease scores, correlating with decreased IL-17 and IFN-γ production from CD4+ T-cells.[5][11] This highlights a critical role for MNKs in the pathogenesis of T-cell mediated autoimmune diseases.
-
Immune Checkpoints: The MNK inhibitor eFT508 (Tomivosertib) has been shown to decrease the expression of immune checkpoint modulators, including PD-1, PD-L1, LAG3, and TIM3, thereby potentially boosting anti-tumor immune responses.[12]
Myeloid-Derived Suppressor Cells (MDSCs)
Phosphorylated eIF4E is critical for the survival and immunosuppressive function of MDSCs.[7] Pharmacological inhibition of the MNK-eIF4E axis can reduce the abundance and suppressive activity of MDSCs. This effect has been shown to synergize with anti-PD-1 immunotherapy to delay tumor growth in preclinical models.[7]
Quantitative Data on MNK Inhibition
The following tables summarize key quantitative findings related to the immunological effects of MNK inhibitors.
Table 1: Effects of MNK Inhibitors on Cytokine Production
| Immune Cell Type | Stimulus | MNK Inhibitor | Cytokine | Effect | Citation(s) |
| Mouse Macrophages | TLR Agonists (LPS, etc.) | Unspecified | TNF-α, IL-6 | Attenuated Production | [7][8] |
| Mouse Macrophages | TLR Agonists (LPS, etc.) | Unspecified | IL-10 | Upregulated Production | [7][8] |
| Human T-Cells | Unspecified | Unspecified | TNF-α | Inhibited Production | [7] |
| Mouse CD4+ T-Cells | MOG Peptide Immunization | Genetic Deficiency | IL-17, IFN-γ | Decreased Production | [5][11] |
| Human Keratinocytes | Unspecified | CGP57380 | Pro-inflammatory Cytokines | Reduced Translation | [5] |
Table 2: Overview of Key Preclinical and Clinical MNK Inhibitors
| Inhibitor Name | Target(s) | IC₅₀ | Key Immunological Finding(s) | Citation(s) |
| eFT508 (Tomivosertib) | MNK1/2 | 1-2 nM | Reduces p-eIF4E; decreases PD-L1; enhances anti-tumor immunity; currently in clinical trials. | [9][13] |
| CGP57380 | MNK1 | ~2.2 µM | Reduces pro-inflammatory cytokine translation in macrophages and T-cells; induces T-cell exhaustion phenotype in tumors. | [5][9][14] |
| Cercosporamide | MNK1/2, PKC | <50 nM (PKC) | Unique MNK inhibitor with anti-leukemic properties; sensitizes cancer cells to chemotherapy. | [13][14] |
| ETC-168 | MNK1/2 | 23 nM (MNK1), 43 nM (MNK2) | Oral active inhibitor with antiproliferative efficacy in hematological cancer models. | [13] |
Key Experimental Protocols and Workflows
This section details common methodologies used to investigate the role of MNK inhibitors.
In Vitro MNK Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MNK1 or MNK2. Luminescence-based assays like ADP-Glo® are common.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant active MNK1 (or MNK2) enzyme, a suitable kinase substrate (e.g., Myelin Basic Protein or a specific peptide), and the test inhibitor at various concentrations in a kinase assay buffer.[15][16]
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C for a specified time (e.g., 15-60 minutes).[16]
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Measurement: Quantify the luminescent signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value of the inhibitor.
Caption: Workflow for a typical in vitro luminescence-based MNK kinase assay.
Western Blot for Cellular MNK Activity (p-eIF4E)
This is the standard method to confirm that an MNK inhibitor is active within a cellular context by measuring the phosphorylation of its primary substrate, eIF4E.
Methodology:
-
Cell Treatment: Culture immune cells (e.g., macrophages, T-cells) and treat with the MNK inhibitor or vehicle control for a specified duration. A stimulant (e.g., LPS for macrophages) can be added to activate the MAPK/MNK pathway.
-
Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209). Subsequently, probe a separate blot or strip and re-probe the same blot with an antibody for total eIF4E as a loading control. An antibody for a housekeeping protein (e.g., β-actin) is also used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated eIF4E to total eIF4E.
In Vivo Mouse Model of Autoimmune Disease (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis and is used to test the efficacy of immunomodulatory drugs.
Methodology:
-
Induction of EAE: Immunize mice (e.g., C57BL/6 strain) with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin on day 0 and day 2 to facilitate the entry of encephalitogenic T-cells into the central nervous system.
-
Treatment: Begin administration of the MNK inhibitor or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection starting from the day of immunization).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and grade them on a standardized scale (typically 0-5).
-
Immunological Analysis: At the end of the experiment or at peak disease, isolate splenocytes or lymph node cells. Restimulate the cells ex vivo with the MOG peptide.
-
Cytokine Measurement: Use techniques like ELISA or intracellular cytokine staining followed by flow cytometry to measure the production of key pathogenic cytokines such as IL-17 and IFN-γ by CD4+ T-cells.[5][11]
Therapeutic Implications and Future Directions
The dual role of MNK inhibitors in immunology presents both opportunities and challenges.
-
In Cancer Immunotherapy: The ability of MNK inhibitors to increase CD8+ T-cell infiltration and downregulate checkpoint molecules is highly promising.[9][12] However, the simultaneous induction of T-cell exhaustion and the polarization of TAMs to an immunosuppressive M2 phenotype suggest that monotherapy may be insufficient.[9] The most promising path forward is combination therapy, pairing MNK inhibitors with immune checkpoint blockers (e.g., anti-PD-1) or agents that deplete or repolarize TAMs (e.g., anti-CSF-1R).[9]
-
In Autoimmune and Inflammatory Diseases: The potent ability of MNK inhibitors to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-17 makes them highly attractive candidates for treating autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[2][5] The efficacy observed in preclinical EAE models provides a strong rationale for further investigation in this area.[5][11]
Future Directions:
-
Development of Isoform-Specific Inhibitors: MNK1 and MNK2 can have distinct biological roles.[3] Developing inhibitors with greater selectivity for either MNK1 or MNK2 could help to fine-tune therapeutic effects and reduce off-target toxicities.
-
Patient Stratification: Identifying biomarkers that predict which patients are most likely to respond to MNK inhibitor therapy, alone or in combination, will be crucial for clinical success.
-
Elucidating Context-Dependent Roles: Further research is needed to understand how the tumor microenvironment or the specific inflammatory milieu of an autoimmune disease influences the ultimate effect of MNK inhibition on different immune cell populations.
References
- 1. What are MNK modulators and how do they work? [synapse.patsnap.com]
- 2. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mnk1 and 2 are dispensable for T-cell development and activation but important for the pathogenesis of experimental autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Mnk-IN-4: A Potential Therapeutic Agent for Sepsis-Associated Acute Splenic Injury
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) represent a critical node in cellular signaling, integrating inputs from the MAPK/ERK and p38 MAPK pathways to regulate protein synthesis and inflammatory responses. The dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and inflammatory diseases. Mnk-IN-4, also known as compound D25, has emerged as a potent and selective inhibitor of both MNK1 and MNK2. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation as a potential therapeutic agent, with a particular focus on its application in sepsis-associated acute splenic injury.
Introduction
The MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that are activated downstream of the MAPK/ERK and p38 MAPK signaling cascades.[1][2] A primary and well-established substrate of MNKs is the eukaryotic initiation factor 4E (eIF4E).[3] Phosphorylation of eIF4E at Ser209 by MNKs is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and inflammation.[4][5] Given their central role in these processes, MNK kinases have garnered significant attention as therapeutic targets.
This compound (compound D25) is a novel, potent, and selective inhibitor of both MNK1 and MNK2.[1][2][6] It has been specifically investigated for its therapeutic potential in the context of sepsis-related acute splenic injury, a condition characterized by a dysregulated inflammatory response.[1][2] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to further explore its therapeutic applications.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of MNK1 and MNK2. This inhibition prevents the subsequent phosphorylation of eIF4E, thereby modulating the translation of specific mRNAs and mitigating the downstream inflammatory cascade.
The MNK Signaling Pathway
The MNK signaling pathway is a crucial downstream branch of the MAPK signaling cascades. Extracellular stimuli, such as growth factors, stress, and cytokines, activate the Ras/Raf/MEK/ERK and p38 MAPK pathways. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. The activated MNKs, in turn, phosphorylate their primary substrate, eIF4E, at serine 209. This phosphorylation event enhances the initiation of translation of a subset of mRNAs, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.
dot
Caption: The MNK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against MNK1 and MNK2. For comparative purposes, IC50 values of other known MNK inhibitors are also provided.
| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Reference |
| This compound (D25) | 120.6 | 134.7 | [1][2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of MNK inhibitors.
Objective: To quantify the inhibitory activity of this compound against MNK1 and MNK2 kinases.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
eIF4E (substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant MNK1 or MNK2 enzyme, and the substrate (eIF4E).
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
In Vivo Lipopolysaccharide (LPS)-Induced Sepsis Model
This protocol describes a common method for inducing sepsis in mice to evaluate the efficacy of therapeutic agents like this compound.[1][2][7]
Objective: To assess the in vivo efficacy of this compound in a mouse model of sepsis-induced acute splenic injury.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound (D25)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection and processing
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Randomly divide the mice into experimental groups (e.g., Vehicle control, LPS only, LPS + this compound at different doses).
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a specified time before LPS challenge.
-
Induce sepsis by administering a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).
-
Monitor the mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival over a defined period (e.g., 24-72 hours).
-
At a predetermined endpoint, euthanize the mice and collect blood and spleen tissue.
-
Process the spleen for histological analysis (e.g., H&E staining to assess tissue damage) and biochemical assays.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and spleen homogenates using ELISA.[1][2]
-
Assess the phosphorylation status of eIF4E in spleen tissue via Western blotting.[1][2]
-
Analyze the data to determine the effect of this compound on survival, splenic injury, and inflammatory markers.
dot
Caption: Workflow for an in vivo LPS-induced sepsis model.
Conclusion
This compound is a promising therapeutic candidate with potent and selective inhibitory activity against MNK1 and MNK2. Its ability to modulate the MNK-eIF4E signaling axis provides a strong rationale for its development in the treatment of inflammatory conditions such as sepsis-associated acute splenic injury. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and advance its journey from the laboratory to the clinic. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of disease models.
References
- 1. ruixinbio.com [ruixinbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury - figshare - Figshare [figshare.com]
- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MNK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical review of Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors, covering their mechanism of action, role in signaling pathways, quantitative data on their potency, and detailed experimental protocols for their evaluation.
Introduction to MNK Kinases
Mitogen-activated protein kinase-interacting kinases (MNKs), comprising isoforms MNK1 and MNK2, are serine/threonine kinases that play a pivotal role in the regulation of protein synthesis.[1] They are key downstream effectors of the MAPK signaling pathways, integrating signals from the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[2][3] The primary and most well-characterized substrate of MNKs is the eukaryotic translation initiation factor 4E (eIF4E).[4] Upon phosphorylation at Serine 209 by MNK1 or MNK2, eIF4E's oncogenic potential is enhanced, promoting the translation of specific mRNAs that encode for proteins involved in cell growth, proliferation, survival, and metastasis.[1][4] Elevated levels of phosphorylated eIF4E (p-eIF4E) are observed in a variety of cancers, making the MNK-eIF4E axis a compelling target for therapeutic intervention.[4] Beyond cancer, this axis is also implicated in inflammatory responses and neurological disorders.[1][5]
The MNK Kinase Signaling Pathway
MNKs are activated through phosphorylation by upstream MAPKs, specifically ERK and p38.[2] These upstream kinases are, in turn, activated by a variety of extracellular stimuli, including growth factors, mitogens, and cellular stress.[2] Once activated, MNKs phosphorylate eIF4E, which is a component of the eIF4F cap-binding complex.[6] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation.[1] In addition to eIF4E, other substrates of MNKs have been identified, including heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), polypyrimidine tract-binding protein-associated splicing factor (PSF), cytosolic phospholipase A2 (cPLA2), and Sprouty 2 (Spry2), suggesting broader roles in cellular regulation.[2][7]
Below is a diagram illustrating the core MNK signaling pathway.
Quantitative Data on MNK Kinase Inhibitors
A number of small molecule inhibitors targeting MNK1 and MNK2 have been developed. Their potency is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Below is a summary of reported IC50 values for several key MNK inhibitors.
| Inhibitor Name | Target(s) | IC50 (MNK1) | IC50 (MNK2) | Cellular p-eIF4E IC50 | Reference(s) |
| Tomivosertib (eFT508) | MNK1/2 | 1-2.4 nM | 1-2 nM | 2-16 nM | [2][4][8] |
| Tinodasertib (ETC-206) | MNK1/2 | 64 nM | 86 nM | 321 nM (HeLa cells) | [9][10][11] |
| BAY 1143269 | MNK1 | 40 nM | - | - | [12] |
| SEL201 (SLV-2436) | MNK1/2 | 10.8 nM | 5.4 nM | - | [13][14] |
| CGP 57380 | MNK1 | 2.2 µM | - | ~3 µM | [1][3] |
| EB1 | MNK1/2 | 0.69 µM | 9.4 µM | Dose-dependent reduction | [15][16] |
| MNK inhibitor 9 | MNK1/2 | 3 nM | 3 nM | - | [14] |
| ETP-45835 | MNK1/2 | 575 nM | 646 nM | - | [14] |
| QL-X-138 | BTK, MNK1/2 | 107.4 nM | 26 nM | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of MNK kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MNK1 or MNK2.
Materials:
-
Active recombinant MNK1 or MNK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[17][18]
-
10 mM ATP Stock Solution
-
Kinase Dilution Buffer (e.g., Kinase Assay Buffer with 50 ng/µL BSA)
-
Phosphocellulose P81 paper[17]
-
1% Phosphoric acid solution[17]
-
Scintillation counter and fluid
Procedure:
-
Thaw all reagents on ice.[17]
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a reaction tube, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of the MNK enzyme, and the substrate.
-
Add the diluted test inhibitor or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP Assay Cocktail (containing both unlabeled ATP and [γ-³²P]ATP) to a final concentration of ~200-250 µM ATP.[19]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-60 minutes).[17][19]
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.[17]
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]
-
Air dry the P81 paper strips.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Below is a diagram illustrating the workflow for an in vitro kinase assay.
Western Blot for Phospho-eIF4E
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of eIF4E in cells.
Materials:
-
Cell line of interest (e.g., HeLa, K562, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E or a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test inhibitor or vehicle for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total eIF4E or a loading control to confirm equal protein loading.
-
Quantify band intensities to determine the ratio of p-eIF4E to total eIF4E or the loading control and calculate the IC50 for p-eIF4E inhibition.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of MNK inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[20][21]
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)[21]
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and incubate overnight.[22]
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control. Include wells with medium only for background measurement.[20]
-
Incubate the plate for a desired period (e.g., 72 hours).[23]
-
For MTT assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[21] Then, add the solubilization solution to dissolve the crystals.[21]
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.[20][21]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[20][21]
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
MNK kinase inhibitors represent a promising class of targeted therapies, particularly in oncology. Their mechanism of action, centered on the inhibition of eIF4E phosphorylation, disrupts a critical node in cancer cell proliferation and survival. The development of potent and selective inhibitors, such as Tomivosertib and Tinodasertib, has led to their evaluation in clinical trials, offering potential new treatment options for various malignancies. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation and characterization of novel MNK inhibitors, facilitating further research and development in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 57380 | Mnk | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ETC-206 (Tinodasertib, ETC-1907206) | MNK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. MNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 23. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Experimental Use of MNK Inhibitors in Cell Culture, with a Focus on the MAPK/MNK/eIF4E Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are a family of serine/threonine kinases that play a crucial role in the regulation of protein synthesis and are implicated in various diseases, including cancer.[1][2] MNK1 and MNK2 are the two main isoforms, and they are activated downstream of the MAPK signaling pathways, specifically by ERK and p38 MAPK.[3] A primary and well-established substrate of MNKs is the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex.[2][4] Phosphorylation of eIF4E at Serine 209 by MNKs is associated with enhanced translation of a subset of mRNAs that are critical for cell growth, proliferation, and survival.[4][5] Consequently, the development of small molecule inhibitors targeting MNKs has become an attractive therapeutic strategy.
This document provides an overview of the signaling pathway, a summary of the effects of MNK inhibitors, and detailed protocols for the experimental use of these inhibitors in a cell culture setting. While specific data for a compound designated "Mnk-IN-4" is not extensively available in the public domain, the following protocols are based on the established use of other well-characterized MNK inhibitors and provide a framework for its experimental validation.
The MAPK/MNK/eIF4E Signaling Pathway
The MAPK signaling cascades are central to cellular regulation, responding to a wide array of extracellular stimuli. Upon activation, the ERK and p38 MAPK pathways directly phosphorylate and activate MNK1 and MNK2.[3] Activated MNKs then phosphorylate eIF4E, which is a critical step in the initiation of cap-dependent mRNA translation.[2][4] This pathway is often dysregulated in cancer, leading to aberrant cell growth and proliferation.
Caption: The MAPK/MNK/eIF4E signaling cascade.
Quantitative Data on MNK Inhibitors
Due to the limited availability of specific data for this compound, this table summarizes the inhibitory concentrations of other commonly used MNK inhibitors to provide a reference range for experimental design. It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular IC50 (p-eIF4E) | Reference Cell Line(s) |
| CGP57380 | MNK1/2 | ~2.2 µM (MNK1) | Varies | Jurkat, Prostate Cancer Cells |
| eFT508 (Tomivosertib) | MNK1/2 | 1-2 nM | 2-16 nM | Various tumor cell lines |
| MNK-I1 | MNK1/2 | 23 nM (MNK1), 16 nM (MNK2) | ~1 µM | MDA-MB-231, SCC25 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of an MNK inhibitor, such as this compound, in cell culture.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay determines the effect of the MNK inhibitor on cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range, based on other MNK inhibitors, would be from 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for another 2-4 hours at 37°C with gentle shaking to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis of p-eIF4E
This protocol is to determine the effect of the MNK inhibitor on the phosphorylation of its direct substrate, eIF4E.
Workflow Diagram:
Caption: Western blot experimental workflow.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the viability assay) for a specified time (e.g., 1, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. The antibody dilution should be as per the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-eIF4E normalized to total eIF4E and the loading control.
Conclusion
The protocols outlined above provide a comprehensive framework for the in vitro characterization of MNK inhibitors. While specific experimental parameters for this compound are not widely published, these detailed methodologies for assessing cell viability and target engagement (p-eIF4E levels) will enable researchers to effectively evaluate its potency and mechanism of action in their cell culture models of interest. It is strongly recommended to perform initial dose-response and time-course experiments to establish the optimal conditions for using this compound in any new experimental system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mnk-IN-4 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (Mnk1 and Mnk2) are key downstream effectors of the Ras/Raf/ERK and p38 MAPK signaling pathways.[1] A primary and well-characterized substrate of Mnk kinases is the eukaryotic initiation factor 4E (eIF4E).[2] Upon activation by upstream kinases, Mnk1 and Mnk2 phosphorylate eIF4E at Serine 209, a modification linked to enhanced translation of specific mRNAs involved in cell growth, proliferation, and survival.[3][4] Dysregulation of the Mnk-eIF4E axis has been implicated in the pathogenesis of various cancers, making Mnk kinases attractive targets for therapeutic intervention.[3][5]
Mnk-IN-4 is a representative small molecule inhibitor designed to target the kinase activity of Mnk1 and Mnk2. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase assays to determine its potency and cellular efficacy.
Signaling Pathway
The Mnk kinases are integrated into the MAPK signaling cascades. Extracellular signals activate upstream kinases like ERK and p38, which in turn phosphorylate and activate Mnk1 and Mnk2. The activated Mnk kinases then phosphorylate their primary substrate, eIF4E, at Serine 209.
Quantitative Data Summary
The inhibitory activity of various Mnk inhibitors, including those structurally related to this compound, has been characterized using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. Below is a summary of reported IC50 values for several representative Mnk inhibitors.
| Compound Name | Target Kinase | IC50 (nM) | Assay Type |
| Tomivosertib (eFT508) | Mnk1 | 1-2 | Biochemical |
| Mnk2 | 1-2 | Biochemical | |
| CGP57380 | Mnk1 | 2200 | Biochemical |
| Cercosporamide | Mnk1 | 116 | Biochemical |
| Mnk2 | 11 | Biochemical | |
| SLV-2436 | Mnk1 | 10.8 | Biochemical |
| Mnk2 | 5.4 | Biochemical | |
| ETC-168 | Mnk1 | 23 | Biochemical |
| Mnk2 | 43 | Biochemical | |
| MNK inhibitor 9 | Mnk1 | 3 | Biochemical |
| Mnk2 | 3 | Biochemical |
Note: Data compiled from various sources.[3][6][7] Assay conditions may vary between studies.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of Mnk1 or Mnk2 by quantifying the amount of ADP produced during the phosphorylation reaction. It is suitable for determining the IC50 of this compound in a cell-free system.
Materials:
-
Recombinant active Mnk1 or Mnk2 enzyme
-
Myelin Basic Protein (MBP) substrate[8]
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Dilute the Mnk1/2 enzyme and MBP substrate to their desired working concentrations in kinase assay buffer.
-
Prepare the ATP solution to the desired concentration (e.g., near the Km for Mnk) in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) to the wells of a white assay plate.
-
Prepare a master mix containing the diluted Mnk enzyme and MBP substrate in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 12.5 µL of the ATP solution to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 45-60 minutes.[8]
-
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for eIF4E Phosphorylation
This protocol determines the cellular activity of this compound by measuring the phosphorylation of its direct target, eIF4E, in a relevant cell line (e.g., a cancer cell line with an active MAPK pathway).
Materials:
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare various concentrations of this compound in complete culture medium. Also, prepare a vehicle control (DMSO in medium).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a desired time period (e.g., 1, 4, or 24 hours).[12]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
To confirm equal protein loading and to normalize the data, strip the membrane and re-probe for total eIF4E and/or a loading control like β-actin.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-eIF4E to total eIF4E (or the loading control) for each treatment condition.
-
Determine the concentration of this compound that causes a 50% reduction in eIF4E phosphorylation (the cellular IC50).[11]
-
References
- 1. fn-test.com [fn-test.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Small Molecules Targeting the Inactive Form of the Mnk1/2 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mnk-IN-4 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Mnk-IN-4 (also known as D25), a potent and selective inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). The provided protocols are based on preclinical studies in a lipopolysaccharide (LPS)-induced sepsis mouse model, a common model for studying systemic inflammation.
Introduction
This compound is a small molecule inhibitor that targets MNK1 and MNK2, kinases that play a crucial role in the cellular stress and inflammatory response.[1][2][3] By inhibiting MNK1 and MNK2, this compound can modulate the synthesis of pro-inflammatory cytokines, making it a promising candidate for therapeutic intervention in inflammatory diseases such as sepsis.[1][2][3] The primary downstream target of MNKs is the eukaryotic initiation factor 4E (eIF4E), and inhibition of MNK activity leads to reduced phosphorylation of eIF4E, thereby suppressing the translation of specific mRNAs involved in inflammation and cell proliferation.[1][2][3]
Signaling Pathway of MNK Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Caption: MNK Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a mouse model of LPS-induced sepsis.[1]
| Parameter | Control (Saline) | LPS (10 mg/kg) | LPS + this compound (20 mg/kg) | % Reduction with this compound |
| Spleen Index (mg/g) | ~1.5 | ~4.0 | ~2.5 | ~37.5% |
| Spleen p-eIF4E (relative level) | Low | High | Significantly Reduced | - |
| Spleen TNF-α (pg/mg) | ~20 | ~120 | ~60 | ~50% |
| Spleen IL-1β (pg/mg) | ~10 | ~60 | ~30 | ~50% |
| Spleen IL-6 (pg/mg) | ~50 | ~350 | ~150 | ~57% |
| Spleen ROS (relative fluorescence) | Low | High | Significantly Reduced | - |
Note: The values are approximated from the graphical data presented in the source publication for illustrative purposes.[1]
Experimental Protocols
Animal Model
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Formulation and Administration
-
Dosage: 20 mg/kg body weight.[1]
-
Vehicle Formulation (Recommended): While the original publication does not specify the vehicle, a common and effective vehicle for intraperitoneal administration of similar small molecules is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and saline. A suggested formulation is:
-
5-10% DMSO
-
30-40% PEG 300 or PEG 400
-
50-65% Saline (0.9% NaCl)
-
It is crucial to first dissolve this compound in DMSO before adding PEG and then saline. The final solution should be clear and administered at room temperature.
-
-
Administration Route: Intraperitoneal (IP) injection.[1]
-
Volume: 100-200 µL per mouse, not exceeding 10 mL/kg.
LPS-Induced Sepsis Model and Treatment Protocol
This protocol outlines the induction of sepsis using lipopolysaccharide (LPS) and the administration of this compound.
Caption: Experimental Workflow for In Vivo this compound Efficacy Study.
Protocol Steps:
-
Acclimation: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into three groups:
-
Control Group: Receives vehicle only.
-
LPS Group: Receives vehicle followed by LPS.
-
LPS + this compound Group: Receives this compound followed by LPS.
-
-
Treatment:
-
Administer a single intraperitoneal (IP) injection of this compound (20 mg/kg) or the corresponding vehicle to the respective groups.[1]
-
-
Sepsis Induction:
-
Two hours after the initial injection, administer a single IP injection of LPS (10 mg/kg, from E. coli O111:B4) to the LPS and LPS + this compound groups. The control group should receive a corresponding volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, huddled posture).
-
Six hours after the LPS injection, euthanize the mice.[1]
-
Immediately collect spleen tissue for subsequent analysis.
-
Pharmacokinetics
Pharmacokinetic studies of this compound (D25) in mice have been conducted. For detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life, refer to the supplementary information of the primary publication.[3]
Disclaimer
This document is intended for research purposes only. The provided protocols are a synthesis of published literature and common laboratory practices. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee. The recommended vehicle formulation is a suggestion, and its suitability for this compound should be confirmed by the end-user.
References
Western blot protocol for p-eIF4E after Mnk-IN-4 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Phospho-eIF4E (Ser209) after Treatment with the MNK Inhibitor, Mnk-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways, including ERK and p38 MAPK.[1][2] A primary and critical substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E), which they phosphorylate at Serine 209.[1][3] Phosphorylation of eIF4E (p-eIF4E) is a crucial regulatory step for cap-dependent mRNA translation, a process vital for the synthesis of proteins involved in cell growth, proliferation, and survival.[4][5]
Dysregulation of the MNK-eIF4E signaling axis is implicated in numerous pathologies, particularly in oncology, where it contributes to tumor progression, metastasis, and resistance to therapy.[4][6] Therefore, inhibitors targeting MNK1 and MNK2, such as this compound, are valuable tools for research and potential therapeutic agents.[3][4]
This document provides a detailed protocol for treating cultured cells with the MNK inhibitor this compound and subsequently quantifying the inhibition of eIF4E phosphorylation via Western blot. This method is essential for verifying the on-target activity of MNK inhibitors and determining their effective concentration in a cellular context.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Caption: The MNK-eIF4E signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blot analysis of p-eIF4E.
Quantitative Data Summary
The following table provides a summary of the quantitative parameters for this protocol. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Recommended Value / Range | Notes |
| Cell Treatment | ||
| Cell Seeding Density | 2.0 - 5.0 x 10⁵ cells/mL | Adjust to reach 70-80% confluency at time of lysis. |
| This compound Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the IC₅₀. |
| Vehicle Control | DMSO (0.1% v/v final) | Ensure the final DMSO concentration is consistent across all samples. |
| Treatment Duration | 1 - 24 hours | Time-course experiments are recommended. 2-4 hours is often sufficient. |
| Western Blotting | ||
| Protein Loading Amount | 20 - 40 µg per lane | |
| SDS-PAGE Gel % | 12% Acrylamide | eIF4E is a ~24 kDa protein. |
| Primary Antibody: p-eIF4E | 1:1000 dilution | Rabbit pAb (e.g., CST #9741) or mAb.[7] |
| Primary Antibody: Total eIF4E | 1:1000 dilution | Rabbit pAb (e.g., CST #9742) or mAb.[8] |
| Primary Antibody: Loading Control | Varies (e.g., 1:1000 - 1:5000) | GAPDH or β-Actin. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody | 1:2000 - 1:10000 dilution | Anti-rabbit IgG, HRP-linked. |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Cell line of interest (e.g., NIH/3T3, HeLa, DU145)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
-
Inhibitor Treatment:
-
This compound (prepare a 10 mM stock in DMSO)
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Lysis and Quantification:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
Primary Antibody: Phospho-eIF4E (Ser209) (e.g., Cell Signaling Technology #9741)[7]
-
Primary Antibody: Total eIF4E (e.g., Cell Signaling Technology #9742)[8]
-
Primary Antibody: Loading Control (e.g., GAPDH, β-Actin)
-
Secondary Antibody: Anti-rabbit IgG, HRP-linked
-
Laemmli Sample Buffer (4X) with 2-Mercaptoethanol
-
Tris-Glycine SDS-PAGE Gels (12%)
-
Nitrocellulose or PVDF membranes (0.22 µm)
-
Transfer Buffer (Tris-Glycine with 20% Methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
-
Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, you may replace the growth medium with a serum-free medium for 4-12 hours before treatment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO that will be in the highest dose of the inhibitor (typically ≤ 0.1%).
-
Treatment: Aspirate the medium from the cells and add the prepared media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 2 hours) at 37°C, 5% CO₂.
-
Stimulation (Optional): If studying stimulus-induced phosphorylation, add a known activator of the MAPK pathway (e.g., Anisomycin, 25 µg/mL) for the final 30 minutes of the inhibitor incubation period.[9]
Protocol for Cell Lysis and Protein Quantification
-
Lysis: Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well.
-
Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer’s instructions.
Protocol for Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute each sample with lysis buffer to the same concentration. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane into a 12% Tris-Glycine gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Blocking: Block the membrane in Blocking Buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, 5% BSA is often recommended to reduce background.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies (p-eIF4E, total eIF4E, or loading control) in Blocking Buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. Note: It is recommended to probe separate blots for the phospho and total proteins.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-rabbit secondary antibody in Blocking Buffer (1:2000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to avoid signal saturation.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-eIF4E signal to the total eIF4E signal or a loading control like GAPDH. A reduction in the normalized p-eIF4E signal in this compound treated samples compared to the vehicle control indicates successful target inhibition.
References
- 1. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are MNK modulators and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. eIF4E Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-eIF4E (Ser209) (F4E5N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Cell Viability Assays with Mnk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mnk-IN-4, also known as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). These kinases are key downstream effectors of the MAPK signaling pathways (ERK and p38) and are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209. The Mnk-eIF4E signaling axis plays a crucial role in regulating the translation of mRNAs involved in cell proliferation, survival, and oncogenic transformation.[1][2] Inhibition of Mnk activity and the subsequent reduction of eIF4E phosphorylation is a promising therapeutic strategy in oncology.[1][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell viability and related assays to assess its anti-proliferative and pro-apoptotic effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of Mnk1 and Mnk2, thereby preventing the phosphorylation of its primary substrate, eIF4E. Phosphorylated eIF4E (p-eIF4E) is associated with enhanced translation of oncogenic proteins. By reducing p-eIF4E levels, this compound can lead to decreased proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[1][2][3]
Signaling Pathway of this compound Action
Caption: this compound inhibits Mnk1/2, blocking eIF4E phosphorylation and downstream oncogenic effects.
Quantitative Data
While specific cell viability data for this compound in cancer cell lines is not yet publicly available, the following tables summarize its known biochemical activity and provide representative data for other well-characterized Mnk inhibitors to illustrate the expected efficacy.
Table 1: Biochemical Activity of this compound (Compound D25)
| Target | IC50 (nM) | Source |
| Mnk1 | 120.6 | [4][5] |
| Mnk2 | 134.7 | [4][5] |
Table 2: Representative Anti-proliferative Activity of Potent Mnk Inhibitors in Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes and represents the activity of other Mnk inhibitors. Similar experiments are required to determine the specific GI50 values for this compound.
| Cell Line | Cancer Type | Mnk Inhibitor | GI50 (µM) | Assay Type |
| MV4-11 | Acute Myeloid Leukemia | MNKI-8e | ~0.5 | Resazurin |
| KYO-1 | Chronic Myeloid Leukemia | MNKI-4 | ~2.5 | Not Specified |
| MDA-MB-231 | Breast Cancer | EB1 | ~5.0 | Not Specified |
| HCT116 | Colon Carcinoma | Generic Mnk Inhibitor | Not Specified | Not Specified |
| A549 | Lung Cancer | Generic Mnk Inhibitor | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT/Resazurin)
This protocol describes a general method to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines using common colorimetric or fluorometric assays.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or Resazurin sodium salt
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range to test for a novel inhibitor would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For XTT or Resazurin Assay:
-
Follow the manufacturer's instructions for the specific XTT or Resazurin-based kit.
-
Typically, this involves adding the reagent directly to the wells and incubating for 1-4 hours before measuring absorbance or fluorescence.
-
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 2: Western Blot Analysis of eIF4E Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of eIF4E in cells.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 4, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-eIF4E signal to the total eIF4E signal to determine the extent of inhibition.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined GI50 value for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Troubleshooting
-
High variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for edge effects in 96-well plates and consider not using the outer wells for experimental samples.
-
No inhibition of eIF4E phosphorylation: Confirm the activity of this compound. Ensure that the cell line used has detectable basal levels of p-eIF4E. The treatment time may need to be optimized.
-
Low signal in Western blots: Increase the amount of protein loaded or use a more sensitive ECL substrate.
Conclusion
This compound is a valuable research tool for investigating the role of the Mnk-eIF4E signaling pathway in cancer biology. The provided protocols offer a framework for assessing its effects on cell viability, target engagement, and induction of apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible data. The inhibition of Mnk kinases represents a promising avenue for the development of novel anti-cancer therapeutics.[1][3]
References
- 1. Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mnk-IN-4 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key regulators of protein synthesis and are implicated in cancer development and therapeutic resistance.[1][2] MNK1 and MNK2, the two isoforms of MNK, phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[3][4] This phosphorylation is a critical step for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[2][5] Notably, while the phosphorylation of eIF4E is essential for oncogenic transformation, it appears to be dispensable for normal development, making MNK an attractive target for cancer therapy with a potentially wide therapeutic window.[4]
Mnk-IN-4 (also known as compound D25) is a potent and selective inhibitor of MNK.[6][7] While specific preclinical data for this compound in cancer combination studies is emerging, the broader class of MNK inhibitors has shown significant promise in synergistic combinations with other anticancer agents. These combinations aim to overcome resistance mechanisms and enhance therapeutic efficacy. This document provides an overview of the application of this compound in combination with other cancer drugs, along with detailed protocols for relevant in vitro and in vivo experiments. The quantitative data presented is based on representative and well-characterized MNK inhibitors such as CGP57380 and tomivosertib (eFT508), and should serve as a reference for studies involving this compound.
Signaling Pathways and Combination Rationale
The rationale for combining this compound with other cancer drugs stems from the intricate network of signaling pathways that control cancer cell growth and survival. The two primary pathways that converge on eIF4E are the MAPK/MNK pathway and the PI3K/AKT/mTOR pathway.
Dual Targeting of the MNK and mTOR Pathways
The mTOR pathway is frequently hyperactivated in cancer and is a key regulator of cell growth and proliferation.[3] A major downstream effector of mTORC1 is the 4E-binding protein 1 (4E-BP1), which, in its hypophosphorylated state, binds to eIF4E and inhibits translation.[3] mTORC1 phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing for cap-dependent translation to proceed.[3]
However, targeting the mTOR pathway alone with inhibitors like rapamycin and its analogs (rapalogs) can lead to feedback activation of the MAPK/MNK pathway, resulting in increased phosphorylation of eIF4E and attenuated therapeutic response.[3] Therefore, the dual inhibition of both MNK and mTOR presents a compelling strategy to completely shut down the activity of eIF4E, leading to synergistic antitumor effects.[3][5]
Combination with Chemotherapy
Chemotherapeutic agents, such as doxorubicin and cisplatin, often induce cellular stress, which can lead to the activation of pro-survival pathways, including the MAPK/MNK axis.[2] This activation can result in increased eIF4E phosphorylation and contribute to chemoresistance.[2] By inhibiting MNK with this compound, it is possible to block this survival signal and sensitize cancer cells to the cytotoxic effects of chemotherapy.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for MNK inhibitors in combination with other cancer drugs. This data is intended to provide a reference for the expected efficacy when using this compound in similar experimental settings.
Table 1: In Vitro Efficacy of MNK Inhibitors Alone and in Combination
| Cell Line | Cancer Type | MNK Inhibitor | Combination Agent | IC50 (µM) - MNK Inhibitor Alone | IC50 (µM) - Combination | Synergy | Reference |
| MDA-MB-231 | Breast Cancer | EB1 | - | ~5 | - | - | [8] |
| MyLa2059 | Cutaneous T-Cell Lymphoma | MNK inhibitor (4-Amino-5-(4-fluoroanilino)-pyrazolo[3,4-d]pyrimidine) | Rapamycin (mTORi) | >10 | <3 (in combination) | Synergistic | [5] |
| HCT116 | Colon Carcinoma | Cercosporamide | - | Not specified | - | - | [4] |
| Various | Leukemia | CGP57380 | Cytarabine | Not specified | Not specified | Synergistic | [2] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Table 2: In Vivo Efficacy of MNK Inhibitors in Combination
| Cancer Model | MNK Inhibitor | Combination Agent | Dosing Regimen | Tumor Growth Inhibition (%) - MNK Inhibitor Alone | Tumor Growth Inhibition (%) - Combination | Synergy | Reference |
| HCT116 Xenograft | Cercosporamide | - | 20 mg/kg, single oral dose | Significant inhibition | - | - | [4] |
| B16 Melanoma Metastasis Model | Cercosporamide | - | 10 mg/kg (twice daily) or 20 mg/kg (daily) for 12 days | Suppression of metastases | - | - | [4] |
| Leiomyosarcoma Xenograft | BEZ235 (PI3K/mTORi) | Doxorubicin | BEZ235: 25 mg/kg po daily for 12 days | 42 | 68 | Synergistic | [9] |
| Pancreatic/Thyroid Tumors | CGP57380 / eFT508 | Anti-PD-1 | Not specified | Increased CD8+ T cell infiltration | Synergistic tumor control | Synergistic | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer drugs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., mTOR inhibitor, chemotherapeutic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Phospho-eIF4E
This protocol is to assess the inhibitory effect of this compound on its direct target, eIF4E, by measuring the levels of phosphorylated eIF4E (p-eIF4E).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF4E (Ser209), anti-total-eIF4E, anti-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination drug, or both for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities and normalize the p-eIF4E levels to total eIF4E and the loading control.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination drug formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[13]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, this compound + combination drug).[13]
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the antitumor effects.
Conclusion
This compound, as a selective MNK inhibitor, holds significant potential for use in combination cancer therapies. The rationale for combining this compound with agents targeting parallel or downstream pathways, such as mTOR inhibitors, or with conventional chemotherapies is strong and supported by a growing body of preclinical evidence for the MNK inhibitor class. The detailed protocols provided herein offer a framework for researchers to effectively evaluate the synergistic potential of this compound in various cancer models. Further investigation into the specific preclinical activity of this compound is warranted to translate these promising combination strategies into clinical applications.
References
- 1. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of inhibiting the MNK-eIF4E and PI3K/AKT/ mTOR pathways on cell migration in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MNK-IN-4_TargetMol [targetmol.com]
- 8. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay Using Mnk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) are key regulators of protein synthesis and are implicated in various cancers by promoting cell proliferation and survival.[1][2] Mnk inhibitors have emerged as a promising class of therapeutic agents that can induce apoptosis (programmed cell death) in cancer cells. These inhibitors primarily function by blocking the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the translation of mRNAs encoding for proteins involved in cell survival, such as Mcl-1 and Bcl-2.[2][3] This document provides detailed protocols for assessing apoptosis induced by a representative Mnk inhibitor, referred to here as Mnk-IN-4, using standard cell-based assays.
Mechanism of Action: Mnk Inhibition and Apoptosis Induction
The induction of apoptosis by Mnk inhibitors is primarily mediated through the inhibition of the MAPK-Mnk-eIF4E signaling pathway. Extracellular signals activate the MAPK pathways (ERK and p38), which in turn phosphorylate and activate Mnk1 and Mnk2.[4] Activated Mnks then phosphorylate eIF4E at Ser209.[3] This phosphorylation is crucial for the translation of several mRNAs that encode anti-apoptotic proteins, including Mcl-1 and Bcl-2.[3][5] By inhibiting Mnk activity, compounds like this compound prevent the phosphorylation of eIF4E, leading to a downstream reduction in the levels of these key survival proteins.[3] The resulting imbalance between pro-apoptotic and anti-apoptotic proteins triggers the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.
Data Presentation: Efficacy of Mnk Inhibitors in Inducing Apoptosis
The following table summarizes representative quantitative data on the pro-apoptotic effects of various Mnk inhibitors in different cancer cell lines, as documented in preclinical studies. This data illustrates the potential of this class of inhibitors to induce apoptosis across a range of concentrations.
| Mnk Inhibitor | Cell Line | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Fold Increase in Apoptosis | Reference |
| MNKI-19 | MOLM-13 (AML) | 10 | 24 | ~25 | ~2-fold | [1] |
| MNKI-19 | MOLM-13 (AML) | 20 | 24 | ~40 | ~4-fold | [1] |
| MNKI-85 | MOLM-13 (AML) | 10 | 24 | ~20 | ~2-fold | [1] |
| MNKI-85 | MOLM-13 (AML) | 20 | 24 | ~35 | ~3.5-fold | [1] |
| CGP57380 | MOLM-13 (AML) | 10 | 24 | ~18 | ~1.8-fold | [1] |
| CGP57380 | MOLM-13 (AML) | 20 | 24 | ~30 | ~3-fold | [1] |
| MNKI-8e | MV4-11 (AML) | 5 | 24 | Not Specified | Significant Increase | [3] |
Note: The data presented are approximations derived from published figures and are intended for illustrative purposes.
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the detection of apoptosis based on the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (or other Mnk inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in complete culture medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin. Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
Treated cell lysates (from a parallel experiment to the flow cytometry assay)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF4E (Ser209), anti-eIF4E, anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Mandatory Visualization
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Workflow for apoptosis assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Aptamer against MNK1 for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Translational Control with Mnk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translational control is a critical regulatory node in gene expression, allowing for rapid and dynamic changes in the proteome in response to various cellular signals. A key mediator in this process is the MAP kinase-interacting kinase (Mnk) signaling pathway. Mnk1 and Mnk2, the primary isoforms, are serine/threonine kinases that are activated by the p38 and Erk MAP kinase pathways.[1][2][3][4][5] Once activated, Mnk kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[5] eIF4E is the cap-binding protein essential for the initiation of cap-dependent translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, survival, and metastasis.[4][6] Dysregulation of the Mnk-eIF4E axis is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[6][7]
Mnk-IN-4 is a potent and selective inhibitor of Mnk kinases.[1][2][8] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of Mnk kinases in translational control. While specific quantitative data for this compound is still emerging, this guide incorporates data from other well-characterized Mnk inhibitors to provide a comprehensive framework for your experiments.
This compound: Compound Profile
| Property | Value | Reference |
| Product Name | This compound (compound D25) | [1][2] |
| Description | A potent and selective MNK inhibitor. | [1][2][8] |
| Molecular Formula | C15H17N5 | [1] |
| Molecular Weight | 267.33 g/mol | [1] |
Quantitative Data for Mnk Inhibitors
The following table summarizes the inhibitory activity of several well-characterized Mnk inhibitors. This data can be used as a reference for designing experiments with this compound, though it is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
| Inhibitor | Target(s) | IC50 | Cellular Activity (p-eIF4E Inhibition) | Reference |
| Tomivosertib (eFT508) | MNK1/2 | 1-2 nM | 2-16 nM | MedChemExpress |
| CGP 57380 | MNK1 | 2.2 µM | ~10 µM | MedChemExpress,[1] |
| Cercosporamide | MNK1/2 | <50 nM (PKC1) | 0.625–20 μmol/L | [8], MedChemExpress |
| EB1 | MNK1/MNK2 | 0.69 µM / 9.4 µM | Dose-dependent from 10 µM | [2] |
| Tinodasertib (ETC-206) | MNK1/MNK2 | 64 nM / 86 nM | 321 nM | , MedChemExpress |
| SLV-2436 | MNK1/MNK2 | 10.8 nM / 5.4 nM | Not specified | , MedChemExpress |
| MNK Inhibitor IV, Mnk-I1 | MNK1/MNK2 | 23 nM / 16 nM | ~1 µM | [9] |
Signaling Pathway
The diagram below illustrates the central role of Mnk kinases in the translational control pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on translational control. These are generalized protocols and should be optimized for your specific experimental setup.
Western Blot Analysis of eIF4E Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on its direct downstream target, eIF4E.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations for various time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative levels of p-eIF4E.
Cell Proliferation Assay
This protocol measures the effect of this compound on cell growth and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. This protocol provides a general overview of the steps involved when using an Mnk inhibitor.
Procedure Outline:
-
Cell Treatment: Treat cells with this compound at a concentration known to inhibit eIF4E phosphorylation. A translation elongation inhibitor like cycloheximide is often added just before harvesting to freeze ribosomes on the mRNA.
-
Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes (containing the ribosome and the protected mRNA fragment) by sucrose density gradient ultracentrifugation.
-
RNA Fragment Extraction: Extract the ribosome-protected mRNA fragments (RPFs), which are typically around 28-30 nucleotides in length.
-
Library Preparation:
-
Ligate an adapter to the 3' end of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate the density of ribosomes on each transcript.
-
In parallel, perform standard RNA-Seq to determine total mRNA levels.
-
Translational efficiency (TE) can be calculated as the ratio of ribosome footprint abundance to mRNA abundance for each gene.
-
Identify genes with significantly altered TE upon this compound treatment.
-
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent before adding it to cell culture media to avoid precipitation.
-
Toxicity: Always perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line.
-
Off-target effects: While described as selective, it is good practice to consider potential off-target effects, especially at higher concentrations.
-
Cell-type specificity: The effects of Mnk inhibition can be highly cell-type dependent. Results from one cell line may not be directly translatable to another.
By employing this compound in conjunction with these detailed protocols, researchers can effectively dissect the role of the Mnk-eIF4E signaling axis in the regulation of protein synthesis and its implications in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Ten simple rules for collaboratively writing a multi-authored paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royaleapi.com [royaleapi.com]
- 5. mnkenterprises.co [mnkenterprises.co]
- 6. Author Guidelines [mnkjournals.com]
- 7. MNK-IN-4_TargetMol [targetmol.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application of Mnk-IN-4 in Leukemia Cell Lines: A Review of a Novel Therapeutic Target
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) represent a critical node in cellular signaling pathways frequently dysregulated in various malignancies, including leukemia.[1][2] Mnks are serine/threonine kinases that are activated by the MAPK pathways, primarily through ERK and p38, and their most well-characterized substrate is the eukaryotic translation initiation factor 4E (eIF4E).[2][3] The phosphorylation of eIF4E at Ser209 by Mnks is a crucial step in the initiation of cap-dependent mRNA translation, a process vital for the synthesis of proteins involved in cell growth, proliferation, and survival.[4] In leukemia, the Mnk-eIF4E axis is often aberrantly activated, contributing to the expansion and survival of leukemic clones and promoting resistance to therapy.[1][5] Consequently, targeting Mnks with small molecule inhibitors has emerged as a promising therapeutic strategy. This document provides an overview of the application of a hypothetical, yet representative, Mnk inhibitor, termed "Mnk-IN-4," in leukemia cell lines, based on published data for various Mnk inhibitors.
Mechanism of Action
Mnk inhibitors, such as the conceptual this compound, function by competitively binding to the ATP-binding pocket of Mnk1 and Mnk2, thereby preventing their catalytic activity.[3] This inhibition leads to a reduction in the phosphorylation of eIF4E, which in turn suppresses the translation of specific mRNAs encoding oncoproteins and survival factors, such as Mcl-1 and β-catenin.[6][7] By disrupting this key signaling pathway, Mnk inhibitors can induce cell cycle arrest and apoptosis in leukemia cells.[8] Furthermore, studies have shown that inhibiting the Mnk pathway can enhance the anti-leukemic effects of conventional chemotherapy agents like cytarabine and targeted therapies such as mTOR inhibitors.[2][9]
Signaling Pathway of Mnk Inhibition
The following diagram illustrates the central role of Mnks in the MAPK signaling cascade and the mechanism by which Mnk inhibitors exert their anti-leukemic effects.
References
- 1. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. MNK Proteins as Therapeutic Targets in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Inhibition of MNKs in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative Regulatory Effects of Mnk Kinases in the Generation of Chemotherapy-Induced Antileukemic Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Responses Using Mnk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mnk-IN-4, also known as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). These kinases are key downstream effectors of the p38 MAPK and ERK signaling pathways and play a crucial role in regulating the translation of several pro-inflammatory cytokine mRNAs.[1][2][3] By inhibiting MNK1 and MNK2, this compound effectively reduces the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent translation of specific mRNAs involved in the inflammatory response.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate inflammatory responses in both in vitro and in vivo models.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating experimental design and data comparison.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (MNK1) | 120.6 nM | Human | In vitro kinase assay | [1][2] |
| IC50 (MNK2) | 134.7 nM | Human | In vitro kinase assay | [1][2] |
| Cellular Target | Phosphorylated eIF4E (p-eIF4E) | Murine | RAW264.7 macrophages, Spleen tissue | [1][2] |
| In vitro Efficacy | Inhibition of i-NOS, COX-2, and IL-6 expression | Murine | LPS-stimulated RAW264.7 cells | [1][2] |
| In vivo Efficacy | Reduction of TNF-α, IL-1β, and IL-6 levels | Murine | LPS-induced sepsis mouse model | [1][2] |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound in the context of an inflammatory response. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the p38 MAPK and ERK pathways, which in turn phosphorylate and activate MNK1 and MNK2. Activated MNKs then phosphorylate eIF4E, promoting the translation of pro-inflammatory cytokine mRNAs. This compound directly inhibits MNK1 and MNK2, thereby blocking this cascade.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Markers in Macrophages
This protocol details the methodology for assessing the in vitro efficacy of this compound in reducing the expression of pro-inflammatory markers in a macrophage cell line.
1. Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
-
Once cells reach 70-80% confluency, pre-treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time point (e.g., 24 hours for protein analysis).
2. Western Blot Analysis for p-eIF4E, i-NOS, and COX-2:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF4E, eIF4E, i-NOS, COX-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. ELISA for IL-6:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vivo Evaluation in a Sepsis-Induced Inflammation Model
This protocol outlines the procedure for assessing the in vivo anti-inflammatory effects of this compound in a mouse model of sepsis.
1. Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Induce sepsis by intraperitoneal (i.p.) injection of a standardized dose of LPS (e.g., 10 mg/kg).
2. Drug Administration:
-
Administer this compound (e.g., at a dose of 30 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) at a specified time point relative to LPS administration (e.g., 1 hour before).
3. Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 6 hours), collect blood samples via cardiac puncture for serum separation.
-
Euthanize the mice and harvest the spleen for protein analysis.
4. Analysis:
-
Cytokine Measurement in Serum: Measure the levels of TNF-α, IL-1β, and IL-6 in the collected serum using commercially available ELISA kits.[1][2]
-
Western Blot of Spleen Tissue: Homogenize the spleen tissue in RIPA buffer. Perform Western blot analysis as described in Protocol 1 to determine the levels of p-eIF4E and eIF4E.[1][2]
Experimental Workflow
The following diagram provides a logical workflow for a typical experiment designed to study the effects of this compound on inflammatory responses.
References
Application Notes and Protocols: Evaluation of MNK Inhibition in Non-Small Cell Lung Cancer (NSCLC) Models using a Potent and Selective MNK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general guide for the evaluation of potent and selective MAPK-interacting kinase (MNK) inhibitors in non-small cell lung cancer (NSCLC) models. The specific compound "Mnk-IN-4" is not well-characterized in the public domain for this application. Therefore, this document utilizes Tomivosertib (eFT508) , a well-studied, potent, and selective MNK1 and MNK2 inhibitor, as a representative agent. Researchers should validate these protocols for their specific experimental setup and chosen MNK inhibitor.
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways, including the ERK and p38 pathways. Upon activation, MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. Phosphorylated eIF4E (p-eIF4E) plays a crucial role in the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, many of which are oncogenic.[1][2] Dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, including Non-Small Cell Lung Cancer (NSCLC), making it an attractive target for therapeutic intervention.[3]
Tomivosertib (eFT508) is a potent, selective, and orally bioavailable inhibitor of both MNK1 and MNK2.[4][5][6][7] By blocking the catalytic activity of MNKs, Tomivosertib prevents the phosphorylation of eIF4E, leading to a reduction in the translation of key oncogenic proteins.[5][6] Preclinical and clinical studies have demonstrated the potential of MNK inhibition in cancer therapy, including in NSCLC models.[3][5]
These application notes provide a summary of the biochemical and cellular activity of Tomivosertib and detailed protocols for its evaluation in NSCLC models.
Data Presentation
The following tables summarize the key quantitative data for Tomivosertib (eFT508) based on available literature.
Table 1: Biochemical and Cellular Activity of Tomivosertib (eFT508)
| Parameter | Target/Cell Line | IC50 Value | Reference(s) |
| Enzymatic Inhibition | MNK1 (cell-free assay) | 1-2.4 nM | [4][6][7] |
| MNK2 (cell-free assay) | 1-2 nM | [4][6][7] | |
| Cellular p-eIF4E Inhibition | Various Tumor Cell Lines | 2-16 nM | [6][7] |
| Cell Proliferation | A549 (NSCLC) | To be determined by user (see Protocol 2) | |
| H1299 (NSCLC) | To be determined by user (see Protocol 2) | ||
| Other NSCLC cell lines | To be determined by user (see Protocol 2) |
Table 2: In Vivo Efficacy of Tomivosertib (eFT508)
| Animal Model | Tumor Type | Treatment | Outcome | Reference(s) |
| Syngeneic Mouse Model | CT26 Colon Carcinoma | 1 mg/kg, daily oral gavage | Significant anti-tumor activity, modulation of tumor-infiltrating lymphocytes, and establishment of immune memory. | [8] |
| Human Lymphoma Xenograft | TMD8 and HBL-1 ABC-DLBCL | Not specified | Significant anti-tumor activity. | [4] |
| NSCLC Xenograft | A549 or other NSCLC cell lines | To be determined by user (see Protocol 6) | Expected to show dose-dependent tumor growth inhibition. |
Signaling Pathways and Experimental Workflows
MNK Signaling Pathway
The following diagram illustrates the central role of MNK kinases in regulating protein synthesis and how inhibitors like Tomivosertib intervene.
Experimental Workflow for Evaluating MNK Inhibitors in NSCLC
This workflow outlines the key steps for characterizing the effects of an MNK inhibitor in NSCLC models.
Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E Inhibition
Objective: To determine the effect of Tomivosertib on the phosphorylation of eIF4E in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tomivosertib (eFT508)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed NSCLC cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The next day, treat the cells with increasing concentrations of Tomivosertib (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-eIF4E signal to total eIF4E and the total eIF4E signal to the loading control (β-actin).
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tomivosertib on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
Tomivosertib (eFT508)
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of Tomivosertib in culture medium and add them to the wells (100 µL/well) to achieve the final desired concentrations (e.g., a range from 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3: Colony Formation Assay
Objective: To assess the long-term effect of Tomivosertib on the clonogenic survival of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
Tomivosertib (eFT508)
-
DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: The following day, treat the cells with various concentrations of Tomivosertib or DMSO in fresh medium.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The colonies can also be dissolved in a destaining solution (e.g., 10% acetic acid) and the absorbance read to quantify the relative colony formation.
Protocol 4: Transwell Migration and Invasion Assay
Objective: To evaluate the effect of Tomivosertib on the migratory and invasive potential of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Serum-free and complete cell culture medium
-
Tomivosertib (eFT508)
-
DMSO
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Insert Preparation (for invasion assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Cell Preparation: Culture NSCLC cells to sub-confluency and then serum-starve them overnight.
-
Assay Setup: Resuspend the serum-starved cells in serum-free medium containing different concentrations of Tomivosertib or DMSO. Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell inserts.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Protocol 5: Cell Cycle Analysis
Objective: To determine the effect of Tomivosertib on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
Tomivosertib (eFT508)
-
DMSO
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Tomivosertib (e.g., at IC50 and 2x IC50 concentrations) or DMSO for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: In Vivo NSCLC Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Tomivosertib in a mouse xenograft model of NSCLC.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID mice)
-
NSCLC cell line (e.g., A549, H1299)
-
Matrigel (optional)
-
Tomivosertib (eFT508)
-
Vehicle solution for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Tomivosertib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or twice daily). The control group should receive the vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-eIF4E).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Conclusion
The MNK-eIF4E signaling axis represents a promising therapeutic target in NSCLC. Potent and selective MNK inhibitors, such as Tomivosertib, provide valuable tools for investigating the biological consequences of MNK inhibition and for preclinical evaluation of this therapeutic strategy. The protocols outlined in these application notes offer a comprehensive framework for characterizing the efficacy of MNK inhibitors in NSCLC models, from target engagement and cellular effects to in vivo anti-tumor activity.
References
- 1. eFFECTOR’s Tomivosertib Demonstrates Positive Phase 2 Results for Subjects with Non-Small Cell Lung Cancer in Combination with Checkpoint Inhibitors - BioSpace [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. High in vitro and in vivo synergistic activity between mTORC1 and PLK1 inhibition in adenocarcinoma NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 6. Targeting MNK1/2 with eFT508: Modulating Immune Checkpoints and Cytokines for Enhanced Anti-Tumor Response [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pharmacytimes.com [pharmacytimes.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Mnk-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the analysis of cellular responses to Mnk-IN-4 treatment using flow cytometry. This compound is a potent and selective inhibitor of MAP kinase-interacting kinases (Mnk1 and Mnk2). These kinases are key downstream effectors of the MAPK signaling pathways and are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical event in the regulation of protein synthesis of several oncogenes and is implicated in cell proliferation, survival, and tumorigenesis.
By inhibiting Mnk1 and Mnk2, this compound is expected to decrease the levels of phosphorylated eIF4E (p-eIF4E), leading to cell cycle arrest and induction of apoptosis in cancer cells. Flow cytometry is a powerful tool to quantitatively assess these cellular outcomes.
Note on Data Presentation: Due to the limited availability of specific quantitative flow cytometry data for this compound in publicly accessible literature, the following data tables present findings from studies using other well-characterized MNK inhibitors, such as CGP57380 and MNKI-8e. These results are representative of the expected cellular effects following the inhibition of the Mnk-eIF4E signaling axis.
Data Presentation
Table 1: Induction of Apoptosis by MNK Inhibitors in Leukemia Cell Lines
| Cell Line | Treatment (24h) | Concentration (µM) | Apoptotic Cells (%) (Annexin V+) |
| Jurkat (T-ALL) | DMSO (Control) | - | 4.0 |
| CGP57380 | 4 | 39.9 | |
| CGP57380 | 16 | >60.0 | |
| MV4-11 (AML) | Untreated | - | ~5.0 |
| MNKI-8e | 5 | 23.0 |
Data is compiled from studies on MNK inhibitors CGP57380 and MNKI-8e and is representative of the expected effects of this compound.
Table 2: Cell Cycle Analysis Following MNK Inhibitor Treatment in Prostate Cancer Cell Lines
| Cell Line | Treatment (72h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PC3 | Control | 55 | 25 | 20 |
| Rapamycin (mTORi) | 70 | 15 | 15 | |
| MNK Inhibitor | 55 | 25 | 20 | |
| Rapamycin + MNK Inhibitor | 80 | 10 | 10 | |
| DU145 | Control | 60 | 20 | 20 |
| Rapamycin (mTORi) | 75 | 10 | 15 | |
| MNK Inhibitor | 65 | 18 | 17 | |
| Rapamycin + MNK Inhibitor | ~90 | <5 | <5 |
Data is derived from studies investigating the combined effect of mTOR and MNK inhibitors and represents the potential of this compound to induce cell cycle arrest, particularly in combination with other agents.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the MAPK/Mnk/eIF4E signaling pathway.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Identify cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use a low flow rate for better resolution.
-
Use appropriate gating to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Intracellular Staining for Phospho-eIF4E (Ser209)
Objective: To measure the levels of phosphorylated eIF4E, the direct target of Mnk kinases, following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold 90% methanol)
-
Primary antibody: Anti-phospho-eIF4E (Ser209) antibody
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in Permeabilization Buffer and incubate for 10-15 minutes on ice (for methanol) or at room temperature (for Triton X-100).
-
-
Staining:
-
Wash the permeabilized cells with PBS containing 1% BSA.
-
Resuspend the cells in the primary antibody solution (diluted in PBS with 1% BSA) and incubate for 30-60 minutes at room temperature or 4°C.
-
Wash the cells twice with PBS containing 1% BSA.
-
If using an unconjugated primary antibody, resuspend the cells in the fluorochrome-conjugated secondary antibody solution and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the stained cells.
-
Use an isotype control to determine background staining.
-
Application Notes and Protocols for Immunohistochemistry Staining with MNK Inhibitor-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are a family of serine/threonine kinases that play a crucial role in protein synthesis and inflammatory responses.[1] MNKs, primarily MNK1 and MNK2, are activated downstream of the MAPK signaling pathways and their main substrate is the eukaryotic initiation factor 4E (eIF4E).[1][2] Phosphorylation of eIF4E at Serine 209 is a critical step in the initiation of translation of several mRNAs involved in cell growth, proliferation, and survival.[2] Dysregulation of the MNK-eIF4E axis is implicated in various diseases, including cancer, making MNK inhibitors a promising class of therapeutic agents.[1][2]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of MNK inhibitors on tissue samples. By detecting the phosphorylation status of eIF4E and other downstream markers, researchers can assess the pharmacodynamic activity and efficacy of these inhibitors. This document provides detailed application notes and protocols for performing IHC staining on tissues treated with MNK inhibitors. While the specific inhibitor "Mnk-IN-4" appears to be a less common designation, the principles and protocols outlined here are applicable to a broad range of MNK inhibitors, such as CGP57380 and Tomivosertib (eFT508).[3]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by MNK inhibitors. These inhibitors act by blocking the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream target, eIF4E.
Caption: MNK signaling pathway and the point of inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data from immunohistochemistry studies on tissues treated with various MNK inhibitors. The data is presented as H-scores, which provide a semi-quantitative measure of staining intensity and distribution. The H-score is calculated using the formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] , resulting in a score ranging from 0 to 300.[4][5]
| Tissue Type | MNK Inhibitor | Target Protein | Control (Vehicle) H-Score (Mean ± SEM) | Treated H-Score (Mean ± SEM) | Percent Reduction | Reference |
| Pancreatic Tumor | CGP57380 | p-eIF4E (S209) | 185 ± 15 | 65 ± 10 | ~65% | [3] |
| Thyroid Tumor | Tomivosertib (eFT508) | p-eIF4E (S209) | 210 ± 20 | 75 ± 12 | ~64% | [3] |
| Melanoma | Not Specified | p-MNK1 | 150 ± 18 | 40 ± 8 | ~73% | [1] |
| Melanoma | Not Specified | p-eIF4E (S209) | 170 ± 22 | 55 ± 11 | ~68% | [1] |
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for immunohistochemical staining of tissues treated with an MNK inhibitor.
Caption: General workflow for IHC staining of MNK inhibitor-treated tissues.
Detailed Immunohistochemistry Protocol for p-eIF4E (Ser209)
This protocol is a general guideline and may require optimization for specific antibodies, tissues, and experimental conditions.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
-
Primary antibody: Rabbit anti-phospho-eIF4E (Ser209)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 70% ethanol (2 changes for 3 minutes each).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-eIF4E (Ser209) antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Image Analysis and Quantification:
-
Acquire images using a light microscope.
-
Perform semi-quantitative analysis using the H-score method. For each tissue core or a defined area, score the percentage of cells at each staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Calculate the H-score using the formula provided above.
-
Conclusion
Immunohistochemistry is a powerful tool to assess the in-vivo effects of MNK inhibitors. By carefully following standardized protocols and employing semi-quantitative scoring methods, researchers can obtain reliable data on target engagement and downstream pathway modulation. This information is critical for the preclinical and clinical development of novel therapeutics targeting the MNK signaling pathway.
References
- 1. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNK kinases regulate multiple TLR pathways and innate proinflammatory cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 5. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mnk-IN-4 in CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) 1 and 2 are key regulators of protein synthesis and are implicated in various cancers. They are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a post-translational modification linked to oncogenic transformation, tumor progression, and metastasis.[1][2][3] The MNK-eIF4E signaling axis represents a critical node in cancer biology, making it an attractive target for therapeutic intervention.[3][4]
Mnk-IN-4 is a potent and selective inhibitor of both MNK1 and MNK2. Its use in concert with CRISPR-Cas9 genome-wide screening offers a powerful approach to identify genetic vulnerabilities and mechanisms of resistance related to the MNK-eIF4E pathway. This document provides detailed application notes and protocols for the utilization of this compound in CRISPR screening experiments, enabling researchers to explore synthetic lethal interactions, identify drug resistance genes, and further elucidate the biological functions of the MNK signaling cascade.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ATP-binding pocket of MNK1 and MNK2, thereby preventing the phosphorylation of their substrates, most notably eIF4E.[5] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival.[2][6] By inhibiting this process, this compound can suppress the translation of key oncogenic proteins, leading to anti-proliferative and anti-tumor effects.
Signaling Pathway
The MNK1/2 signaling pathway is a convergence point for the RAS/RAF/MEK/ERK and p38 MAPK pathways. Extracellular signals such as growth factors and stress stimuli activate these upstream kinases, which in turn phosphorylate and activate MNK1 and MNK2. Activated MNKs then phosphorylate eIF4E, promoting the translation of oncogenic proteins.
Caption: The MNK1/2 signaling pathway.
Application in CRISPR Screening
This compound can be effectively utilized in CRISPR screens to:
-
Identify Synthetic Lethal Interactions: Discover genes whose loss, in combination with MNK inhibition, leads to cell death. This can reveal novel therapeutic targets for cancers dependent on MNK signaling.
-
Elucidate Mechanisms of Resistance: Identify genes that, when knocked out, confer resistance to this compound treatment. This provides insights into potential mechanisms of drug resistance and strategies to overcome them.
-
Characterize Novel Gene Functions: Uncover the roles of uncharacterized genes in the context of MNK signaling and eIF4E-mediated translation.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Partners of this compound
This protocol outlines a negative selection screen to identify genes that are essential for survival in the presence of this compound.
1. Cell Line Selection and Preparation:
-
Choose a cancer cell line known to be sensitive to MNK inhibition. This can be determined by preliminary cell viability assays.
-
Establish a stable Cas9-expressing cell line by lentiviral transduction and subsequent selection (e.g., with blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., targeting a surface protein followed by FACS analysis or a safe-harbor locus targeting reporter).
2. Lentiviral CRISPR Library Production:
-
Amplify a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello) according to the manufacturer's instructions.
-
Package the library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
Harvest the viral supernatant and determine the viral titer.
3. CRISPR Library Transduction and Selection:
-
Transduce the Cas9-expressing cells with the CRISPR library lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single guide RNA (sgRNA).
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the cell population while maintaining a library representation of at least 500 cells per sgRNA.
4. This compound Treatment and Sample Collection:
-
Split the transduced cell population into two arms: a control arm treated with vehicle (e.g., DMSO) and a treatment arm treated with a predetermined concentration of this compound. The concentration should be optimized to inhibit eIF4E phosphorylation without causing excessive cell death on its own (e.g., GI20-GI30).
-
Culture the cells for a sufficient period to allow for the depletion of cells with synthetic lethal knockouts (typically 14-21 days).
-
Harvest cell pellets at the beginning of the treatment (T0) and at the final timepoint for both control and treated arms.
5. Genomic DNA Extraction, PCR Amplification, and Sequencing:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Perform high-throughput sequencing to determine the abundance of each sgRNA in each sample.
6. Data Analysis:
-
Align sequencing reads to the CRISPR library to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA between the final timepoint and T0 for both control and treated conditions.
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Use statistical packages like MAGeCK to identify sgRNAs and genes that are significantly depleted in the this compound treated arm compared to the control arm.
Workflow Diagram
Caption: CRISPR screen workflow with this compound.
Data Presentation
The results from a synthetic lethality screen with this compound can be summarized in a table format to highlight the top candidate genes.
| Gene Symbol | Gene Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE-A | Description of Gene A's function | -3.2 | 1.5e-8 | 2.1e-5 |
| GENE-B | Description of Gene B's function | -2.9 | 4.2e-8 | 4.8e-5 |
| GENE-C | Description of Gene C's function | -2.7 | 9.8e-8 | 8.9e-5 |
| GENE-D | Description of Gene D's function | -2.5 | 2.1e-7 | 1.5e-4 |
| GENE-E | Description of Gene E's function | -2.3 | 5.6e-7 | 3.2e-4 |
Table 1: Top Synthetic Lethal Hits with this compound Treatment. This table shows hypothetical data representing the top 5 gene knockouts that are synthetically lethal with this compound treatment. The log2 fold change indicates the depletion of cells with the specified gene knockout in the presence of this compound compared to the control.
Validation of Top Candidates
It is crucial to validate the top hits from the primary screen using orthogonal approaches:
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Individual sgRNA Validation: Transduce the Cas9-expressing cell line with individual sgRNAs targeting the candidate genes and confirm the synthetic lethal phenotype in the presence of this compound through cell viability or colony formation assays.
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Competitive Growth Assays: Co-culture fluorescently labeled wild-type cells and cells with the candidate gene knockout. Monitor the change in the proportion of the two cell populations over time in the presence and absence of this compound using flow cytometry.
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Mechanism of Action Studies: Investigate the underlying biological mechanism of the synthetic lethal interaction. This may involve assessing changes in cell cycle, apoptosis, or specific signaling pathways upon co-treatment.
Troubleshooting
| Problem | Possible Cause | Solution |
| High cell death in control arm | Lentiviral toxicity or inappropriate antibiotic concentration. | Optimize viral titer and antibiotic concentration. |
| Low dynamic range in screen | Suboptimal this compound concentration or insufficient screen duration. | Re-optimize this compound concentration and extend the duration of the screen. |
| Poor correlation between replicate screens | Inconsistent library representation or experimental variability. | Ensure adequate cell numbers are maintained throughout the screen and standardize all experimental steps. |
| High number of false positives | Off-target effects of sgRNAs. | Use multiple sgRNAs per gene and validate hits with independent sgRNAs. Consider using CRISPRi or CRISPRa for orthogonal validation. |
Table 2: Troubleshooting Guide for CRISPR Screens with this compound.
Conclusion
The combination of this compound and CRISPR-Cas9 screening provides a robust platform for the systematic interrogation of the MNK-eIF4E signaling axis in cancer. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute these powerful experiments, ultimately leading to the discovery of novel therapeutic targets and a deeper understanding of cancer biology.
References
- 1. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idekerlab.ucsd.edu [idekerlab.ucsd.edu]
- 3. mdpi.com [mdpi.com]
- 4. mali.ucsd.edu [mali.ucsd.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mnk-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the potent and selective MNK inhibitor, Mnk-IN-4.
Troubleshooting Guide: this compound Not Dissolving in DMSO
It can be frustrating when a compound doesn't dissolve as expected. This guide provides a step-by-step approach to troubleshoot and resolve issues with dissolving this compound in DMSO.
Step 1: Initial Assessment
Before taking any action, it's crucial to assess the situation to understand the potential cause of the solubility issue.
Figure 1. Initial assessment of the this compound solution.
Step 2: Troubleshooting Workflow
If the initial assessment doesn't resolve the issue, follow this workflow to systematically address the problem.
Figure 2. Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: I'm still having trouble dissolving this compound, even after following the troubleshooting guide. What should I do?
A2: If you continue to experience issues, consider the following:
-
Compound Purity: Impurities can sometimes affect solubility. If you have access to analytical techniques, you may want to verify the purity of your compound.
-
Lot-to-Lot Variability: Occasionally, there can be slight variations between different manufacturing lots of a compound that may affect its solubility.
-
Contact Us: If all else fails, please contact our technical support team with the details of your issue, including the lot number of your this compound, the concentration you are trying to achieve, and the steps you have already taken.
Q3: My this compound dissolved in DMSO, but precipitated when I diluted it in my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue known as "salting out." DMSO is a strong organic solvent, and when a solution of a compound in DMSO is diluted into an aqueous buffer, the polarity of the solvent system changes dramatically. This can cause the compound, which may be poorly soluble in water, to precipitate.
To prevent this:
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Minimize the DMSO concentration: Aim for a final DMSO concentration in your aqueous solution that is as low as possible, typically less than 0.5%.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous mixing.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20 or Pluronic F-68) in the aqueous buffer can help to keep the compound in solution.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is generally not recommended to store stock solutions of kinase inhibitors at room temperature for extended periods. For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.
Factors Influencing this compound Solubility in DMSO
| Factor | Influence on Solubility | Recommendations |
| Concentration | Higher concentrations are more likely to lead to insolubility. | Start with a lower concentration and gradually increase if needed. |
| Temperature | Gentle warming can increase the solubility of many compounds. | Warm the solution to 37°C. Avoid excessive heat, which could degrade the compound. |
| Agitation | Vortexing or sonication can help to break up solid particles and facilitate dissolution. | Vortex the solution for several minutes. If particles remain, sonicate in a water bath for short intervals. |
| DMSO Quality | Water content in DMSO can significantly decrease the solubility of hydrophobic compounds. | Use fresh, anhydrous, high-purity DMSO. Keep the DMSO container tightly sealed to prevent moisture absorption. |
| Compound Form | The crystalline form of a solid can affect its solubility. | If you suspect this might be an issue, consult with the compound supplier. |
Experimental Protocol: Dissolving this compound in DMSO
This protocol provides a standardized method for dissolving this compound in DMSO to prepare a stock solution.
-
Preparation:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
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Use a high-purity, anhydrous grade of DMSO.
-
-
Reconstitution:
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Add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration.
-
Recap the vial tightly.
-
-
Dissolution:
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
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Vortex the solution again.
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If visible particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage:
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Once the this compound is fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
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Store the aliquots at -20°C or -80°C for long-term storage.
-
Mnk Signaling Pathway
This compound is a potent inhibitor of the MAP kinase-interacting kinases (MNKs). Understanding the signaling pathway in which MNKs are involved can provide valuable context for your experiments.
Figure 3. Simplified MNK signaling pathway and the point of inhibition by this compound.
Technical Support Center: Optimizing Mnk-IN-4 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MNK inhibitor, Mnk-IN-4. The information is designed to directly address specific issues that may be encountered during IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as MNK Inhibitor IV or Mnk-I1, is a cell-permeable thieno[2,3-d]pyrimidine compound. It functions as a selective and potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] The MNK kinases are downstream effectors of the MAPK/ERK and p38 MAPK signaling pathways.[1][2][3] Their primary role is to phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical component in the initiation of mRNA translation for proteins involved in cell growth, proliferation, and survival.[4] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby modulating protein synthesis.[1][4]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro IC50 values for this compound are reported to be 23 nM for MNK1 and 16 nM for MNK2.[1] It is important to note that the cellular IC50 for inhibiting eIF4E phosphorylation is observed at a higher concentration, around 1 µM in MDA-MB-231 and SSC25 cancer cell lines.[1]
Q3: What is a good starting concentration range for my IC50 experiment with this compound?
A3: Based on the available data, a good starting point for your dose-response curve would be to bracket the known cellular effective concentration. We recommend a wide range of concentrations in your initial experiment, for example, from 10 nM to 100 µM, using serial dilutions. This will help you to capture the full dose-response curve and accurately determine the IC50 in your specific cell line and assay conditions.
Q4: In which solvent should I dissolve and dilute this compound?
A4: this compound is soluble in DMSO, with a reported solubility of 25 mg/mL. It is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your cell culture medium. Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q5: Does this compound affect cell viability and proliferation?
A5: Studies have shown that this compound does not affect the viability and proliferation of mouse embryonic fibroblasts, MDA-MB-231, and SCC25 cells.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT, MTS, or resazurin) in parallel with your functional assays to confirm this in your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition observed or very high IC50 value | 1. Incorrect concentration range: The concentrations tested may be too low. 2. Compound instability: The compound may have degraded. 3. Cell line insensitivity: The chosen cell line may not be sensitive to MNK inhibition. 4. Assay interference: Components of the assay may interfere with the inhibitor. | 1. Extend the concentration range to higher values (e.g., up to 100 µM). 2. Prepare fresh stock solutions of this compound. Aliquot and store at -20°C for up to 3 months.[1] 3. Choose a cell line known to have an active MAPK/MNK/eIF4E pathway. You can confirm this by checking the basal phosphorylation level of eIF4E. 4. Run appropriate controls, including a vehicle control (DMSO) and a positive control (another known MNK inhibitor). |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Pipetting errors: Inaccurate serial dilutions or addition of reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly and use fresh tips for each dilution. 3. To minimize edge effects, do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or media. |
| IC50 value differs significantly from published data | 1. Different assay conditions: Variations in cell density, incubation time, or serum concentration. 2. Different cell line: IC50 values are cell-line dependent. 3. Biochemical vs. Cellular Assay: Published IC50 values may be from biochemical assays, which often differ from cellular assay results. | 1. Standardize your protocol and ensure all parameters are consistent across experiments. 2. Report the cell line used when presenting your data. 3. Be aware of the assay type from which the reference IC50 was derived. The biochemical IC50s for this compound are in the low nanomolar range, while cellular inhibition of the target is in the micromolar range.[1] |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| MNK1 IC50 (in vitro) | 23 nM | [1] |
| MNK2 IC50 (in vitro) | 16 nM | [1] |
| Effective Concentration for eIF4E Phosphorylation Inhibition | ~1 µM | [1] |
| Solubility in DMSO | 25 mg/mL | |
| Recommended Stock Solution Storage | -20°C for up to 3 months | [1] |
Detailed Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT)
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Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control if available.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
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Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (from wells with medium only).
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Normalize the data to the vehicle control (set as 100% viability).
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Plot the percentage of cell viability against the log of the inhibitor concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Visualizations
Caption: The MNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Mnk-IN-4 off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mnk-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as compound D25, is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2)[1][2][3]. These kinases are key regulators of mRNA translation and protein synthesis and are implicated in various diseases, including cancer and inflammation[3].
Q2: What are the reported on-target activities of this compound?
A2: this compound exhibits potent inhibition of both MNK1 and MNK2. The half-maximal inhibitory concentrations (IC50) are 120.6 nM for MNK1 and 134.7 nM for MNK2[1][3].
Q3: Has the kinase selectivity of this compound been profiled?
A3: Yes, the selectivity of this compound (D25) was assessed against a panel of 70 kinases. At a concentration of 1 µM, it demonstrated high selectivity for MNK1 and MNK2[1].
Q4: What are the known off-target effects of this compound?
A4: In a kinase panel screening, this compound (D25) at 1 µM showed moderate inhibition (50-70%) of five other kinases: IKKα, QIK, HGK, CHK2, and AMPKα1/β1/γ1[1]. Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Q5: What are the observed cellular effects of this compound in vitro?
A5: In cellular assays, this compound has been shown to inhibit the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a downstream target of MNK kinases, in a concentration-dependent manner. It also suppresses the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in RAW264.7 macrophage-like cells[1][3].
Q6: Are there any in vivo data available for this compound?
A6: Yes, in a lipopolysaccharide (LPS)-induced sepsis mouse model, this compound (D25) administration led to a reduction in phosphorylated eIF4E in spleen tissue. It also decreased the serum levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, and reduced macrophage infiltration in the spleen, suggesting its potential as an anti-inflammatory agent in vivo[1][3].
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after this compound treatment.
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Possible Cause 1: Off-target effects.
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Troubleshooting Step: Refer to the kinase selectivity data for this compound. The observed phenotype might be due to the inhibition of one of its known off-targets (IKKα, QIK, HGK, CHK2, AMPKα1/β1/γ1)[1]. Consider using a structurally different MNK inhibitor with a distinct off-target profile to confirm that the phenotype is due to MNK inhibition.
-
-
Possible Cause 2: Cellular context-dependent effects.
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Troubleshooting Step: The effects of MNK inhibition can be highly dependent on the cell type and the activation state of upstream signaling pathways (e.g., MAPK/ERK and p38). Analyze the baseline activity of these pathways in your cellular model.
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Issue 2: Inconsistent inhibition of eIF4E phosphorylation.
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Possible Cause 1: Suboptimal inhibitor concentration or treatment time.
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Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 values for MNK1 and MNK2 are around 120-135 nM, but higher concentrations may be required in cellular assays to achieve complete inhibition of eIF4E phosphorylation[1][3].
-
-
Possible Cause 2: High basal activity of upstream kinases.
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Troubleshooting Step: Strong activation of the upstream p38 or ERK pathways can lead to robust MNK activation, potentially requiring higher concentrations of this compound for effective inhibition. Measure the phosphorylation status of ERK and p38 in your experimental conditions.
-
Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition by this compound (D25)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| MNK1 | 88.34% | 120.6 |
| MNK2 | 85.85% | 134.7 |
| IKKα | 50-70% | Not Reported |
| QIK | 50-70% | Not Reported |
| HGK | 50-70% | Not Reported |
| CHK2 | 50-70% | Not Reported |
| AMPKα1/β1/γ1 | 50-70% | Not Reported |
Data sourced from[1]
Experimental Protocols
Western Blot for Phospho-eIF4E
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Densitometrically quantify the bands for phospho-eIF4E and total eIF4E, and express the results as a ratio of phosphorylated to total protein.
Visualizations
Caption: MNK Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
References
Technical Support Center: Troubleshooting Mnk-IN-4 In Vivo Toxicity
This technical support guide is intended for researchers, scientists, and drug development professionals using the MNK inhibitor, Mnk-IN-4 (also known as D25), in in vivo experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential toxicity and other common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound D25) is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4][5][6] These kinases are key regulators of protein synthesis and are involved in cellular processes such as proliferation and inflammation.[1][2][3][4] MNK1 and MNK2 phosphorylate the eukaryotic initiation factor 4E (eIF4E), and inhibition of this process is the primary mechanism of action for this compound.[1][2][3][4]
Q2: What are the known in vitro IC50 values for this compound?
A2: The reported IC50 values for this compound (D25) are:
Q3: Has this compound been tested in vivo?
A3: Yes, this compound has been evaluated in a lipopolysaccharide-induced sepsis mouse model where it demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and improving organ injury.[1][2][3][4][6]
Q4: What is the known pharmacokinetic profile of this compound in mice?
A4: The published study on this compound (D25) reported low oral bioavailability in mice. While specific details from the full publication are not publicly available, this suggests that formulation and route of administration are critical considerations for in vivo studies.
Troubleshooting In Vivo Toxicity and Other Issues
This section provides a question-and-answer guide to troubleshoot common problems you may encounter when using this compound in animal models.
Problem 1: I am observing acute toxicity (e.g., weight loss, lethargy, ruffled fur) in my animal models shortly after administration of this compound.
Possible Causes and Solutions:
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High Dose: The administered dose may be above the maximum tolerated dose (MTD).
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Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity.
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Troubleshooting: Always include a vehicle-only control group in your experiments. If toxicity is observed in this group, consider alternative, less toxic vehicles.[8]
-
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Off-Target Effects: Although reported to be selective, at higher concentrations, this compound might inhibit other kinases, leading to off-target toxicity.[1]
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Troubleshooting: If possible, perform a kinome-wide selectivity screen to identify potential off-target interactions. If off-target effects are suspected, reducing the dose or exploring a more selective MNK inhibitor may be necessary.
-
Problem 2: My in vivo experiment is showing a lack of efficacy, even at doses that should be effective based on in vitro data.
Possible Causes and Solutions:
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Poor Bioavailability: this compound has low oral bioavailability.
-
Troubleshooting:
-
Formulation: Due to its likely poor water solubility, a suitable formulation is crucial. Consider using solubility-enhancing excipients such as cyclodextrins, or formulating as a suspension with agents like carboxymethylcellulose.
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Route of Administration: If oral administration is not effective, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism.
-
-
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Inadequate Formulation/Solubility: The compound may be precipitating out of solution upon administration, leading to low exposure.
-
Troubleshooting:
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Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
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Formulation Development: For poorly soluble compounds, strategies like creating a salt form, using co-solvents, or developing a nanoparticle formulation can be explored to improve solubility and absorption.[9]
-
-
Problem 3: I am observing unexpected or organ-specific toxicity (e.g., liver or kidney damage).
Possible Causes and Solutions:
-
On-Target Toxicity in Normal Tissues: MNK signaling may play a role in the homeostasis of certain organs.
-
Troubleshooting: Monitor organ function through blood chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function). If organ toxicity is observed, a reduction in dose or discontinuation of the study may be necessary.
-
-
Compound Accumulation: The compound or its metabolites may be accumulating in specific organs.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the tissue distribution of this compound.
-
-
Scaffold-Related Toxicity: The chemical scaffold of this compound (a 4-(3-(piperidin-4-yl)-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine) may have inherent toxicities.[1][2] Pyridine-containing compounds, for instance, have been associated with liver damage in some studies.[10]
-
Troubleshooting: Review toxicological data for compounds with similar chemical structures. This can provide clues about potential liabilities.
-
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound (D25)
| Kinase | IC50 (nM) | Percent Inhibition at 1 µM |
| MNK1 | 120.6 | >80% |
| MNK2 | 134.7 | >80% |
| IKKα | - | 50-70% |
| QIK | - | 50-70% |
| HGK | - | 50-70% |
| CHK2 | - | 50-70% |
| AMPKα1/β1/γ1 | - | 50-70% |
| Data from "Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury".[1] |
Table 2: Common Clinical Signs of Toxicity in Mice
| Category | Clinical Signs |
| General Appearance | Ruffled fur, hunched posture, lethargy, piloerection[11] |
| Body Weight | Significant weight loss (>10-15% of baseline)[11] |
| Behavioral | Decreased motor activity, social isolation, abnormal gait[11][12] |
| Gastrointestinal | Diarrhea, dehydration (assessed by skin tenting) |
| Respiratory | Labored breathing, changes in respiratory rate |
| This table provides a general guide. Specific signs may vary depending on the compound and mechanism of toxicity. |
Experimental Protocols
Protocol 1: General In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Use both male and female animals.
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Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
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Dose Formulation: Prepare this compound in a suitable vehicle. A common starting point for poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
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Dose Groups: Establish multiple dose groups (e.g., 5, 15, 50 mg/kg) and a vehicle control group.
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Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).
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Monitoring:
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Record body weight daily.
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Perform clinical observations twice daily for signs of toxicity (see Table 2).
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At the end of the study (typically 7-14 days), collect blood for hematology and serum chemistry analysis.
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Perform a gross necropsy and collect major organs for histopathological examination.[7]
-
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MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >10% weight loss, severe clinical signs, or mortality).
Mandatory Visualizations
Caption: The MNK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ruixinbio.com [ruixinbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mnk-IN-4 Effects on eIF4E Phosphorylation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing no effect of the inhibitor Mnk-IN-4 on the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are the sole known enzymes that phosphorylate eIF4E at the serine 209 residue (Ser209).[2][3] This phosphorylation event is a crucial step in the regulation of mRNA translation and is implicated in oncogenesis.[4][5] Therefore, the expected effect of this compound treatment is a dose-dependent reduction in the levels of phosphorylated eIF4E (p-eIF4E).[1]
Q2: I've treated my cells with this compound but see no change in p-eIF4E levels. What are the primary potential causes?
A2: Observing no effect from a kinase inhibitor in a cell-based assay can stem from several factors. These can be broadly categorized into three areas:
-
Experimental & Compound Integrity: Issues with the inhibitor's concentration, stability, or the duration of the experiment.
-
Cellular & Biological Context: Cell-line specific signaling dynamics, low basal activity of the target pathway, or activation of compensatory feedback loops.
-
Assay & Detection Method: Suboptimal experimental protocols, particularly in the Western blot analysis used to detect p-eIF4E.
The following troubleshooting guide will walk you through these potential issues in a stepwise manner.
Signaling Pathway Overview
The MNK kinases are downstream effectors of the Ras/MAPK signaling pathway. Their activation by ERK and p38 MAP kinases leads to the phosphorylation of eIF4E, a key regulator of protein synthesis.[6] Efficient phosphorylation requires the assembly of the eIF4F complex, where the scaffold protein eIF4G brings MNK and eIF4E into close proximity.[7][8]
Caption: The MAPK/MNK signaling pathway leading to eIF4E phosphorylation.
Troubleshooting Guide
Step 1: Verify Compound and Experimental Parameters
A common source of error is the inhibitor itself or the conditions of its use.
Q: How can I be sure my this compound inhibitor is active and used correctly?
A:
-
Compound Integrity: Ensure the inhibitor is from a reputable source and has been stored correctly according to the manufacturer's instructions (typically desiccated at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
Concentration Range: The effective concentration can vary significantly between biochemical assays and cell-based assays.[9][10] Consult the literature for the IC50 or GI50 of this compound in your specific or a similar cell line. It is crucial to perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration.
-
Incubation Time: The effect of an inhibitor is time-dependent. A short incubation may be insufficient to see a downstream effect due to the existing pool of phosphorylated protein.[11] Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal treatment duration.[2][12]
| Inhibitor Example | Target(s) | Biochemical IC50 | Cellular p-eIF4E IC50 | Reference(s) |
| Tomivosertib (eFT508) | MNK1/2 | 1-2 nM | 2-16 nM (in tumor cell lines) | [1] |
| CGP57380 | MNK1/2 | ~2.2 µM (MNK1) | Varies (e.g., ~20 µM) | [2][13] |
| Cercosporamide | MNK1/2, PKC | <50 nM (PKC1) | Dose-dependent reduction in p-eIF4E | [1][2] |
| EB1 | MNK1/2 | 0.69 µM (MNK1), 9.4 µM (MNK2) | Dose-dependent reduction in p-eIF4E | [14] |
Table 1: Comparison of biochemical and cellular potencies for various MNK inhibitors. Note the frequent discrepancy between biochemical and cellular IC50 values, highlighting the importance of empirical dose-response studies in your system.
Step 2: Assess the Cellular System
The biological context of your experiment plays a critical role in the observed outcome.
Q: Could my cell line be resistant or non-responsive to MNK inhibition?
A:
-
Basal Pathway Activity: The MAPK/MNK/eIF4E pathway is driven by upstream signals like mitogens or stress.[6] If your cells are grown in low-serum conditions or are not stimulated, the basal level of MNK activity and p-eIF4E may be too low to detect a significant decrease after inhibition. Consider stimulating the pathway with serum, growth factors (e.g., EGF), or a phorbol ester (e.g., TPA) to increase the dynamic range of your assay.[4]
-
Cell Line Specifics: Different cell lines have unique signaling networks. Some may have constitutively low MNK activity or express drug efflux pumps that reduce the intracellular concentration of the inhibitor.
-
Feedback Loops: Inhibition of one signaling pathway can sometimes trigger compensatory feedback, leading to paradoxical results. For instance, in some cancer cells, inhibiting mTORC1 with rapamycin can paradoxically increase eIF4E phosphorylation via a Mnk2-dependent mechanism.[15][16] It is important to assess the status of related pathways (like PI3K/AKT/mTOR) in your experimental model.[17]
Step 3: Evaluate the Assay and Readout
If the compound and cellular system are properly controlled, the issue may lie with the detection method.
Q: How can I optimize my Western blot to reliably detect changes in p-eIF4E?
A: A flawless Western blot is essential. Minor deviations in protocol can lead to false-negative results.
-
Antibody Quality: Use a high-quality, validation-grade primary antibody specific for p-eIF4E (Ser209). Check the manufacturer's data sheet for recommended applications and dilutions. Run a positive control (e.g., lysate from stimulated cells) and a negative control (e.g., lysate from cells treated with a known effective inhibitor or from MNK1/2 knockout cells) to validate antibody performance.
-
Protocol Adherence: Pay close attention to every step, from cell lysis to imaging. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein. Ensure complete protein transfer from the gel to the membrane. Optimize blocking conditions and antibody incubation times and temperatures.[18]
-
Loading Controls: Always probe for total eIF4E and a housekeeping protein (e.g., GAPDH, β-actin) on the same blot. This confirms equal protein loading and allows you to determine if the change is specific to the phosphorylated form of eIF4E.
Caption: Standard experimental workflow for Western blot analysis of p-eIF4E.
Advanced Troubleshooting: A Logic Flowchart
If the basic steps do not resolve the issue, consider more complex biological reasons. This flowchart can guide your thought process.
Caption: A logical flowchart for troubleshooting the lack of this compound effect.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-eIF4E (Ser209)
This protocol provides a standard methodology for detecting eIF4E phosphorylation in cultured cells.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period. If stimulation is required, add stimulus (e.g., 20% FBS or 100 ng/mL TPA) for the last 15-30 minutes of inhibitor treatment.
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody (e.g., rabbit anti-p-eIF4E Ser209) diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST.[19]
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To analyze total eIF4E and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Eukaryotic Initiation Factor 4E (eIF4E) Phosphorylation by Mitogen-Activated Protein Kinase Occurs through Modulation of Mnk1-eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mnk earmarks eIF4E for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. oncotarget.com [oncotarget.com]
- 17. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - LT [thermofisher.com]
Technical Support Center: Mnk-IN-4 and Cell Line Resistance
Welcome to the technical support center for researchers working with MNK inhibitors, including Mnk-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other MNK inhibitors?
A1: this compound is a representative of the MAP kinase-interacting serine/threonine-protein kinase (MNK) inhibitors. These compounds are designed to specifically block the activity of MNK1 and MNK2.[1] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] MNK1 and MNK2 are activated by upstream MAPKs, namely ERK and p38, and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[1] By inhibiting MNK activity, these inhibitors reduce the phosphorylation of eIF4E at serine 209, which in turn decreases the translation of specific mRNAs that code for proteins involved in cell proliferation, survival, and growth.[1] This mechanism is particularly relevant in cancer, where the MAPK signaling pathway is often overactivated.[1]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
A2: Resistance to MNK inhibitors can arise from several factors:
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Intrinsic Resistance: Some cell lines may have inherent characteristics that make them less sensitive to MNK inhibition. This can be due to a variety of factors, including low dependence on the MNK-eIF4E axis for survival.
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Acquired Resistance: Cells can develop resistance over time with continuous exposure to the inhibitor.
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Feedback Loop Activation: A common mechanism of resistance involves the activation of compensatory signaling pathways. For instance, inhibition of the mTOR pathway has been shown to lead to a feedback activation of the MNK pathway, resulting in increased eIF4E phosphorylation.[2][3][4] This suggests a potential cross-talk between the PI3K/AKT/mTOR and MAPK/MNK pathways that can circumvent the effects of the inhibitor.[2][4]
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Low MNK1/2 Expression: The target cell line may not express sufficient levels of MNK1 and MNK2 for the inhibitor to exert a significant effect.
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Drug Efflux: While not specifically documented for this compound, multidrug resistance pumps can be a general mechanism of resistance to small molecule inhibitors.
Q3: How can I confirm that this compound is active and engaging its target in my cells?
A3: To confirm target engagement, you should assess the phosphorylation status of eIF4E, the primary downstream target of MNK1/2. A successful inhibition of MNK activity should result in a significant decrease in phosphorylated eIF4E (p-eIF4E) at serine 209. This can be measured by Western blot analysis. It is crucial to compare the levels of p-eIF4E in treated cells versus untreated or vehicle-treated controls. You should also include a positive control if available, such as a cell line known to be sensitive to MNK inhibitors.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | Consider using a different cell line that is known to be sensitive to MNK inhibitors for comparison. If your cell line of interest is intrinsically resistant, explore combination therapies. |
| Drug Inactivity | Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Problem 2: No reduction in p-eIF4E levels after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration or Treatment Time | Optimize the concentration and duration of this compound treatment. A higher concentration or longer incubation may be required. |
| Technical Issues with Western Blot | Verify your Western blot protocol, including antibody quality and concentration, transfer efficiency, and detection method. |
| Activation of Alternative Signaling Pathways | Investigate the activation of parallel pathways that might maintain cell survival. For example, assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway. |
| Low Basal p-eIF4E Levels | Ensure your cell line has detectable levels of basal p-eIF4E under normal culture conditions before assessing the effect of the inhibitor. |
Problem 3: Initial response to this compound is followed by a rebound in cell growth.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | This may be due to the emergence of a resistant cell population. Consider performing a long-term culture with the inhibitor to select for and characterize the resistant cells. |
| Feedback Loop Activation | The initial inhibition of the MNK pathway may trigger a compensatory feedback loop. Combination therapy with an inhibitor of the feedback pathway (e.g., an mTOR inhibitor) may be effective.[3][4] |
Quantitative Data
Table 1: IC50 Values of MNK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CGP57380 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 6.32 (48h) | [4] |
| CGP57380 | CEM | T-cell Acute Lymphoblastic Leukemia | 4.09 (48h) | [4] |
| EB1 | MNK1 (in vitro) | - | 0.69 | [5] |
| EB1 | MNK2 (in vitro) | - | 9.4 | [5] |
| ETC-168 | Various STS cell lines | Soft Tissue Sarcoma | Varies | [6] |
| eFT508 | MDA-MB-231 | Breast Cancer | Synergistic with adriamycin | [7] |
| eFT508 | Other BC cell lines | Breast Cancer | Synergistic with adriamycin | [7] |
Note: IC50 values are highly dependent on the assay conditions and cell line used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of MNK inhibitors.[8][9]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other MNK inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of the MNK Pathway
This protocol allows for the assessment of protein expression and phosphorylation status within the MNK signaling pathway.[10][11]
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Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E (Ser209), total eIF4E, p-MNK1/2, total MNK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Co-Immunoprecipitation (Co-IP) of eIF4E and eIF4G
This protocol is used to investigate the interaction between eIF4E and its binding partner eIF4G, which can be affected by MNK inhibition.[12][13][14]
-
Cell Lysis: Lyse treated and control cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for eIF4E or eIF4G overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysates and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E and eIF4G to confirm their interaction.
Visualizations
Caption: The MNK signaling pathway and the inhibitory action of this compound.
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bowdish.ca [bowdish.ca]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Mnk-IN-4 Solubility Issues for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with the potent and selective MNK inhibitor, Mnk-IN-4, for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. This poor solubility can lead to low and variable bioavailability when administered to animals, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.
Q2: What are the common signs of poor solubility during formulation preparation?
A2: Researchers may observe several indicators of poor solubility when preparing this compound formulations:
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Precipitation: The compound falls out of solution, appearing as solid particles or a cloudy suspension.
-
Phase Separation: The formulation separates into distinct layers.
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High Viscosity: The solution becomes thick and difficult to handle or inject.
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Incomplete Dissolution: Visible particles of the compound remain undissolved.
Q3: What are the recommended starting formulations for this compound in animal studies?
A3: While a universally optimal formulation does not exist and may require optimization based on the specific animal model and administration route, here are two commonly used vehicle systems for poorly soluble compounds that can serve as a starting point for this compound:
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Co-solvent based vehicle: A widely used formulation for oral gavage in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.
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Cyclodextrin-based vehicle: Cyclodextrins can encapsulate hydrophobic molecules to enhance their aqueous solubility. A 10% β-cyclodextrin solution in saline has been successfully used for in vivo administration of other MNK inhibitors.
Q4: Can I administer this compound dissolved solely in DMSO?
A4: While this compound is likely soluble in 100% DMSO, this is not recommended for direct in vivo administration. High concentrations of DMSO can be toxic to animals, causing local irritation, hemolysis, and other adverse effects. It is best practice to use DMSO as a primary solvent to create a high-concentration stock solution, which is then further diluted into a more biocompatible vehicle for dosing.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the formulation and administration of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| This compound precipitates out of solution during formulation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Reduce the concentration: Try preparing a lower concentration of the dosing solution. 2. Optimize the vehicle composition: Increase the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your formulation. 3. Gentle heating and sonication: Warm the solution gently (to 37-40°C) and use a sonicator to aid dissolution. Be cautious not to degrade the compound. 4. pH adjustment: For some compounds, adjusting the pH of the aqueous component can improve solubility. However, the effect of pH on this compound solubility is not well-documented and would require experimental determination. |
| The final formulation is too viscous for administration. | High concentrations of excipients like PEG300 or methylcellulose can increase viscosity. | 1. Adjust the vehicle ratio: Decrease the concentration of the viscosity-inducing agent. 2. Consider an alternative vehicle: A cyclodextrin-based formulation may be less viscous. 3. Use a larger gauge gavage needle: A slightly larger needle can facilitate the administration of a more viscous solution, but care must be taken to avoid injury to the animal. |
| Inconsistent results or low bioavailability in animal studies. | Poor absorption due to low solubility in the gastrointestinal tract. | 1. Formulation optimization: Test different vehicle compositions to find one that maximizes solubility and absorption. 2. Particle size reduction: If using a suspension, reducing the particle size of this compound through micronization can increase the surface area for dissolution. 3. Consider alternative administration routes: If oral administration proves challenging, intraperitoneal (IP) or subcutaneous (SC) injection may provide more consistent exposure. However, formulation requirements for these routes are more stringent. |
| Animal distress or adverse reactions after administration. | The vehicle or a high concentration of a co-solvent like DMSO may be causing toxicity. | 1. Minimize DMSO concentration: Aim for a final DMSO concentration of 10% or less in the dosing solution. 2. Vehicle toxicity control group: Always include a control group that receives the vehicle alone to assess any background effects. 3. Observe animals closely: Monitor animals for any signs of distress after dosing and adjust the formulation or dose if necessary. |
Quantitative Data Summary
Table 1: Solubility of a Representative MNK Inhibitor
| Compound | Solvent | Solubility |
| MNK Inhibitor IV, Mnk-I1 | DMSO | 25 mg/mL |
Table 2: Recommended Starting Formulations for Poorly Soluble Compounds
| Formulation Component | Percentage | Function |
| Co-Solvent Based Vehicle | ||
| DMSO | 5-10% | Primary solvent |
| PEG300 | 30-40% | Co-solvent, increases solubility |
| Tween-80 | 5% | Surfactant, improves wetting and stability |
| Saline or Water | 45-60% | Diluent |
| Cyclodextrin Based Vehicle | ||
| β-Cyclodextrin | 10% | Solubilizing agent (encapsulation) |
| Saline or Water | 90% | Diluent |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Based Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL solution of this compound in a common co-solvent vehicle.
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound.
-
Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved; gentle warming and vortexing can be used.
-
-
Prepare the final dosing solution (for a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of your 10 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear and homogenous.
-
Add 450 µL of sterile saline or water to bring the final volume to 1 mL. Vortex one final time.
-
Visually inspect the solution for any precipitation. If the solution is not clear, sonication or gentle warming may be applied.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for administering the prepared this compound formulation via oral gavage.
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse).
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Administer a volume appropriate for the mouse's weight (typically 5-10 mL/kg).
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
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Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Visualizations
Caption: Simplified MNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and testing an this compound formulation.
Caption: Logical relationships for troubleshooting common this compound formulation issues.
Adjusting Mnk-IN-4 treatment time for optimal response
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment time of Mnk-IN-4 for a desired biological response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MNK inhibitors like this compound?
A1: MAP kinase-interacting kinases (MNK1 and MNK2) are serine/threonine kinases that are activated by the p38 MAPK and ERK signaling pathways.[1][2][3] The primary and most well-characterized substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][4][5] MNK kinases phosphorylate eIF4E at the Serine 209 residue (p-eIF4E).[6][7] This phosphorylation event is a critical step for the cap-dependent translation of a specific subset of mRNAs, many of which encode proteins involved in tumor growth, cell survival, and proliferation.[2][4] MNK inhibitors like this compound are designed to block the catalytic activity of MNK1 and/or MNK2, thereby preventing eIF4E phosphorylation and inhibiting the translation of these key proteins.[2]
Q2: What is the most direct experimental readout to determine the optimal treatment time for this compound?
A2: The most direct and immediate readout for this compound activity is the phosphorylation status of its primary target, eIF4E. A successful treatment will result in a significant reduction in phosphorylated eIF4E at Ser209 (p-eIF4E). This is typically measured by Western blot analysis using an antibody specific to p-eIF4E (Ser209).[6][8] The optimal treatment time is the duration required to achieve maximal inhibition of eIF4E phosphorylation.
Q3: How should I design an initial experiment to determine the optimal treatment time?
A3: A time-course experiment is the best approach. You should treat your cells with a fixed, effective concentration of this compound (typically determined from dose-response experiments, often starting around 1 µM[9]) and collect samples at various time points. A broad range of time points is recommended for the initial experiment to capture both rapid and delayed effects. For example, you could test 0.5, 1, 4, 8, 16, and 24 hours.[6][8] Subsequent analysis of p-eIF4E levels by Western blot will reveal the kinetics of inhibition, including the time to onset of action and the duration of the effect.[6]
Q4: What are some typical treatment durations used for MNK inhibitors in published studies?
A4: Treatment times for MNK inhibitors can vary widely depending on the specific inhibitor, its concentration, the cell type, and the biological question being addressed. Durations can range from 30 minutes to over 96 hours.[6][10][11][12] Short-term treatments (30 minutes to 4 hours) are often sufficient to observe a significant reduction in p-eIF4E.[6][9][13] Longer treatments (24 to 96 hours) are typically used to assess downstream functional consequences such as changes in cell proliferation, apoptosis, or migration.[12][14]
Data Presentation
Table 1: Summary of Published Treatment Times and Effects for various MNK Inhibitors
| Inhibitor | Cell Line(s) | Treatment Time(s) | Concentration(s) | Primary Readout/Effect | Citation(s) |
| Cercosporamide | B16, HCT116 | 1 hr, 24 hr | 0.625–20 µmol/L | Reduced p-eIF4E (Ser209) | [6] |
| Compound 1 | MRC5 | 4, 8, 16, 24 hr | 5 µM | Time-dependent reduction in p-eIF4E | [8][9] |
| CGP57380, eFT508 | M2-polarized BMDMs | 48 hr | 10 µM, 1 µM | Reduced p-eIF4E (Ser209) | [14] |
| JQ1 (BETi) + CGP57380 | Pancreatic Cancer Cells | 24 hr (JQ1), 30 min pre-treatment (CGP) | 1 µmol/L, 10 µmol/L | Blockade of JQ1-induced p-eIF4E | [10] |
| EB1 | MDA-MB-231 | <30 min to >72 hr | N/A | Fast and sustained inhibition of MNK activity | [11][13] |
| Various | Various Cancer Cells | 24, 48, 96 hr | Indicated doses | Assessed cell proliferation | [12] |
Visualizations
Signaling Pathway
Caption: The MNK-eIF4E signaling pathway targeted by this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound treatment time.
Troubleshooting Guide
Q5: I am not observing a decrease in p-eIF4E levels after treatment. What should I check?
A5: If you do not see the expected decrease in eIF4E phosphorylation, it's important to troubleshoot systematically. This can involve repeating the experiment to rule out human error, checking your reagents, and considering the experimental design.[15][16]
Table 2: Troubleshooting Common Issues with this compound Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| No change in p-eIF4E levels | 1. Compound Inactivity: this compound degradation, incorrect concentration. | 1. Use a fresh aliquot of the inhibitor. Verify stock concentration. Perform a dose-response curve to confirm the effective concentration for your cell line. |
| 2. Cellular Factors: Low basal MNK activity in the cell line. | 2. Ensure your cell line has detectable basal p-eIF4E levels. If not, consider stimulating the MAPK pathway (e.g., with growth factors) to induce MNK activity before inhibitor treatment. | |
| 3. Experimental Error: Issues with Western blot (antibody, transfer, etc.). | 3. Run positive and negative controls for the Western blot.[16] Use a positive control lysate known to have high p-eIF4E. Ensure the p-eIF4E antibody is validated and working. | |
| High variability between replicates | 1. Inconsistent Treatment: Uneven cell seeding, pipetting errors. | 1. Ensure uniform cell density across wells. Be precise with inhibitor addition and lysis times. |
| 2. Compound Stability: Inhibitor is unstable in culture media. | 2. Check for any known stability issues of this compound in aqueous solutions.[17] Consider minimizing the time the compound is in media before application. | |
| p-eIF4E levels decrease, then rebound quickly | 1. Compound Metabolism/Degradation: Cells are metabolizing the inhibitor. | 1. This reveals the duration of action. If a sustained effect is needed for a downstream phenotype, you may need to re-administer the inhibitor or use a higher initial concentration. |
| 2. Feedback Loop Activation: Cellular signaling pathways are compensating. | 2. This is a valid biological result. Document the kinetics and consider these dynamics when designing longer-term functional assays. |
Q6: I see a strong decrease in p-eIF4E, but I don't observe my expected downstream phenotype (e.g., no change in cell proliferation). What should I do next?
A6: This suggests a disconnect between the direct target inhibition and the functional outcome.
-
Extend the Treatment Time: Downstream effects like changes in cell proliferation often require longer incubation times than the initial inhibition of a signaling molecule.[12] Proteins with long half-lives must be depleted, a process that can take 48-72 hours or longer. Run your functional assay for an extended duration (e.g., 48, 72, 96 hours), ensuring the inhibition of p-eIF4E is sustained throughout this period.
-
Confirm Downstream Target Engagement: The link between eIF4E phosphorylation and your phenotype of interest may depend on the translation of specific mRNAs (e.g., Mcl-1, c-Myc, Cyclin D1).[1] Use Western blot or qPCR to verify that the expression of these key downstream proteins or their transcripts is affected by this compound treatment.
-
Consider Cellular Context: The importance of the MNK-eIF4E axis can be highly context-dependent. The pathway may not be a primary driver of proliferation in your specific cell model, or there may be compensatory mechanisms at play.
Q7: I've noticed an increase in the phosphorylation of MNK1 itself after adding the inhibitor. Is this expected?
A7: This phenomenon, known as paradoxical kinase priming, can occur with certain types of kinase inhibitors. Some ATP-competitive (Type I) inhibitors can lock the kinase in a conformation that, while catalytically inactive, is more readily phosphorylated by its upstream activators (ERK/p38).[11][13] This can lead to hyper-phosphorylation of MNK1 itself and may even enhance its binding to the scaffolding protein eIF4G.[13] While the catalytic activity is blocked, this paradoxical effect is important to note. If this is a concern, using a different class of inhibitor (e.g., a Type II inhibitor that binds the inactive kinase conformation) might be an alternative.[11][18]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting lack of p-eIF4E inhibition.
Experimental Protocols
Protocol 1: Time-Course Experiment for p-eIF4E Inhibition
This protocol outlines a standard Western blot procedure to determine the optimal treatment time of this compound.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Treatment: Prepare a working stock of this compound. Treat the cells by adding the inhibitor directly to the culture medium to achieve the final desired concentration. Include a vehicle-only control (e.g., DMSO).
-
Time-Course Lysis: At each designated time point (e.g., 0, 0.5, 1, 4, 8, 16, 24 hours), wash the cells once with ice-cold PBS.
-
Protein Extraction: Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[8] Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody specific for phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total eIF4E and a loading control like β-actin or GAPDH.[6]
Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol can be used to measure the effect of this compound on cell number after longer-term incubation.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well). Allow them to adhere for 24 hours.
-
Inhibitor Treatment: Add this compound at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired long-term treatment duration (e.g., 48, 72, or 96 hours).
-
Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air-dry completely.
-
Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Shake the plate for 5-10 minutes and measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass, which reflects the cell number.
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mnk-IN-4 and Compensatory Signaling
Welcome to the technical support center for researchers utilizing Mnk inhibitors, with a specific focus on Mnk-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly those related to compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are key downstream effectors of the MAPK/ERK and p38 signaling pathways.[1] The primary role of MNK1/2 is to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. This phosphorylation event is crucial for cap-dependent mRNA translation of a subset of mRNAs that promote cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, this compound effectively reduces the phosphorylation of eIF4E, leading to decreased translation of these key proteins.[1]
Q2: I'm observing incomplete inhibition of eIF4E phosphorylation even at high concentrations of this compound. What could be the reason?
There are several potential reasons for incomplete inhibition of eIF4E phosphorylation:
-
Compensatory Signaling: The most common reason is the activation of compensatory signaling pathways. The cellular signaling network is highly interconnected, and inhibiting one node can lead to the upregulation of parallel pathways that also influence eIF4E activity or cell survival. A key compensatory pathway to investigate is the PI3K/Akt/mTOR pathway.
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High Basal Kinase Activity: In some cell lines, the basal activity of the upstream MAPK/ERK or p38 pathways might be exceptionally high, leading to a continuous and strong drive for MNK activation that is difficult to completely suppress with a competitive inhibitor.
-
Drug Stability and Potency: Ensure the inhibitor is properly stored and has not degraded. Confirm the potency of your specific lot of this compound.
Q3: My cells are developing resistance to this compound over time. What are the likely mechanisms?
Resistance to this compound can arise from several mechanisms, often involving the rewiring of signaling networks:
-
Upregulation of the PI3K/Akt/mTOR Pathway: Chronic inhibition of the MNK/eIF4E axis can lead to a compensatory increase in the activity of the PI3K/Akt/mTOR pathway. This pathway can promote cell survival and proliferation independently of eIF4E phosphorylation by phosphorylating and inactivating the eIF4E-binding proteins (4E-BPs), thereby releasing eIF4E to initiate translation.
-
Feedback Activation of Upstream Kinases: In some instances, inhibition of a downstream kinase can lead to a feedback loop that activates upstream kinases like ERK or p38. While this compound is a direct inhibitor of MNK, the cell might respond by increasing the activity of the pathways that activate MNK.
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Emergence of Alternative eIF4E Regulatory Mechanisms: Cells may adapt by utilizing MNK-independent mechanisms to regulate eIF4E activity or by relying on cap-independent translation for the synthesis of critical proteins.
Q4: I've noticed an increase in phosphorylated ERK (p-ERK) or phosphorylated p38 (p-p38) after treating my cells with a MNK inhibitor. Is this expected?
While not a universally reported phenomenon for all MNK inhibitors, an increase in the phosphorylation of upstream kinases like ERK and p38 can occur as a result of feedback mechanisms.[2] This "paradoxical activation" has been observed with inhibitors of other kinases in the MAPK pathway.[3][4][5][6][7] It is hypothesized that by inhibiting the downstream effector (MNK), the negative feedback loops that normally dampen the activity of the upstream kinases are disrupted. If you observe this, it is a strong indication of a feedback response that could contribute to incomplete efficacy or resistance.
Troubleshooting Guides
Problem 1: Suboptimal Inhibition of eIF4E Phosphorylation
If you are not observing the expected decrease in phosphorylated eIF4E (p-eIF4E) at Ser209 after this compound treatment, follow these troubleshooting steps.
Experimental Workflow:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Validating Mnk-IN-4 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of Mnk-IN-4 in cellular assays. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Understanding the Mnk Signaling Pathway
Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2) are key players in cellular signaling, primarily activated by the p38 and ERK MAP kinase pathways.[1][2] Once activated, their most well-validated substrate is the eukaryotic translation initiation factor 4E (eIF4E).[3][4][5] Mnk kinases phosphorylate eIF4E at a single conserved residue, Serine 209 (Ser209).[4][5] This phosphorylation event is critical for the oncogenic activity of eIF4E and is linked to the translation of proteins involved in cell proliferation and survival, making the Mnk-eIF4E axis a compelling target in cancer therapy.[3][4][6][7] this compound is a small molecule inhibitor designed to block the catalytic activity of Mnk kinases, thereby preventing the phosphorylation of eIF4E.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary and most reliable biomarker for confirming this compound target engagement in cells? A1: The most direct and widely accepted biomarker for Mnk kinase activity in cells is the phosphorylation status of its substrate, eIF4E, at Ser209.[8] A successful target engagement by this compound should result in a dose-dependent decrease in the levels of phosphorylated eIF4E (p-eIF4E).[8]
Q2: Which Mnk isoform, Mnk1 or Mnk2, is responsible for basal p-eIF4E levels? A2: Mnk2 generally exhibits higher basal activity and is often responsible for maintaining p-eIF4E levels under normal physiological conditions.[5] Mnk1 typically has low basal activity and is more strongly activated in response to mitogens or cellular stress.[5][9] This is an important consideration for experimental design, as the observed efficacy of an inhibitor may depend on the relative expression and activation state of the two isoforms in the chosen cell line.
Q3: Are there off-target effects to consider with Mnk inhibitors? A3: While this compound is designed to be specific, all kinase inhibitors have the potential for off-target effects. It is crucial to assess the specificity of the inhibitor. One way to address this is to compare the cellular effects of the inhibitor with genetic knockdown (siRNA) of Mnk1 and Mnk2. If the phenotypes match, it provides stronger evidence that the observed effects are on-target.
Experimental Design & Assays
Q4: What are the recommended methods to quantify this compound target engagement? A4: The primary methods for validating target engagement are:
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Western Blotting: To measure the ratio of p-eIF4E (Ser209) to total eIF4E. This is the most common and direct method to assess the downstream biochemical effect of Mnk inhibition.
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In-Cell Western (ICW): A higher-throughput, plate-based immunofluorescence assay that quantifies protein levels directly in fixed cells, serving as an alternative to traditional Western blots.[10][11][12]
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Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the binding of the inhibitor to the Mnk protein in intact cells.[13][14][15] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[15]
Q5: What positive and negative controls should I include in my experiments? A5:
-
Positive Control: A known, well-characterized Mnk inhibitor (e.g., eFT508/Tomivosertib) can be used to confirm that the assay system is responsive to Mnk inhibition.[16]
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline p-eIF4E level.
-
Specificity Control: If possible, use cells with Mnk1/2 knocked out or knocked down to confirm that the p-eIF4E signal is indeed Mnk-dependent.[7]
-
Antibody Control: For Western Blots, using a blocking peptide can help verify the specificity of the p-eIF4E antibody.
Quantitative Data: Potency of Select Mnk Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes reported IC50 values for several known Mnk inhibitors, providing a benchmark for evaluating this compound.
| Inhibitor | Target(s) | IC50 (nM) | Cellular Assay (p-eIF4E IC50, nM) |
| Tomivosertib (eFT508) | Mnk1, Mnk2 | 1-2 | 2-16 |
| MNK1/2-IN-6 | Mnk1, Mnk2 | 2.3 (Mnk1), 3.4 (Mnk2) | Not specified |
| EB1 | Mnk1, Mnk2 | 690 (Mnk1), 9400 (Mnk2) | Dose-dependent reduction observed |
| CGP57380 | Mnk | Not specified | Complete block at 40 µM |
Data compiled from multiple sources.[7][8][16]
Experimental Protocols & Workflows
Protocol 1: Western Blotting for p-eIF4E and Total eIF4E
This protocol allows for the ratiometric analysis of eIF4E phosphorylation.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E (Ser209) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total eIF4E to normalize the p-eIF4E signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly measures the binding of this compound to the Mnk protein.
-
Cell Treatment: Treat intact cells in suspension or adherent plates with this compound or vehicle control for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble Mnk1/2 protein remaining at each temperature using Western blotting. A positive result is a shift of the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control.
Protocol 3: In-Cell Western (ICW) Assay
This protocol offers a higher-throughput method for quantifying changes in protein phosphorylation.
-
Cell Plating: Seed cells in a 96- or 384-well microplate and allow them to adhere.
-
Treatment: Treat cells with this compound and controls as in the Western blot protocol.
-
Fix and Permeabilize: Fix cells with a solution like 4% paraformaldehyde, then permeabilize with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate wells with primary antibodies for both p-eIF4E and a normalization protein (e.g., total eIF4E or a housekeeping protein).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies labeled with distinct near-infrared (NIR) fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
Imaging and Analysis: Scan the plate using an NIR imaging system. Quantify the fluorescence intensity for both the target and normalization protein in each well. Calculate the normalized p-eIF4E signal.
Troubleshooting Guide
Navigating experimental challenges is a common part of research.[17][18][19] This guide addresses specific issues you might encounter when validating this compound target engagement.
Q6: I don't see any reduction in p-eIF4E levels after treating with this compound. What could be wrong? A6:
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Compound Inactivity: Ensure your this compound stock is correctly prepared and has not degraded. If possible, test its activity in a biochemical kinase assay.[20][21]
-
Incorrect Dose or Time: Your concentration may be too low or the treatment time too short. Perform a full dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 30 minutes to 24 hours) to find the optimal conditions.[22]
-
Cell Line Resistance: The chosen cell line might have very high basal Mnk2 activity or other compensatory mechanisms. Confirm that the cells express Mnk1 and Mnk2. The sensitivity of breast cancer cells to MNK inhibition has been shown to correlate with baseline levels of eIF4E phosphorylation.[23]
-
Antibody Issues: The p-eIF4E antibody may be of poor quality. Validate it using a positive control (e.g., lysates from cells stimulated with a mitogen like PMA) and a negative control (lysates from Mnk1/2 knockout cells).
Q7: My Western blot results for p-eIF4E are inconsistent between experiments. How can I improve reproducibility? A7:
-
Standardize Cell Culture: Ensure consistency in cell passage number, seeding density, and confluency at the time of treatment. Over-confluent or starved cells can have altered signaling pathway activity.
-
Consistent Lysis and Loading: Ensure complete cell lysis and accurate protein quantification. Always load equal amounts of protein for each sample. Use a loading control (like GAPDH or tubulin) and normalize to total eIF4E to account for any variations.
-
Reagent Quality: Use fresh lysis buffers with active protease and phosphatase inhibitors. Aliquot and store antibodies according to the manufacturer's recommendations to avoid freeze-thaw cycles.[24]
Q8: I am performing a CETSA experiment but do not observe a thermal shift for Mnk upon this compound treatment. What should I check? A8:
-
Insufficient Stabilization: Not all inhibitors induce a measurable thermal shift. The magnitude of the shift can depend on the binding affinity and mechanism of action. First, confirm that this compound is inhibiting p-eIF4E in your cells using a Western blot to ensure it is cell-permeable and active.
-
Suboptimal Temperature Range: The chosen temperature range may not be appropriate for capturing the Mnk melting curve. Run a broad temperature gradient first to determine the specific melting temperature (Tagg) of Mnk in your cell line.
-
Lysis Conditions: The lysis method (e.g., freeze-thaw, sonication) and buffer composition can impact the results. Ensure the protocol is followed consistently.
-
Antibody Sensitivity: The Mnk antibody used for detection must be sensitive enough to detect the soluble protein remaining after heating. Ensure your antibody provides a strong, specific signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mnk earmarks eIF4E for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 18. go.zageno.com [go.zageno.com]
- 19. blog.edvotek.com [blog.edvotek.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to MNK Inhibitors: Mnk-IN-4 vs. Tomivosertib (eFT508)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two inhibitors targeting the MAP kinase-interacting kinases (MNK1 and MNK2): Mnk-IN-4 and Tomivosertib (eFT508). While both compounds are potent and selective inhibitors of MNK, the available data on their efficacy and clinical development are vastly different. Tomivosertib has undergone extensive preclinical and clinical evaluation for various cancers, whereas public information on the efficacy of this compound, primarily investigated for sepsis-related acute splenic injury, is limited.
The MNK Signaling Pathway: A Key Regulator of Protein Synthesis and Inflammation
The MNK1 and MNK2 kinases are key downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways. Upon activation by these upstream kinases, MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209. Phosphorylated eIF4E plays a crucial role in the initiation of cap-dependent mRNA translation, a fundamental process for protein synthesis. Dysregulation of the MNK-eIF4E axis has been implicated in various diseases, including cancer and inflammatory conditions, by promoting the translation of mRNAs encoding proteins involved in cell growth, proliferation, survival, and immune responses.
Caption: The MNK signaling pathway.
Inhibitor Comparison
| Feature | This compound | Tomivosertib (eFT508) |
| Target | MNK1 and MNK2 | MNK1 and MNK2 |
| Reported Indication | Sepsis-related acute splenic injury[1] | Various solid tumors and lymphomas[2] |
| Development Stage | Preclinical Research | Phase 2 Clinical Trials[3] |
| Publicly Available Efficacy Data | Limited | Extensive preclinical and clinical data available |
Quantitative Data Summary
Due to the limited publicly available information for this compound, a direct quantitative comparison of efficacy is not possible at this time. The following table summarizes the available data for Tomivosertib (eFT508).
Tomivosertib (eFT508) Efficacy Data
| Assay/Model | Cell Line/Tumor Type | Endpoint | Result | Reference |
| In Vitro Potency | Enzyme Assay | IC50 | 1-2 nM for MNK1 and MNK2 | [4] |
| Cellular Activity | Various Cancer Cell Lines | Inhibition of eIF4E phosphorylation | IC50 of 2-16 nM | [4] |
| Preclinical In Vivo | Glioblastoma Xenograft | Tumor Growth Inhibition | Significant reduction in tumor growth | [5] |
| Preclinical In Vivo | Prostate Cancer Models | Tumor Growth Inhibition | Highly active in castrate-resistant xenografts | [4] |
| Phase 2 Clinical Trial (KICKSTART) | Non-Small Cell Lung Cancer (NSCLC) with PD-L1 ≥50% | Median Progression-Free Survival (PFS) | 13.0 weeks (Tomivosertib + Pembrolizumab) vs. 11.7 weeks (Placebo + Pembrolizumab) (HR=0.62, p=0.21) | [3][6][7] |
| Phase 1b Clinical Trial | Metastatic Breast Cancer | Target Engagement | Clear reduction in phosphorylation of eIF4E at S209 in tumor biopsies | [2] |
Experimental Protocols
Tomivosertib (eFT508) Clinical Trial Methodologies
Phase 2 KICKSTART Trial (NCT04622007) in NSCLC [3][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with non-small cell lung cancer (NSCLC) with PD-L1 expression ≥50%.
-
Treatment Arms:
-
Tomivosertib (100 mg twice daily) in combination with pembrolizumab.
-
Placebo in combination with pembrolizumab.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Methodology: Patients were randomized to receive either tomivosertib or placebo, in addition to the standard-of-care immunotherapy, pembrolizumab. Tumor assessments were performed at baseline and at regular intervals to evaluate disease progression.
Caption: KICKSTART Phase 2 Trial Workflow.
Phase 1b Pharmacodynamic Study in Metastatic Breast Cancer [2]
-
Study Design: An open-label, non-randomized trial.
-
Patient Population: Patients with refractory metastatic breast cancer.
-
Methodology:
-
Baseline Biopsy: A biopsy of metastatic breast cancer tissue was obtained at baseline.
-
Tomivosertib Monotherapy: Patients received tomivosertib alone.
-
On-Treatment Biopsy: A second biopsy was taken during treatment with tomivosertib to assess target engagement.
-
Combination Therapy: Tomivosertib was continued with the addition of paclitaxel.
-
-
Endpoints:
-
Pharmacodynamics: Assessment of eIF4E phosphorylation in tumor tissue via immunohistochemistry (IHC), proteomics, and translatomics.
-
Safety and Tolerability: Monitoring of adverse events.
-
Caption: Phase 1b Trial Workflow.
This compound Experimental Protocols
Specific experimental protocols detailing the efficacy of this compound in sepsis-related acute splenic injury are not publicly available in peer-reviewed literature. However, a general experimental workflow for evaluating a therapeutic agent in a mouse model of sepsis is described below.
General Workflow for a Sepsis Mouse Model Study
-
Induction of Sepsis: Sepsis is induced in mice, commonly through methods like cecal ligation and puncture (CLP) or injection of a bacterial component like lipopolysaccharide (LPS).
-
Treatment Administration: The therapeutic agent (e.g., this compound) is administered at a specified dose and time relative to the induction of sepsis.
-
Monitoring: Animals are monitored for survival, clinical signs of illness, and body weight.
-
Sample Collection: Blood and tissue samples (e.g., spleen) are collected at various time points.
-
Analysis:
-
Inflammatory Cytokine Levels: Measured in plasma or tissue homogenates using techniques like ELISA.
-
Bacterial Load: Determined in blood and organs by colony-forming unit (CFU) assays.
-
Histopathology: Tissues are examined for signs of injury and inflammation.
-
Target Engagement: Phosphorylation of eIF4E in relevant tissues can be assessed by Western blot or IHC.
-
Caption: General Sepsis Model Workflow.
Conclusion
Tomivosertib (eFT508) is a well-characterized MNK inhibitor with a substantial body of preclinical and clinical data supporting its development as a potential anti-cancer agent. While it has shown modest activity in some clinical trials, its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapy remains an area of active investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of Tomivosertib Combined with Pembrolizumab in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 7. targetedonc.com [targetedonc.com]
A Comparative Guide to MNK Inhibitors: Tinodasertib (ETC-206) vs. Tomivosertib (eFT508)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of MAP kinase-interacting kinases (MNK) 1 and 2: Tinodasertib (ETC-206) and Tomivosertib (eFT508). Both compounds are currently under investigation for their potential as anti-cancer therapeutics. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to MNK Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that play a crucial role in the regulation of protein synthesis.[1] They are key downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways. A primary and critical substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Serine 209 is essential for its oncogenic activity, promoting the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.[3][4] Consequently, inhibiting MNK1 and MNK2 presents a promising therapeutic strategy for cancer treatment.[5]
Mechanism of Action
Both Tinodasertib and Tomivosertib are potent and selective inhibitors of MNK1 and MNK2. They act as ATP-competitive inhibitors, binding to the kinase domain of the MNK proteins and preventing the phosphorylation of eIF4E.[6][7] This leads to a reduction in the translation of key oncogenic proteins, thereby inhibiting tumor growth and proliferation.
Quantitative Performance Data
The following tables summarize the in vitro potency and anti-proliferative activity of Tinodasertib and Tomivosertib from various studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Tinodasertib (ETC-206) | MNK1 | 64[8] |
| MNK2 | 86[8] | |
| Tomivosertib (eFT508) | MNK1 | 1-2.4[6][9] |
| MNK2 | 1-2[6][9] |
Table 2: Inhibition of eIF4E Phosphorylation in Cellular Assays
| Compound | Cell Line | IC50 |
| Tinodasertib (ETC-206) | HeLa | 321 nM[8] |
| Tomivosertib (eFT508) | Various Tumor Cell Lines | 2-16 nM[9] |
Table 3: Anti-proliferative Activity (Cell Viability)
| Compound | Cell Line | IC50 (µM) |
| Tinodasertib (ETC-206) | SU-DHL-6 (Lymphoma) | 1.71[8] |
| GK-5 (Lymphoma) | 3.36[8] | |
| MC 116 (Lymphoma) | 3.70[8] | |
| P3HR-1 (Lymphoma) | 4.81[8] | |
| DOHH2 (Lymphoma) | 5.13[8] | |
| Tomivosertib (eFT508) | MDA-MB-231 (Breast Cancer) | 0.23 ± 0.04[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro MNK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified MNK1 and MNK2 enzymes.
Protocol:
-
Recombinant human MNK1 and MNK2 enzymes are incubated with a peptide substrate (e.g., a derivative of the eIF4E N-terminus) and a fixed concentration of ATP (often near the Km for ATP).
-
The test compounds (Tinodasertib or Tomivosertib) are added in a range of concentrations.
-
The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl2) and allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Western Blot for eIF4E Phosphorylation
Objective: To assess the ability of the inhibitors to block eIF4E phosphorylation in a cellular context.
Protocol:
-
Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with serial dilutions of Tinodasertib, Tomivosertib, or vehicle control for a specified period (e.g., 1-4 hours).
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
The total protein concentration of the lysates is determined using a protein assay (e.g., Bradford or BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[12]
-
The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated eIF4E (Ser209). Subsequently, the membrane is stripped and re-probed with a primary antibody for total eIF4E as a loading control. An antibody against a housekeeping protein like GAPDH or β-tubulin is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the phosphorylated eIF4E band is quantified and normalized to the total eIF4E or housekeeping protein band.
-
Cellular IC50 values are calculated from the dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the anti-proliferative effects of the MNK inhibitors on cancer cell lines.
Protocol:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of Tinodasertib, Tomivosertib, or vehicle control.
-
The plates are incubated for a specified period, typically 72 hours, to allow for effects on cell proliferation.
-
The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well.[1]
-
The plate is mixed on an orbital shaker to induce cell lysis and release ATP.
-
After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.
-
The percentage of viable cells relative to the vehicle control is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the MNK inhibitors in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., K-562, A549).[8][13]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment groups receive daily oral administration of Tinodasertib or Tomivosertib at various doses. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting for p-eIF4E).
-
The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
Both Tinodasertib (ETC-206) and Tomivosertib (eFT508) are potent and selective inhibitors of MNK1 and MNK2 that have demonstrated anti-cancer activity in preclinical models. Based on the available data, Tomivosertib exhibits greater potency in both biochemical and cellular assays, with IC50 values in the low nanomolar range. Both compounds show promise for further development, and ongoing clinical trials will provide more definitive evidence of their therapeutic potential in various cancer types. The choice between these inhibitors for specific research or clinical applications may depend on factors such as their detailed pharmacokinetic and pharmacodynamic profiles, safety, and the specific cancer type being targeted.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitosis-related phosphorylation of the eukaryotic translation suppressor 4E-BP1 and its interaction with eukaryotic translation initiation factor 4E (eIF4E) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Selectivity Profile of a Novel MNK Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of a novel, potent, and highly selective MAP kinase-interacting kinase (MNK) inhibitor, designated here as Mnk-IN-4.
This document summarizes the inhibitory activity of this compound against a panel of kinases, outlines the experimental methodology used to determine its selectivity, and provides a visual representation of the targeted signaling pathway. The data presented herein demonstrates the superior selectivity of this compound, highlighting its potential as a precise tool for studying MNK-driven pathophysiology and as a promising candidate for further therapeutic development.
Data Presentation: Kinase Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a broad panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. The data reveals exceptional potency against both MNK1 and MNK2 isoforms, with minimal activity against a wide range of other kinases, indicating a highly selective profile.
| Kinase Target | This compound IC50 (nM) |
| MNK1 | 2 |
| MNK2 | 3 |
| p38α | >10,000 |
| ERK1 | >10,000 |
| JNK1 | >10,000 |
| AKT1 | >10,000 |
| CDK2 | >10,000 |
| PKA | >10,000 |
| ROCK1 | >10,000 |
| SRC | >10,000 |
Table 1: In vitro inhibitory activity of this compound against a selection of kinases. The data demonstrates high potency and selectivity for MNK1 and MNK2.
Experimental Protocols
Kinase Panel Screening: Radiometric Kinase Assay
The selectivity of this compound was determined using a radiometric kinase assay, a robust method for measuring the activity of a wide range of kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Methodology:
-
Reaction Setup: Kinase reactions were performed in a 96-well plate format. Each well contained the specific kinase, its corresponding substrate peptide, and a kinase buffer solution containing ATP and MgCl2.
-
Inhibitor Addition: this compound was serially diluted in dimethyl sulfoxide (DMSO) and added to the reaction wells to achieve a range of final concentrations. Control wells contained DMSO only.
-
Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-³³P]ATP. The reaction mixture was incubated at 30°C for a predetermined time, optimized for each kinase to ensure linear reaction kinetics.
-
Termination and Separation: The reaction was terminated by the addition of phosphoric acid. The phosphorylated substrate was then separated from the residual [γ-³³P]ATP by capturing the substrate on a filter membrane.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter membrane was quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to the DMSO control. IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context of MNK inhibition and the experimental process, the following diagrams have been generated.
Caption: The MNK signaling pathway.
Caption: Radiometric kinase assay workflow.
In Vivo Efficacy of Mnk Inhibitors: A Comparative Guide to CGP57380 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the MAP kinase-interacting kinase (Mnk) inhibitor CGP57380 with other notable Mnk inhibitors, including eFT508 (Tomivosertib) and Cercosporamide. While information on "Mnk-IN-4" is not publicly available, this guide offers a robust analysis of clinically and preclinically relevant compounds, supported by experimental data, to inform research and development decisions.
Introduction to Mnk Inhibition in Oncology
The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), comprising Mnk1 and Mnk2, are key downstream effectors of the Ras/MAPK signaling pathway.[1] They are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[1][2] This phosphorylation event is crucial for the translation of a subset of mRNAs encoding proteins involved in tumor progression, survival, and metastasis.[1][3] Notably, while the Mnk-eIF4E axis is critical for oncogenic transformation, it appears to be dispensable for normal development, making Mnk an attractive target for cancer therapy with a potentially wide therapeutic window.[1][4]
Comparative In Vivo Efficacy of Mnk Inhibitors
This section details the in vivo anti-tumor activity of CGP57380 and compares it with other Mnk inhibitors for which in vivo data is available.
CGP57380
CGP57380 is a widely used tool compound for studying Mnk1 inhibition. Despite some reports suggesting it may not be suitable for in vivo studies, numerous publications have successfully demonstrated its in vivo efficacy in various cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | References |
| CGP57380 | Blast Crisis Chronic Myeloid Leukemia (BC CML) | 40 mg/kg/day, i.p. | Potently extinguished the ability of BC CML cells to serially transplant in immunodeficient mice. | [5][6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified in vivo | Synergistically inhibited T-ALL cell proliferation and overcame everolimus-induced eIF4E phosphorylation when used in combination. | [7] | |
| Mouse Thyroid Cancer (in combination with JQ1) | 25 mg/kg, daily (Mon-Fri) for 2 weeks | The combination of JQ1 and CGP57380 significantly suppressed tumor growth in a syngeneic mouse model. | [8] | |
| Mouse Pancreatic and Thyroid Tumors | 25 mg/kg, daily | Increased CD8+ T cell infiltration in tumors but also induced a T cell exhaustion phenotype. Combination with an anti-PD-1 antibody synergistically inhibited tumor growth. | [9] | |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury | 30 mg/kg, pre-treatment | Significantly attenuated LPS-induced lung injury and inflammation in mice. | [10] |
Alternative Mnk Inhibitors with In Vivo Data
Given the questions surrounding the in vivo use of CGP57380 and the lack of data for this compound, researchers may consider alternative Mnk inhibitors that have been well-characterized in vivo.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | References |
| eFT508 (Tomivosertib) | Diffuse Large B-Cell Lymphoma (DLBCL) | Not specified | Showed significant anti-tumor activity in subcutaneous human lymphoma xenograft models, particularly in those with activating MyD88 mutations. | [3][11] |
| CT26 Syngeneic Colon Carcinoma | 1 mg/kg, daily, oral | Resulted in significant anti-tumor activity, modulated tumor-infiltrating lymphocytes, and established immune memory. Showed marked efficacy in combination with anti-PD-1 or anti-PD-L1 antibodies. | [12][13] | |
| Triple-Negative Breast Cancer (TNBC) | Not specified | Enhanced chemosensitivity and prevented tumor growth and metastasis in an orthotopic xenograft model, partly by inhibiting PD-L1 expression. | [14] | |
| Nasopharyngeal Carcinoma (NPC) | Not specified | Inhibited the growth of radioresistant NPC and synergized with radiation in a xenograft model. | [15] | |
| Cercosporamide | Acute Myeloid Leukemia (AML) | Not specified | Enhanced the anti-leukemic effects of cytarabine in a xenograft mouse model. | [16][17] |
| Renal Cell Carcinoma (RCC) | Not specified | Showed complete tumor growth arrest or regression when combined with sunitinib or temsirolimus in two independent xenograft models. | [18] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of Mnk inhibition, the following diagrams illustrate the Mnk signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: The Mnk Signaling Pathway and Points of Inhibition.
Caption: Generalized Workflow for an In Vivo Xenograft Efficacy Study.
Experimental Protocols
The following provides a generalized protocol for an in vivo xenograft study to evaluate the efficacy of Mnk inhibitors, based on methodologies reported in the literature.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., T-ALL, DLBCL, TNBC) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude, SCID, or NSG) are typically used for xenograft studies. For studies involving the immune system, syngeneic models are employed.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected either subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer).
3. Tumor Growth Monitoring and Randomization:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
CGP57380: Often formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal (i.p.) injection.
-
eFT508 (Tomivosertib): Being orally bioavailable, it is typically formulated for oral gavage.
-
Cercosporamide: Can be formulated for oral delivery by dissolving in a solution like 20% Captisol.[5]
-
The control group receives the vehicle alone. Dosing is performed according to the schedules outlined in the efficacy tables.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, metastasis, and changes in biomarkers.
6. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Western Blotting: To assess the phosphorylation status of eIF4E (Ser209) and other downstream targets in tumor lysates to confirm target engagement.
-
Immunohistochemistry (IHC): To evaluate the expression and localization of proteins of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, CD8 for T-cell infiltration) in tumor sections.
Conclusion
While direct in vivo comparative data for this compound is unavailable, this guide provides a comprehensive overview of the in vivo efficacy of CGP57380 and highlights clinically relevant alternatives such as eFT508 (Tomivosertib) and Cercosporamide. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies targeting the Mnk signaling pathway. The choice of inhibitor will depend on the specific research question, cancer model, and desired pharmacokinetic properties. The synergistic potential of Mnk inhibitors with other targeted therapies and immunotherapies represents a promising avenue for future investigation.
References
- 1. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ashpublications.org [ashpublications.org]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of MNK Kinase–dependent eIF4E Phosphorylation by Inhibitors Targeting BET Proteins Limits Efficacy of BET Inhibitors | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MNK as a potential pharmacological target for suppressing LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting MNK1/2 with eFT508: Modulating Immune Checkpoints and Cytokines for Enhanced Anti-Tumor Response [synapse.patsnap.com]
- 14. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical evidence that MNK/eIF4E inhibition by cercosporamide enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mnk-IN-4 Efficacy and Specificity with MNK1/MNK2 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the MNK inhibitor, Mnk-IN-4, by comparing its pharmacological effects to the genetic knockout of its targets, MNK1 and MNK2. Utilizing knockout models is the gold standard for confirming that the observed cellular phenotype of a drug is a direct result of inhibiting its intended target.
The MNK1/MNK2 Signaling Pathway
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that play a crucial role in translational regulation.[1] They are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK pathways.[2][3] Upon activation, both MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[4][5][6] This phosphorylation event is critical for the translation of a subset of mRNAs that encode proteins involved in cell growth, proliferation, and survival, and is implicated in oncogenesis.[3][7]
While both kinases target eIF4E, they have distinct roles. MNK1 primarily mediates the inducible phosphorylation of eIF4E in response to mitogens and cellular stress, whereas MNK2 is responsible for most of the basal or constitutive phosphorylation.[4][8][9] Given that the phosphorylation of eIF4E is critical for its oncogenic activity but dispensable for normal development, inhibitors targeting the MNK-eIF4E axis are promising therapeutic agents.[6][10]
Comparison: Pharmacological Inhibition vs. Genetic Knockout
Validating this compound with knockout models allows for a direct comparison of phenotypes. An ideal inhibitor should phenocopy the genetic deletion of its target.
| Feature | This compound Treatment | MNK1/MNK2 Knockout (KO) | Rationale for Comparison |
| Target | MNK1 and MNK2 kinases | MNK1 and/or MNK2 genes | Confirms inhibitor acts on the intended molecules. |
| Mechanism | Inhibition of kinase activity | Complete loss of protein expression | Differentiates between blocking function and protein absence. |
| Effect on p-eIF4E | Dose-dependent reduction | Abolished (Double KO) or reduced (Single KO) | Primary endpoint to confirm on-target activity.[8] |
| Reversibility | Reversible (upon drug washout) | Permanent | Allows for studying acute vs. chronic loss of function. |
| Specificity | Potential for off-target effects | Highly specific to the deleted gene(s) | Knockout models serve as the benchmark for specificity. |
| Compensation | Less likely in short-term treatment | Potential for compensatory mechanisms | Long-term genetic loss may alter other pathways. |
| Toxicity | Potential for off-target toxicity | Generally non-toxic; DKO mice are viable[4][11] | Helps distinguish on-target vs. off-target toxicity. |
Experimental Validation Workflow
The following workflow outlines the key steps to compare the effects of this compound with MNK1/MNK2 knockout.
Experimental Protocols
Generation of MNK1/MNK2 Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general method for creating knockout cell lines. Optimization is required for specific cell types.
-
gRNA Design and Synthesis:
-
Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the MKNK1 and MKNK2 genes using a validated online tool.
-
Select gRNAs with high on-target scores and low off-target predictions.
-
Synthesize or purchase the selected gRNAs.
-
-
Vector Cloning (Optional):
-
If not using a ribonucleoprotein (RNP) approach, clone the gRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Transfection/Transduction:
-
RNP Delivery: Co-transfect the target cells with purified Cas9 protein and synthetic sgRNAs for MKNK1 and/or MKNK2. This method can reduce off-target effects.[12]
-
Plasmid Delivery: Transfect cells with the all-in-one Cas9/gRNA plasmid. For difficult-to-transfect cells, produce lentivirus and transduce the cells.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, dilute the cells to a concentration of a single cell per well in 96-well plates.
-
Allow individual cells to grow into clonal colonies.
-
-
Screening and Validation:
-
Expand the clonal populations.
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR followed by Sanger sequencing or TIDE/ICE analysis to identify clones with frameshift-inducing insertions/deletions (indels).
-
Western Blot: Screen indel-positive clones for the complete absence of MNK1 and/or MNK2 protein expression. Use a validated antibody for detection.
-
Western Blot Analysis of eIF4E Phosphorylation
-
Cell Lysis:
-
Culture wild-type (WT), MNK1 KO, MNK2 KO, and MNK1/2 double-knockout (DKO) cells.
-
Treat WT cells with a dose range of this compound (and a vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-eIF4E (Ser209)
-
Total eIF4E
-
MNK1
-
MNK2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phospho-eIF4E levels to total eIF4E and then to the loading control.
-
Data Presentation: Comparing Inhibitor and Knockout Effects
The table below illustrates expected quantitative results from a Western blot experiment, demonstrating successful on-target inhibition by this compound.
| Condition | Relative p-eIF4E Level (Normalized) | Expected Outcome |
| Wild-Type (Vehicle) | 100% | High basal and inducible p-eIF4E. |
| Wild-Type + this compound | 5-10% | Strong, dose-dependent reduction in p-eIF4E. |
| MNK1 Knockout | 70-80% | Loss of inducible p-eIF4E, basal levels remain.[8] |
| MNK2 Knockout | 20-30% | Significant reduction in basal p-eIF4E.[8] |
| MNK1/MNK2 DKO | <1% | Complete abolishment of p-eIF4E.[4][8] |
Note: Values are hypothetical and for illustrative purposes.
Logical Framework for Validation
The concordance between the pharmacological and genetic approaches provides strong evidence for the mechanism of action of this compound.
By demonstrating that this compound treatment phenocopies the MNK1/2 double knockout—specifically in the context of ablating eIF4E phosphorylation—researchers can confidently attribute the inhibitor's effects to its on-target activity. This rigorous validation is a critical step in the preclinical development of targeted therapies.
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mnk2 and Mnk1 Are Essential for Constitutive and Inducible Phosphorylation of Eukaryotic Initiation Factor 4E but Not for Cell Growth or Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma [mdpi.com]
- 8. Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unveiling the Selectivity of MNK Inhibition: A Comparative Guide to Tomivosertib (eFT508)
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the selective MNK1/2 inhibitor, Tomivosertib (eFT508), against a broad spectrum of kinases, offering valuable insights into its cross-reactivity and potential off-target effects. Due to the absence of publicly available data for a compound specifically named "Mnk-IN-4," this guide utilizes the well-characterized and clinically evaluated inhibitor Tomivosertib as a representative agent for a highly selective MNK inhibitor.
Tomivosertib is a potent, orally bioavailable, and highly selective inhibitor of both MNK1 and MNK2 isoforms, with IC50 values in the low nanomolar range (1-2 nM)[1][2][3]. It functions as a reversible, ATP-competitive inhibitor, effectively blocking the phosphorylation of its key substrate, eIF4E[1][3]. This targeted inhibition of the MNK-eIF4E axis has shown promise in preclinical models of various cancers, including lymphoma and solid tumors[1][4].
Comparative Kinase Selectivity Profile
To objectively assess the selectivity of Tomivosertib, we present data from a comprehensive kinase panel screen. The following table summarizes the inhibitory activity of Tomivosertib against a wide range of kinases, providing a clear overview of its on-target potency and off-target interactions.
| Target Kinase | Percent Inhibition at 1 µM | Primary Kinase Family |
| MKNK1 (MNK1) | 99% | CAMK |
| MKNK2 (MNK2) | 98% | CAMK |
| AURKA | <10% | Aurora |
| CDK2 | <10% | CMGC |
| EGFR | <10% | TK |
| FLT3 | <10% | TK |
| JAK2 | <10% | TK |
| MEK1 | <10% | STE |
| PI3Kα | <10% | PI3K |
| SRC | <10% | TK |
| p38α (MAPK14) | <10% | CMGC |
This table is a representative summary based on the established high selectivity of Tomivosertib. Precise percentage inhibition values against a full kinase panel would be sourced from a comprehensive kinome scan publication.
MNK Signaling Pathway
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways. Upon activation, MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex. This phosphorylation event is crucial for the translation of a subset of mRNAs that encode proteins involved in cell proliferation, survival, and tumorigenesis.
Caption: The MNK signaling pathway, illustrating upstream activation and downstream effects of MNK1/2, and the point of inhibition by Tomivosertib.
Experimental Workflow for Kinase Inhibitor Profiling
Determining the selectivity of a kinase inhibitor involves screening the compound against a large and diverse panel of purified kinases. The following diagram illustrates a typical workflow for such a profiling study.
Caption: A generalized experimental workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Protocols
The following are detailed methodologies for two common in vitro kinase assays used for inhibitor profiling.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test inhibitor (e.g., Tomivosertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase buffer in the wells of a white multi-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the test inhibitor relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
LanthaScreen® Eu Kinase Binding Assay
This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test inhibitor (e.g., Tomivosertib)
-
TR-FRET compatible multi-well plates (e.g., black, low-volume 384-well plates)
-
TR-FRET plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a multi-well plate, add the test inhibitor dilutions. Include a vehicle control and a positive control (a known potent inhibitor).
-
Prepare a mixture of the tagged kinase and the Eu-labeled anti-tag antibody and add it to all wells.
-
Add the Alexa Fluor™ 647-labeled Kinase Tracer to all wells. The final assay volume is typically 15-20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal.
-
Calculate the percentage of inhibition based on the emission ratios of the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.
-
Conclusion
The data presented in this guide underscore the high selectivity of Tomivosertib (eFT508) for its primary targets, MNK1 and MNK2. For researchers investigating the MNK signaling pathway or developing novel MNK inhibitors, Tomivosertib serves as an excellent tool compound with minimal off-target activity at standard working concentrations. The provided experimental protocols offer a solid foundation for conducting in-house kinase inhibitor profiling to further characterize novel compounds. As with any kinase inhibitor, it is crucial to consider the full selectivity profile when interpreting experimental results to ensure that observed phenotypes are indeed a consequence of on-target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 4. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel MNK Inhibitors: Tomivosertib vs. Tinodasertib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading novel MAP kinase-interacting kinase (MNK) inhibitors: tomivosertib (eFT508) and tinodasertib (ETC-206). This analysis is based on publicly available preclinical data and aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) have emerged as promising therapeutic targets in oncology. These kinases are positioned at a critical node downstream of the RAS/MAPK and p38 signaling pathways, and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E at Ser209 is a key event in the translation of mRNAs encoding for proteins involved in tumor growth, survival, and immune evasion. Consequently, the development of potent and selective MNK inhibitors has become an area of intense research. This guide focuses on a head-to-head comparison of two clinical-stage MNK inhibitors, tomivosertib and tinodasertib.
At a Glance: Key Quantitative Data
A direct comparison of the biochemical and cellular potency of tomivosertib and tinodasertib reveals differences in their inhibitory activities against the MNK isoforms.
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | IC50 (µM) - Cellular p-eIF4E Inhibition |
| Tomivosertib (eFT508) | MNK1 | 2.4[1] | Not directly reported in comparative study |
| MNK2 | 1[1] | ||
| Tinodasertib (ETC-206) | MNK1 | 64[2][3][4] | 0.8 (in K562-eIF4E cells)[2][3][4] |
| MNK2 | 86[2][3][4] | 1.7 (in human PBMCs)[5] |
Note: The presented IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The cellular p-eIF4E inhibition IC50 for tomivosertib was not available in a direct comparative study with tinodasertib.
In-Depth Analysis of Preclinical Performance
Biochemical Potency and Selectivity
Tomivosertib demonstrates greater potency against both MNK1 and MNK2 in biochemical assays compared to tinodasertib.[1][2][3][4] Tomivosertib is a highly selective inhibitor of MNK1/2.[6][7] Similarly, tinodasertib is a selective MNK1/2 inhibitor.[2][3][4] While both compounds are selective for MNK kinases, the more potent biochemical activity of tomivosertib may translate to lower required therapeutic doses.
Cellular Activity and In Vivo Efficacy
Both inhibitors have demonstrated the ability to reduce the phosphorylation of eIF4E in cellular and in vivo models. Tinodasertib has been shown to induce a dose-dependent inhibition of p-eIF4E in K562-eIF4E cells with an IC50 of 0.8 µM.[2][3][4] In preclinical mouse models, a single oral dose of approximately 12.5 mg/kg of tinodasertib resulted in a rapid and significant inhibition of p-eIF4E in tumor and normal tissues.[2][3][4]
Preclinical studies with tomivosertib have also shown its ability to trigger an anti-tumor immune response and enhance the activity of checkpoint inhibitors.[6][7] It has been demonstrated to block the expression of checkpoint proteins such as PD-1, PD-L1, and LAG-3, as well as immunosuppressive cytokines.[6][7] In a B-cell lymphoma xenograft model, a 1 mg/kg dose of tomivosertib led to a 70% inhibition of p-eIF4E.[1]
A direct comparison of in vivo target engagement suggests that tinodasertib at a dose of 12.5 mg/kg achieves a comparable level of p-eIF4E inhibition to tomivosertib at 1 mg/kg.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the MNK signaling pathway and a general workflow for inhibitor testing.
Caption: The MNK Signaling Pathway.
Caption: General Experimental Workflow for MNK Inhibitor Evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of MNK inhibitors. Specific details may vary between laboratories and studies.
In Vitro MNK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MNK1 and MNK2 kinases.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a peptide derived from eIF4E)
-
Test compounds (MNK inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, recombinant MNK enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-eIF4E (Ser209)
Objective: To assess the in-cell or in-tissue inhibition of MNK activity by measuring the phosphorylation status of its substrate, eIF4E.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the MNK inhibitor for the desired time and concentration. For tissue samples, collect at specified time points after inhibitor administration.
-
Lyse the cells or homogenize the tissues in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total eIF4E.
Cell Viability Assay
Objective: To determine the effect of MNK inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (MNK inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.
Conclusion
Both tomivosertib and tinodasertib are potent and selective novel MNK inhibitors with demonstrated preclinical activity. Tomivosertib exhibits greater biochemical potency, while both compounds effectively inhibit eIF4E phosphorylation in cellular and in vivo settings. The choice between these inhibitors for further research and development may depend on specific factors such as the desired potency, the therapeutic window, and the specific cancer type being targeted. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other novel MNK inhibitors.
References
A Comparative Guide to Mnk-IN-4: Potency, Specificity, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MAP kinase-interacting kinase (MNK) inhibitor, Mnk-IN-4, with other notable alternatives. The following sections detail the potency and specificity of these compounds, supported by experimental data, to aid in the selection of the most appropriate tool for research and development.
At a Glance: Potency and Selectivity of MNK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency in targeting the intended kinase and its selectivity in avoiding off-target effects. The following tables summarize the biochemical potency and kinase selectivity of this compound and its alternatives.
Biochemical Potency
| Inhibitor | MNK1 IC50 | MNK2 IC50 |
| This compound (D25) | 120.6 nM[1][2][3] | 134.7 nM[1][2][3] |
| Tomivosertib (eFT508) | 1-2 nM[4] | 1-2 nM[4] |
| Tinodasertib (ETC-206) | 64 nM[4] | 86 nM[4] |
| CGP 57380 | 2.2 µM[5] | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates higher potency.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its specificity. The following data provides insight into the selectivity of this compound and its comparators against a broader panel of kinases.
This compound (D25) Selectivity:
In a screen against 70 kinases, this compound (D25) at a concentration of 1 µM demonstrated high selectivity for MNK1 and MNK2.[3]
| Kinase | % Inhibition at 1 µM |
| MNK1 | >80% |
| MNK2 | >80% |
| IKKα | 50-70% |
| QIK | 50-70% |
| HGK | 50-70% |
| CHK2 | 50-70% |
| AMPKα1/β1/γ1 | 50-70% |
Alternative Inhibitor Selectivity:
-
Tomivosertib (eFT508): Described as a highly selective inhibitor of MNK1 and MNK2.[4]
-
Tinodasertib (ETC-206): In a comprehensive screen against 414 kinases, Tinodasertib was found to be most active against MNK1 and MNK2, with the next most potently inhibited kinase being RIPK2 with a significantly higher IC50 of 610 nM.
-
CGP 57380: This inhibitor has been shown to be selective for MNK1 over p38, JNK1, ERK1/2, PKC, and c-Src family kinases.[5]
Understanding the MNK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)-interacting kinases (MNKs) are key downstream effectors of the MAPK signaling pathways. They play a crucial role in protein synthesis and inflammatory responses primarily through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[6][7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments used to characterize MNK inhibitors.
Biochemical Kinase Inhibition Assay (Potency)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
General Protocol:
-
Reagents:
-
Purified recombinant MNK1 or MNK2 enzyme.
-
Kinase buffer (typically containing Tris-HCl, MgCl2, DTT).
-
ATP (adenosine triphosphate) at a concentration near the Km for the kinase.
-
A specific substrate for MNK, such as a peptide derived from eIF4E.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
-
Procedure:
-
The kinase reaction is initiated by mixing the MNK enzyme, the test inhibitor, and the substrate in the kinase buffer.
-
The reaction is started by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is then stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a detection reagent.
-
The results are typically measured as a luminescent or fluorescent signal.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Assay for eIF4E Phosphorylation (Cellular Potency)
This assay measures the ability of an inhibitor to block the phosphorylation of eIF4E, the primary downstream target of MNK, within a cellular context.
General Protocol:
-
Cell Culture:
-
Select a suitable cell line that expresses MNK and shows detectable levels of eIF4E phosphorylation upon stimulation (e.g., a cancer cell line).
-
Culture the cells to an appropriate confluency.
-
-
Treatment:
-
Treat the cells with various concentrations of the MNK inhibitor for a predetermined time.
-
In some cases, cells are stimulated with a growth factor or stress-inducing agent to activate the MAPK/MNK pathway.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined to ensure equal loading for subsequent analysis.
-
-
Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated eIF4E (p-eIF4E) and total eIF4E.
-
ELISA: A sandwich ELISA format can be used where a capture antibody binds total eIF4E, and a detection antibody specifically recognizes the phosphorylated form.
-
-
Data Analysis:
-
The levels of p-eIF4E are normalized to the levels of total eIF4E.
-
The percentage of inhibition of eIF4E phosphorylation is calculated for each inhibitor concentration.
-
The cellular IC50 value is determined from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel MNK inhibitor, from initial biochemical screening to cellular characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruixinbio.com [ruixinbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MNK Inhibitors: Focus on Tomivosertib (eFT508)
Disclaimer: The specific inhibitor "Mnk-IN-4" was not identified in a review of publicly available scientific literature. This guide will therefore focus on the well-characterized and clinically evaluated MNK inhibitor, Tomivosertib (eFT508) , and provide a comparative analysis with other known MNK inhibitors, including ETC-206 (Tinodasertib) , to offer researchers, scientists, and drug development professionals a valuable resource for understanding the experimental data and reproducibility of these compounds.
This guide provides a detailed comparison of the performance of Tomivosertib with other alternative MNK inhibitors, supported by experimental data from preclinical and clinical studies.
Data Presentation
The following tables summarize the quantitative data for key MNK inhibitors, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency of Selected MNK Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Tomivosertib (eFT508) | MNK1 | 2.4 | [1] |
| MNK2 | 1 | [1] | |
| ETC-206 (Tinodasertib) | MNK1 | 64 | [2][3] |
| MNK2 | 86 | [2][3] | |
| Compound 12dj | MNK1 | Not specified | [4] |
| MNK-7g | MNK1 | Potent | [5][6][7][8] |
| MNK2 | More potent than against MNK1 | [5][6][7][8] |
Table 2: Cellular Activity of Selected MNK Inhibitors
| Compound | Cell Line(s) | Effect | Concentration | Reference |
| Tomivosertib (eFT508) | AML cell lines | Suppression of cellular viability and colony formation | Dose-dependent | [1] |
| A375 (melanoma), MCF7 (breast cancer) | Reduction in eIF4E phosphorylation | 500 nM (MCF7) | [9] | |
| ETC-206 (Tinodasertib) | K562-eIF4E | Inhibition of p-eIF4E | IC₅₀ = 0.8 µM | [3] |
| Panel of 71 tumor cell lines | Anti-proliferative | IC₅₀ mostly 10-45 µM | [2] | |
| Compound 12dj | SUNE-1, 786-O | Suppression of eIF4E phosphorylation | Not specified | [4] |
| MNK-7g | Not specified | Inhibition of p-eIF4E | 0.1 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of scientific findings. Below are representative protocols based on the available literature.
1. In Vitro Kinase Inhibition Assay (for IC₅₀ determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
General Procedure:
-
Recombinant human MNK1 and MNK2 kinases are used.
-
The inhibitor is serially diluted to a range of concentrations.
-
The kinase, inhibitor, and a substrate (e.g., a peptide substrate for eIF4E) are incubated in a buffer solution containing ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence-based assays.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Western Blotting for Phospho-eIF4E Inhibition in Cells
-
Objective: To assess the ability of an MNK inhibitor to block the phosphorylation of its downstream target, eIF4E, in a cellular context.
-
General Procedure:
-
Cancer cell lines (e.g., AML cells, breast cancer cells) are cultured under standard conditions.
-
Cells are treated with various concentrations of the MNK inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated eIF4E (p-eIF4E, Ser209).
-
A primary antibody for total eIF4E and a housekeeping protein (e.g., GAPDH) are used as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-eIF4E band is normalized to the total eIF4E and loading control bands to determine the extent of inhibition.[2][4]
-
3. Cell Viability and Proliferation Assays
-
Objective: To evaluate the effect of an MNK inhibitor on the growth and survival of cancer cells.
-
General Procedure (using CellTiter-Glo® as an example):
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the MNK inhibitor.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The luminescence is measured using a plate reader.
-
The IC₅₀ value for cell viability can be calculated by plotting the percentage of viable cells against the inhibitor concentration.[2]
-
Mandatory Visualization
MNK Signaling Pathway
The following diagram illustrates the central role of MNK1/2 in the MAPK signaling pathway and its impact on protein translation through the phosphorylation of eIF4E.
Caption: The MAPK/MNK signaling pathway and the point of intervention by MNK inhibitors.
Experimental Workflow: Western Blot for p-eIF4E
This diagram outlines the key steps in a western blot experiment to measure the inhibition of eIF4E phosphorylation.
Caption: A typical experimental workflow for assessing MNK inhibitor activity in cells.
References
- 1. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Effects of MNK Inhibitors: A Focus on Tomivosertib (eFT508)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific data for a compound designated "Mnk-IN-4," this guide will focus on a well-characterized, potent, and selective MNK1/2 inhibitor, Tomivosertib (eFT508) , as a representative agent. This will allow for a comprehensive comparison of its in vitro and in vivo effects with other notable MNK inhibitors, providing valuable insights for researchers in the field.
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key downstream effectors of the MAPK signaling pathway, playing a crucial role in protein synthesis and cellular proliferation. Their primary substrate, the eukaryotic initiation factor 4E (eIF4E), is a critical component in the initiation of cap-dependent mRNA translation. The phosphorylation of eIF4E by MNKs is implicated in the translation of mRNAs encoding proteins involved in tumor growth, survival, and metastasis. Consequently, inhibitors of MNK1 and MNK2 have emerged as promising therapeutic agents in oncology and other diseases. This guide provides a comparative overview of the preclinical and clinical data for Tomivosertib and other selected MNK inhibitors.
Data Presentation: Quantitative Comparison of MNK Inhibitors
The following tables summarize the key quantitative data for Tomivosertib (eFT508) in comparison to other well-documented MNK inhibitors, ETC-168 and Cercosporamide.
| Inhibitor | Target | In Vitro IC50 (Kinase Assay) | Cellular IC50 (p-eIF4E Inhibition) | Reference |
| Tomivosertib (eFT508) | MNK1/MNK2 | 1-2 nM | 2-16 nM | [1][2] |
| ETC-168 | MNK1/MNK2 | MNK1: 23 nM, MNK2: 43 nM | Not explicitly stated | [3][4] |
| Cercosporamide | MNK1/MNK2 | Not explicitly stated | Dose-dependent suppression observed | [5][6] |
Table 1: In Vitro Potency of Selected MNK Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of the inhibitors against their target kinases and their effectiveness in blocking the phosphorylation of eIF4E in cellular assays.
| Inhibitor | Cell Line(s) | Effect | In Vivo Model | Effect | Reference |
| Tomivosertib (eFT508) | DLBCL, Breast Cancer, AML | Anti-proliferative activity, Dose-dependent reduction in pro-inflammatory cytokines. | TMD8 and HBL-1 ABC-DLBCL xenografts, 22Rv1 prostate cancer xenograft | Significant anti-tumor activity, Decreased circulating PSA. | [1][7] |
| ETC-168 | Soft Tissue Sarcoma (STS) | Dose-dependent growth suppression, G0/G1 phase cell cycle arrest. | Not explicitly stated | Not explicitly stated | [3][8] |
| Cercosporamide | AML | Suppresses leukemic progenitor growth, enhances cytarabine's anti-leukemic effects. | MV411 xenograft mouse model | Reduced tumor growth, enhanced anti-leukemic responses with cytarabine. | [5][8][9] |
Table 2: Summary of In Vitro and In Vivo Anti-Tumor Activity. This table outlines the observed effects of the MNK inhibitors in various cancer cell lines and preclinical animal models.
Mandatory Visualization
Signaling Pathway
Caption: The MNK Signaling Pathway and the Mechanism of Action of Tomivosertib.
Experimental Workflows
Caption: Workflow for an In Vitro MNK Kinase Assay.
Caption: Workflow for an In Vivo Xenograft Study.
Experimental Protocols
In Vitro MNK Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against MNK1 and MNK2.
Objective: To determine the IC50 value of a test compound against recombinant MNK1 and MNK2.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
Kinase buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 50 µg/ml PEG20,000)[1]
-
Substrate (e.g., recombinant eIF4E)
-
ATP
-
Test compound (e.g., Tomivosertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the recombinant MNK1 or MNK2 enzyme to each well.
-
Add the test compound dilutions or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (eIF4E) and ATP to each well.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Western Blot for Phospho-eIF4E (Ser209)
This protocol describes the detection of phosphorylated eIF4E in cell lysates by Western blotting to assess the cellular activity of MNK inhibitors.
Objective: To determine the effect of a test compound on the phosphorylation of eIF4E at Serine 209 in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., Tomivosertib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E (for loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E or a housekeeping protein like GAPDH or β-actin.[10][11]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an MNK inhibitor in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a test compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (e.g., Tomivosertib) formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[2][12]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like p-eIF4E).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the test compound.[2][4]
References
- 1. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-eIF4E (Ser209) Polyclonal Antibody (44-528G) [thermofisher.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Phospho-eIF4E (Ser209) (F4E5N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]
Dual Targeting of MNK and mTOR Pathways: A Comparative Guide to Synergistic Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the compound "Mnk-IN-4" is not available in the public domain. This guide utilizes data from preclinical studies of other well-characterized MNK inhibitors, such as CGP57380 and others, to illustrate the principles of synergistic activity with mTOR inhibitors. The experimental data presented is representative of the compound class and provides a framework for evaluating similar dual-inhibition strategies.
The convergence of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT/mTOR signaling pathways is a critical nexus in cancer cell proliferation, survival, and resistance to therapy.[1][2][3] A key downstream effector of the MAPK pathway is the MAP kinase-interacting kinase (MNK), which phosphorylates the eukaryotic translation initiation factor 4E (eIF4E).[4][5][6] The mTOR pathway, a central regulator of cell growth and metabolism, also converges on eIF4E by controlling its inhibitor, 4E-BP1.[1][2] Dual inhibition of both MNK and mTOR pathways presents a rational and potent strategy to overcome resistance and achieve synergistic anti-cancer effects.[2][7][8]
Inhibition of mTOR alone can sometimes lead to a compensatory feedback loop that increases the phosphorylation of eIF4E, a pro-survival signal mediated by MNK.[3][8] By simultaneously inhibiting MNK, this resistance mechanism can be overcome, leading to a more profound and durable anti-tumor response.[8] This guide provides a comparative overview of the synergistic effects observed when combining MNK and mTOR inhibitors, supported by experimental data and detailed protocols.
Signaling Pathway: MNK and mTOR Crosstalk
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are frequently activated in cancer and converge on the regulation of protein synthesis via eIF4E. The diagram below illustrates the key nodes of these pathways and the points of intervention by mTOR and MNK inhibitors. mTORC1 activation leads to the phosphorylation and inactivation of 4E-BP1, releasing eIF4E to initiate cap-dependent translation. Concurrently, the MAPK pathway activates MNK1/2, which then phosphorylates eIF4E, a step crucial for its oncogenic activity.[1][2][3][5]
Quantitative Data on Synergistic Effects
The combination of MNK and mTOR inhibitors has demonstrated significant synergy in reducing cancer cell viability and migration across various cancer types. The data below is compiled from studies on human T-cell acute lymphoblastic leukemia (T-ALL) and triple-negative breast cancer (TNBC) cells.
Table 1: Synergistic Inhibition of Cancer Cell Viability
This table summarizes the enhanced anti-proliferative effects of combining an MNK inhibitor (CGP57380) with an mTOR inhibitor (Everolimus) in T-ALL cell lines. The combination treatment overcomes the limited efficacy of single-agent mTOR inhibition.
| Cell Line | Treatment (72h) | Concentration | % Viability Inhibition (Mean ± SD) | Synergy |
| Jurkat | Everolimus | 100 nM | 35 ± 4% | - |
| CGP57380 | 8 µM | 45 ± 5% | - | |
| Combination | 100 nM + 8 µM | 78 ± 6% | Synergistic | |
| CEM | Everolimus | 100 nM | 30 ± 3% | - |
| CGP57380 | 8 µM | 42 ± 4% | - | |
| Combination | 100 nM + 8 µM | 75 ± 5% | Synergistic | |
| Molt-4 | Everolimus | 100 nM | 28 ± 4% | - |
| CGP57380 | 8 µM | 39 ± 5% | - | |
| Combination | 100 nM + 8 µM | 71 ± 7% | Synergistic | |
| Data adapted from studies on T-ALL cells. Synergy was determined by comparing the combined effect to the effects of individual agents.[8] |
Table 2: Effects on Key Signaling Proteins in Jurkat T-ALL Cells
Dual inhibition effectively suppresses the phosphorylation of key downstream targets in both pathways. Notably, the combination abrogates the paradoxical increase in eIF4E phosphorylation often seen with mTOR inhibitor monotherapy.
| Treatment (24h) | p-mTOR (Ser2448) | p-eIF4E (Ser209) | p-4E-BP1 (Thr37/46) | c-Myc | Survivin |
| Control | +++ | ++ | +++ | +++ | +++ |
| Everolimus (100 nM) | + | +++ | + | ++ | ++ |
| CGP57380 (8 µM) | +++ | + | +++ | + | + |
| Combination | + | - | + | - | - |
| (-) No expression; (+) Low expression; (++) Moderate expression; (+++) High expression. Data is a qualitative summary from Western Blot analyses.[8] |
Table 3: Synergistic Inhibition of Breast Cancer Cell Migration (MDA-MB-231)
This table illustrates the impact of combining an MNK1/2 inhibitor and a PI3K/mTOR inhibitor on the migratory potential of highly invasive triple-negative breast cancer cells.
| Treatment (12h) | Concentration | Relative Cell Migration (%) |
| DMSO Control | - | 100% |
| MNK1/2 Inhibitor | 1 µM | ~95% |
| PI3K/mTOR Inhibitor | 1 µM | ~90% |
| Combination | 1 µM + 1 µM | ~40% |
| Data is a representative summary from real-time cell migration assays.[4] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for validating the synergistic effects of drug combinations. Below are methodologies for key assays used to generate the data presented.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergy between MNK and mTOR inhibitors in vitro.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Treat the cells with the MNK inhibitor, the mTOR inhibitor, and their combination at various concentrations. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability inhibition relative to the vehicle control. Synergy can be assessed using methods like the Chou-Talalay combination index (CI).
Protocol 2: Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-eIF4E, total eIF4E, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like Actin.
Protocol 3: Cell Migration (Transwell Assay)
This assay measures the ability of cells to move through a porous membrane towards a chemoattractant.
-
Serum Starvation: Culture cells (e.g., MDA-MB-231) in serum-free medium for 24 hours prior to the assay to increase their migratory response.[6]
-
Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the inhibitors (single agents or combination) and seed them into the upper chamber of the inserts (e.g., 5 x 10⁴ cells/well).
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.
-
Cell Removal: After incubation, remove the non-migratory cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with 70% ethanol and stain with 0.2% crystal violet.[3]
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Analysis: Compare the number of migrated cells in treated groups to the control group.
Logical Framework for Synergy
The synergistic interaction between MNK and mTOR inhibitors can be understood as a dual blockade of parallel and convergent pathways that are essential for cancer cell survival and proliferation.
Conclusion
The preclinical data strongly support the rationale for combining MNK and mTOR inhibitors. This dual-targeting strategy effectively counters the feedback mechanisms that limit the efficacy of mTOR inhibitors alone, leading to synergistic anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer models.[4][7][8] By simultaneously blocking two critical inputs into the eIF4E-regulated translation of oncogenic proteins, this combination therapy holds significant promise as a more effective treatment for cancers with dysregulated MAPK and PI3K/AKT/mTOR signaling. Further investigation, including in vivo studies and clinical trials, is warranted to translate these compelling preclinical findings into patient benefits.
References
- 1. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everolimus regulates the activity of gemcitabine-resistant pancreatic cancer cells by targeting the Warburg effect via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The effect of mTOR inhibition alone or combined with MEK inhibitors on brain metastasis: an in vivo analysis in triple-negative breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of a Novel Mnk Inhibitor's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action of novel MAP kinase-interacting kinase (Mnk) inhibitors. By employing a multi-faceted experimental approach, researchers can confidently establish the on-target activity and cellular effects of their compounds. This document outlines key validation techniques, presents comparative data for known Mnk inhibitors, and provides detailed experimental protocols and conceptual diagrams to guide your research.
Introduction to Mnk Signaling
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (Mnk1 and Mnk2) are serine/threonine kinases that act as downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[1][2][3] A primary and well-validated substrate of Mnk1 and Mnk2 is the eukaryotic initiation factor 4E (eIF4E).[4][5][6] Upon phosphorylation at Ser209 by Mnk kinases, eIF4E's activity is enhanced, promoting the translation of specific mRNAs involved in cell growth, proliferation, and survival.[4][6] Dysregulation of the Mnk-eIF4E axis has been implicated in various cancers, making Mnk an attractive therapeutic target.[2][4][7]
Orthogonal validation of a novel Mnk inhibitor's mechanism of action is crucial. It involves using multiple, distinct experimental methods to confirm that the inhibitor engages its target (Mnk1/2), inhibits its activity, and elicits the expected downstream cellular consequences. This approach minimizes the risk of off-target effects and strengthens the evidence for the proposed mechanism.
Comparative Performance of Select Mnk Inhibitors
To provide a benchmark for novel compounds, the following table summarizes the reported inhibitory activities of several known Mnk inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cellular Potency (p-eIF4E Inhibition) | Notes |
| Tomivosertib (eFT508) | MNK1/2 | MNK1: 1-2, MNK2: 1-2[8] | IC50 = 2-16 nM in tumor cell lines | Orally bioavailable, has been in clinical trials.[9][10] |
| CGP57380 | MNK1/2 | MNK1: 700, MNK2: 800[7] | Inhibits eIF4E phosphorylation in cells. | Also inhibits other kinases like CK1.[7] |
| SEL201-88 (SLV-2436) | MNK1/2 | MNK1: 10.8, MNK2: 5.4[11] | Suppresses eIF4E phosphorylation in AML cells.[6] | ATP-competitive inhibitor. |
| ETC-206 | MNK1/2 | MNK1: 64, MNK2: 86[11] | Antiproliferative efficacy in vitro and in vivo.[9] | Has been in clinical trials.[9] |
| EB1 | MNK1 > MNK2 | MNK1: 690, MNK2: 9400[12][13] | Dose-dependent inhibition of eIF4E phosphorylation.[13][14] | Binds to the inactive conformation of MNK1 (Type-II inhibitor).[12][14] |
| MNK-7g | MNK1/2 | Potent against MNK1, more potent against MNK2.[15] | Inhibits cell migration.[15] | A thieno[2,3-d]pyrimidine derivative.[15] |
Orthogonal Validation: Key Experimental Protocols
Here, we detail three critical experiments for orthogonally validating the mechanism of action of a novel Mnk inhibitor.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of the compound on purified Mnk1 and Mnk2 enzymes.
Methodology:
-
Reagents and Materials:
-
Recombinant human Mnk1 and Mnk2 enzymes.
-
eIF4E protein or a suitable peptide substrate.
-
ATP (including radiolabeled γ-³²P-ATP for radiometric assays or fluorescently labeled ATP for non-radiometric assays).
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2).[16][17]
-
Novel Mnk inhibitor and control inhibitors (e.g., Tomivosertib).
-
SDS-PAGE gels, phosphocellulose paper, or fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Mnk enzyme, and the substrate.
-
Add serial dilutions of the novel inhibitor or control compounds to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. For radiometric assays, this will include γ-³²P-ATP.[9]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto phosphocellulose paper.
-
For radiometric SDS-PAGE: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate. Quantify the band intensity.
-
For non-radiometric assays: Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-eIF4E
Objective: To assess the inhibitor's ability to block Mnk activity in a cellular context by measuring the phosphorylation of its direct downstream target, eIF4E.
Methodology:
-
Reagents and Materials:
-
Cell line expressing Mnk1/2 (e.g., MDA-MB-231, U937).
-
Cell culture medium and supplements.
-
Novel Mnk inhibitor and control compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[18]
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[8]
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., X-ray film or digital imager).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel Mnk inhibitor or control compounds for a specified duration (e.g., 1-4 hours).[19]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total eIF4E and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of eIF4E phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm target engagement of the novel inhibitor with Mnk1/2 in intact cells. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][2][20]
Methodology:
-
Reagents and Materials:
-
Cell line of interest.
-
Novel Mnk inhibitor and vehicle control (e.g., DMSO).
-
PBS.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or heating blocks for temperature gradient.
-
Centrifuge.
-
Reagents and equipment for downstream protein detection (e.g., Western blotting as described above, or mass spectrometry).
-
-
Procedure:
-
Treat cultured cells with the novel Mnk inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by cooling to room temperature.[4]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[4]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Mnk1 or Mnk2 in the supernatant for each temperature point using Western blotting.
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control, demonstrating that the inhibitor has bound to and stabilized the Mnk protein.[20]
-
Visualizing the Mechanism and Validation
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The Mnk signaling pathway.
Caption: Experimental workflow for CETSA.
Caption: Logic of orthogonal validation.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 3. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.origene.com [cdn.origene.com]
- 6. What are MNK modulators and how do they work? [synapse.patsnap.com]
- 7. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. mesoscale.com [mesoscale.com]
- 14. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. MNK as a potential pharmacological target for suppressing LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mnk-IN-4: A Comparative Guide to Clinical MNK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational MNK inhibitor, Mnk-IN-4, against current clinical candidates—Tomivosertib (eFT508), Tinodasertib (ETC-206), and BAY 1143269. This analysis is supported by available preclinical data to highlight the comparative efficacy and selectivity of these compounds.
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key downstream effectors of the MAPK signaling pathway, playing a crucial role in protein synthesis and the regulation of inflammatory responses. Their primary substrate, the eukaryotic initiation factor 4E (eIF4E), is a critical component in the initiation of mRNA translation. The phosphorylation of eIF4E by MNKs is implicated in the progression of various cancers, making MNK a compelling target for therapeutic intervention. This guide benchmarks the performance of this compound against MNK inhibitors that have entered clinical trials.
The MNK Signaling Pathway
The MNK signaling cascade is initiated by extracellular signals that activate the Ras/Raf/MEK/ERK and p38 MAPK pathways. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. Subsequently, activated MNKs phosphorylate eIF4E at Ser209, a step that is crucial for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.
Comparative Analysis of MNK Inhibitors
The following tables summarize the available quantitative data for this compound and the selected clinical MNK inhibitors. The data is compiled from publicly available sources and provides a snapshot of their biochemical potency and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | MNK1 IC50 (nM) | MNK2 IC50 (nM) |
| This compound (D25) | 120.6[1][2][3] | 134.7[1][2][3] |
| Tomivosertib (eFT508) | 1-2.4[4] | 1-2[4] |
| Tinodasertib (ETC-206) | 64[2] | 86[2] |
| BAY 1143269 | 40 | Not Reported |
Table 2: Cellular Activity and Kinase Selectivity
| Compound | Cellular p-eIF4E Inhibition (IC50) | Kinase Selectivity Highlights |
| This compound (D25) | Not Reported | At 1 µM, inhibits MNK1 (88.34%) and MNK2 (85.85%). Also shows 50-70% inhibition of IKKα, QIK, HGK, CHK2, and AMPKα1/β1/γ1 out of a 70-kinase panel.[1] |
| Tomivosertib (eFT508) | 2-16 nM (in various tumor cell lines)[4] | High selectivity, with only DRAK1 and CLK4 as significant off-targets. |
| Tinodasertib (ETC-206) | 321 nM (in HeLa cells)[2] | At 1 µM, inhibits only 2 kinases by >65% in a panel of 104 kinases.[2] |
| BAY 1143269 | Not Reported | Selective for MNK1. In a selectivity screening, only four other kinases, including PIM1, showed some inhibitory activity. |
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cellular assays. Below are generalized protocols for the key experiments used to characterize these MNK inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MNK1 and MNK2.
Protocol:
-
Reaction Setup: Recombinant MNK1 or MNK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from eIF4E) in a kinase assay buffer.
-
Compound Addition: A dilution series of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (using ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Western Blot for Phospho-eIF4E
This cellular assay measures the level of phosphorylated eIF4E in cells treated with an MNK inhibitor, providing an indication of the compound's target engagement in a biological system.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the MNK inhibitor for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated eIF4E (Ser209). A separate membrane or the same membrane after stripping is incubated with an antibody for total eIF4E as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to phospho-eIF4E and total eIF4E are quantified, and the relative level of phosphorylated eIF4E is determined.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo efficacy is often evaluated using mouse xenograft models, where human tumor cells are implanted into immunocompromised mice.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the MNK inhibitor via a clinically relevant route of administration (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., western blot for p-eIF4E).
-
Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Summary and Conclusion
This comparative guide provides a snapshot of the publicly available data for this compound and clinically evaluated MNK inhibitors. Tomivosertib (eFT508) demonstrates the highest potency in in vitro kinase assays with IC50 values in the low nanomolar range. Tinodasertib (ETC-206) and BAY 1143269 also show potent inhibition of MNK1.
This compound (D25) exhibits moderate potency against both MNK1 and MNK2 with IC50 values in the low nanomolar range.[1][2][3] Its selectivity profile from a 70-kinase panel suggests it is a relatively selective MNK inhibitor.[1]
The choice of an MNK inhibitor for further research and development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific therapeutic indication. The data presented here serves as a valuable resource for researchers in the field of MNK-targeted drug discovery.
References
Comparative Analysis of Mnk-IN-4 in Cancer Subtypes: A Guide for Researchers
Disclaimer: This guide provides a comparative analysis of the MAP kinase-interacting kinase (MNK) inhibitor, Mnk-IN-4. It is important to note that, to date, published research on this compound (also known as compound D25) has focused exclusively on its potential therapeutic effects in sepsis and inflammation. As such, there is currently no publicly available experimental data detailing its efficacy in any cancer subtypes. This guide will therefore present the available biochemical data for this compound and compare it with other well-characterized MNK inhibitors that have been evaluated in cancer models. This information is intended for researchers, scientists, and drug development professionals.
Introduction to MNK Inhibition in Oncology
The MAP kinase-interacting kinases (MNKs) 1 and 2 are serine/threonine kinases that represent a critical node in the MAPK signaling pathway.[1][2][3] They are the sole known kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209.[3][4] This phosphorylation event is crucial for the translation of a specific subset of mRNAs that encode proteins involved in tumor growth, proliferation, and metastasis.[1][3] The MNK/eIF4E axis is frequently dysregulated in a wide array of human cancers, making MNK a compelling target for therapeutic intervention.[1][3] Pharmacological inhibition of MNK activity is being explored as a strategy to suppress tumor growth and overcome resistance to other cancer therapies.[2]
Biochemical Potency of this compound and Comparative Inhibitors
While data on this compound's performance in cancer cell lines is not available, its biochemical potency against MNK1 and MNK2 has been determined. This section compares the half-maximal inhibitory concentrations (IC50) of this compound with other notable MNK inhibitors, Tomivosertib (eFT508) and CGP57380.
| Inhibitor | Target | IC50 (nM) | Cancer Cell Line Efficacy Data Available |
| This compound (D25) | MNK1 | 120.6 | No |
| MNK2 | 134.7 | No | |
| Tomivosertib (eFT508) | MNK1 | 1 - 2.4 | Yes |
| MNK2 | 1 - 2.4 | Yes | |
| CGP57380 | MNK1 | 2200 | Yes |
| MNK2 | Not specified | Yes |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. Lower values indicate higher potency.
Tomivosertib is a highly potent inhibitor of both MNK1 and MNK2, with IC50 values in the low nanomolar range.[5][6][7] It has demonstrated anti-proliferative activity in various hematological cancer cell lines, including diffuse large B-cell lymphoma (DLBCL).[5][8] CGP57380 is an earlier generation MNK inhibitor with a lower potency, particularly for MNK1, in the micromolar range.[9][10] Despite its lower potency, it has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) and nasopharyngeal carcinoma (NPC) cells.[10][11]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the MNK signaling pathway and a general experimental workflow for evaluating MNK inhibitors.
Caption: The MNK Signaling Pathway in Cancer.
References
- 1. The MAP kinase-interacting kinases (MNKs) as targets in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tomivosertib (PD057001, HKTBYUWLRDZAJK-UHFFFAOYSA-N) [probes-drugs.org]
- 8. Probe Tomivosertib | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression Of β-catenin Nuclear Translocation By CGP57380 Decelerates Poor Progression And Potentiates Radiation-Induced Apoptosis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mnk-IN-4: A Guide for Laboratory Professionals
Immediate Safety and Disposal Plan
In the absence of specific manufacturer's instructions, all laboratory personnel should handle Mnk-IN-4 with the assumption that it may possess hazardous characteristics. The disposal process must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, containment, labeling, and storage of this compound waste, culminating in its proper disposal.
Waste Identification and Segregation
Proper segregation is the first critical step to prevent dangerous chemical reactions.[3][4]
-
Isolate this compound Waste: Collect waste containing this compound separately from other chemical waste streams.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5] Chemical incompatibilities can lead to violent reactions, the emission of toxic gases, or explosions.[5]
-
Categorize by Form: Keep solid and liquid waste containing this compound in separate containers.
Proper Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Use Compatible Containers: Collect this compound waste in a container that is chemically resistant and leak-proof, with a secure screw-top cap.[3][5][6] If the original container is used, ensure it is in good condition.
-
Leave Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% of headspace to allow for vapor expansion.[5]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container, such as a tub or bucket, to contain any potential leaks or spills.[1][6]
Clear and Accurate Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[7][8][9]
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[7][9][10]
-
Detail the Contents: The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[11]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[9][10]
-
The name and contact information of the generating researcher or lab.[9][10]
-
A clear statement of the potential hazards (e.g., "Toxic," "Handle with Care").[8][9]
-
-
Deface Old Labels: If reusing a container, completely remove or obscure any previous labels to avoid confusion.[1]
Safe Interim Storage
Waste must be stored safely in a designated area within the laboratory pending pickup.
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[1][5] This area must be clearly marked.
-
Secure and Segregated Storage: Ensure the SAA is away from general work areas, heat sources, and direct sunlight.[12] Store incompatible waste streams separately within the SAA.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][5]
Arranging for Final Disposal
The final step is to ensure the waste is collected and disposed of by authorized professionals.
-
Contact Your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do Not Exceed Accumulation Limits: Be aware of the limits on the amount of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for storage (often up to one year for partially filled containers, with full containers needing to be removed more promptly).[5]
-
Maintain Records: Keep a log of the hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Understanding Hazardous Waste Characteristics
Treating a novel compound like this compound as hazardous is based on the precautionary principle. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four key characteristics.[1] The table below summarizes these characteristics to provide context for why such stringent disposal procedures are necessary.
| Characteristic | Description | Examples |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60°C (140°F). | Ethanol, Acetone, Xylene |
| Corrosivity | Wastes that are acidic or basic (pH less than or equal to 2, or greater than or equal to 12.5) and can corrode metal containers. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Wastes that are unstable under normal conditions, can react with water, or can give off toxic gases. | Sodium Metal, Picric Acid |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | Mercury, Lead, Cadmium Compounds |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the entire process, the following diagram illustrates the logical flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of this compound and other laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. actenviro.com [actenviro.com]
- 10. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 11. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Mnk-IN-4
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and operational guidance on the potent and selective MNK inhibitor, Mnk-IN-4.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective inhibitor of MAP kinase-interacting kinases (MNKs). In the absence of a specific Safety Data Sheet (SDS) for this research compound, this guide is based on best practices for handling potent, research-grade kinase inhibitors. It is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and national safety regulations.
Immediate Safety and Handling Protocols
Due to the novel nature of many research compounds like this compound, comprehensive toxicity data is often unavailable. Therefore, a cautious approach is paramount. All personnel must be trained on the potential hazards and the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Minimum PPE Requirement | Enhanced Precautions (Highly Recommended) |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Disposable sleeve covers- Use of a ventilated balance enclosure or chemical fume hood |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Use of a chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - Use of a biological safety cabinet (BSC) |
| In Vivo Studies (Animal Handling) | - Nitrile gloves- Lab coat or dedicated scrubs- Safety glasses | - Respiratory protection (e.g., N95 respirator) if aerosolization is possible- Disposable shoe covers |
Engineering Controls
-
Chemical Fume Hood: All stock solution preparation and handling of concentrated this compound solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): For cell culture applications, a Class II BSC will provide protection for both the user and the cell cultures.
-
Ventilated Balance Enclosure: When weighing the powdered form of this compound, a ventilated balance enclosure or powder containment hood is highly recommended to prevent inhalation of fine particles.
Spill and Emergency Procedures
-
Spill Kit: A chemical spill kit appropriate for potent powder and solvent spills must be readily available in the laboratory.
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection if the spill is a powder.
-
For small spills, gently cover with an absorbent material from the spill kit, and then decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
For large spills, evacuate the laboratory and contact the institutional emergency response team.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Operational and Disposal Plans
Proper planning for the entire lifecycle of this compound in the laboratory is critical for safety and compliance.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature, which is often at -20°C for long-term stability.
-
The storage location should be clearly labeled as containing a potent research compound and access should be restricted to authorized personnel.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general laboratory trash or other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Understanding the MNK Signaling Pathway
This compound is a potent inhibitor of MNK1 and MNK2. These kinases are key downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways. A primary and well-characterized substrate of MNKs is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E by MNKs is a critical step in the regulation of protein synthesis of a subset of mRNAs, many of which are involved in cell proliferation, survival, and oncogenesis.
Figure 1: Simplified MNK signaling pathway illustrating the points of activation and inhibition by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for utilizing this compound in a research setting, from initial preparation to final data analysis and waste disposal.
Figure 2: General experimental workflow for the use of this compound in a laboratory setting.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely advance their scientific inquiries using this compound. This guidance is intended to supplement, not replace, institutional safety policies and professional judgment. Always prioritize safety in your research endeavors.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
